molecular formula C12H18N2O2 B1676544 Mexacarbate CAS No. 315-18-4

Mexacarbate

Cat. No.: B1676544
CAS No.: 315-18-4
M. Wt: 222.28 g/mol
InChI Key: YNEVBPNZHBAYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mexacarbate (CAS 315-18-4), with the IUPAC name 4-(dimethylamino)-3,5-dimethylphenyl methylcarbamate, is a synthetic carbamate insecticide, acaricide, and molluscicide that functions as an acetylcholinesterase (AChE) inhibitor . Historically used to control pests such as slugs, snails, and the tussock moth on turf, sports greens, and ornamental trees and shrubs, it is now considered an obsolete compound . This makes it highly valuable for environmental fate studies, ecotoxicological research, and investigations into the behavior and breakdown of pesticides in the environment, as it was notable for being one of the first biodegradable pesticides . From a toxicological perspective, this compound is extremely toxic, a characteristic of its mode of action as a cholinesterase inhibitor . Researchers study its acute effects, which can include signs such as nausea, excessive salivation, pinpoint pupils, muscle spasms, and in severe cases, respiratory paralysis . In the environment, this compound is moderately mobile in soil and is classified as non-persistent, with a typical field dissipation half-life (DT₅₀) of approximately 8 days . It is presented as a white crystalline solid with a molecular weight of 222.28 g/mol and a melting point of 85 °C . This product is provided strictly for research use in laboratory settings and is not intended for human, veterinary, or agricultural use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(dimethylamino)-3,5-dimethylphenyl] N-methylcarbamate
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InChI

InChI=1S/C12H18N2O2/c1-8-6-10(16-12(15)13-3)7-9(2)11(8)14(4)5/h6-7H,1-5H3,(H,13,15)
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InChI Key

YNEVBPNZHBAYOA-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC(=C1N(C)C)C)OC(=O)NC
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Molecular Formula

C12H18N2O2
Record name MEXACARBATE
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DSSTOX Substance ID

DTXSID7020893
Record name Mexacarbate
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Molecular Weight

222.28 g/mol
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Physical Description

Mexacarbate is an odorless white crystalline solid dissolved in a liquid carrier. It is toxic by inhalation, skin absorption, and/or ingestion. When heated to high temperatures it may emit toxic oxides of nitrogen. It will burn but it is difficult to ignite. It is used as a pesticide., White, odorless solid; [HSDB] Almost white crystalline solid; [MSDSonline]
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Solubility

0.01% IN WATER AT 25 °C, (SOL IN WT/WT PERCENT): FREELY SOL IN ACETONE 162.3%; ACETONITRILE 142%; METHYLENE CHLORIDE 120.6%; ETHANOL 116.0%; BENZENE 102.0%; SPARINGLY SOL IN PETROLEUM SOLVENTS 1.05%;
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Vapor Pressure

Less than 0.1 at 293.2F (EPA, 1998), 0.00027 [mmHg], LESS THAN 0.1 MM HG AT 139 °C
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Color/Form

WHITE CRYSTALLINE SOLID

CAS No.

315-18-4
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Melting Point

185 °F (EPA, 1998), 85 °C
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Foundational & Exploratory

Physicochemical Properties of Mexacarbate: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of active compounds is paramount for successful research and development. This technical guide provides an in-depth overview of the core physicochemical characteristics of Mexacarbate, a carbamate (B1207046) insecticide. The information is presented to facilitate easy access and application in a laboratory setting, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Core Physicochemical Data

This compound, a white crystalline solid, exhibits a range of physicochemical properties that influence its behavior in biological and environmental systems.[1] A summary of its key quantitative data is presented in the table below for straightforward reference and comparison.

PropertyValueUnitReferences
Molecular Weight 222.28 g/mol [1][2]
Melting Point 85°C[1][3][4]
Boiling Point 318°C[3]
Water Solubility 100 (at 25 °C)mg/L[1][4]
logP (Octanol-Water Partition Coefficient) 2.5[1]
Vapor Pressure < 0.1 (at 20 °C)mmHg[1][5]
Henry's Law Constant 3.98 x 10⁻⁹atm·m³/mol[2]

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other carbamate pesticides, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[6] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of acetylcholine receptors, leading to hyperstimulation of the nervous system and ultimately causing paralysis and death in target organisms. The kinetic parameters of this inhibition, including the rates of carbamylation and decarbamylation, are crucial for understanding the potency and duration of this compound's effect.[1][7]

Below is a diagram illustrating the signaling pathway of acetylcholinesterase and its inhibition by a carbamate insecticide like this compound.

Acetylcholinesterase_Inhibition Acetylcholinesterase Inhibition by this compound cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound Acetylcholine Acetylcholine (ACh) ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by Nerve_Impulse Nerve Impulse Transmission ACh_Receptor->Nerve_Impulse Initiates Choline_AceticAcid Choline + Acetic Acid AChE->Choline_AceticAcid Produces Carbamylated_AChE Carbamylated AChE (Inactive) AChE->Carbamylated_AChE Forms This compound This compound This compound->AChE Inhibits

Acetylcholinesterase signaling and inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's physicochemical properties and its primary mechanism of action.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the water solubility of this compound using the widely accepted shake-flask method.

Materials:

  • This compound (analytical standard)

  • Distilled or deionized water

  • Glass vials with screw caps

  • Shaker water bath or orbital shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Analytical balance

  • High-Performance Liquid Chromatograph (HPLC) with UV detector or Gas Chromatograph (GC) with a suitable detector.

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of water to the vial.

  • Tightly cap the vial and place it in a shaker water bath set at a constant temperature (e.g., 25 °C).

  • Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand undisturbed to let the excess solid settle.

  • Centrifuge the vials to further separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculate the solubility of this compound in mg/L or mol/L.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in a sample using HPLC with UV detection.

Materials and Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • This compound standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector Wavelength: Set to the wavelength of maximum absorbance for this compound (determined by UV scan).

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Analysis of this compound by Gas Chromatography (GC)

Objective: To quantify the concentration of this compound in a sample using GC with a suitable detector (e.g., Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS)).

Materials and Instrumentation:

  • Gas chromatograph with a split/splitless injector, a suitable detector (NPD or MS), and a data acquisition system.

  • Capillary column suitable for pesticide analysis (e.g., DB-5ms).

  • This compound standard

  • High-purity carrier gas (e.g., helium or nitrogen)

  • Solvents for sample and standard preparation (e.g., acetone (B3395972) or ethyl acetate)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of calibration standards.

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate extraction method (e.g., QuEChERS). The final extract should be in a solvent compatible with GC analysis.

  • GC Conditions:

    • Injector Temperature: e.g., 250 °C

    • Oven Temperature Program: e.g., start at 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • Carrier Gas Flow Rate: e.g., 1.0 mL/min

    • Detector Temperature: e.g., 300 °C

  • Analysis: Inject the standard solutions and the sample extract into the GC system.

  • Quantification: Construct a calibration curve from the standard injections and determine the concentration of this compound in the sample extract.

Acetylcholinesterase Activity Assay (Ellman's Method)

Objective: To measure the activity of acetylcholinesterase and assess the inhibitory effect of this compound.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (pH 8.0)

  • This compound

  • 96-well microplate reader

  • Microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay is low).

  • Assay Setup (in a 96-well plate):

    • Blank: Buffer + DTNB

    • Control (100% activity): Buffer + AChE + DTNB

    • Test Sample: Buffer + AChE + DTNB + this compound dilution

  • Reaction:

    • Add the buffer, AChE, and DTNB to the respective wells.

    • Add the this compound dilutions or solvent control to the appropriate wells.

    • Pre-incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25 °C).

    • Initiate the reaction by adding the ATCI substrate to all wells.

  • Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode. The yellow product, 5-thio-2-nitrobenzoate, is formed from the reaction of thiocholine (B1204863) (product of ATCI hydrolysis) with DTNB.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control.

    • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of AChE activity).

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the analysis of this compound, from sample preparation to data analysis.

Experimental_Workflow General Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Interpretation Sample_Collection Sample Collection (e.g., Water, Soil, Biological Tissue) Extraction Extraction (e.g., LLE, SPE, QuEChERS) Sample_Collection->Extraction Cholinesterase_Assay Cholinesterase Activity Assay Sample_Collection->Cholinesterase_Assay For biological samples Cleanup Extract Cleanup (e.g., dSPE) Extraction->Cleanup Concentration Concentration/ Solvent Exchange Cleanup->Concentration HPLC_Analysis HPLC Analysis Concentration->HPLC_Analysis GC_Analysis GC Analysis Concentration->GC_Analysis Calibration Calibration Curve Generation HPLC_Analysis->Calibration GC_Analysis->Calibration Inhibition_Analysis IC50 Determination Cholinesterase_Assay->Inhibition_Analysis Quantification Quantification of This compound Calibration->Quantification Reporting Results Reporting Quantification->Reporting Inhibition_Analysis->Reporting

References

Zectran (Mexacarbate): A Technical Guide to its Historical Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zectran, the trade name for the carbamate (B1207046) pesticide mexacarbate, was first introduced in 1961 by Dow Chemical Company.[1] Notably, it was one of the earliest biodegradable pesticides developed.[1] Although now considered obsolete or discontinued (B1498344) by the World Health Organization, Zectran's history provides a valuable case study in pesticide research, encompassing studies on its efficacy, mechanism of action, environmental fate, and toxicology.[1] This technical guide synthesizes the historical research applications of Zectran, presenting key data, experimental methodologies, and a visual representation of its biochemical interactions.

Core Mechanism of Action: Cholinesterase Inhibition

Zectran, like other carbamate pesticides, exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at synaptic junctions. By inhibiting AChE, Zectran causes an accumulation of ACh, leading to continuous nerve stimulation.[3] This overstimulation of the nervous system results in symptoms such as muscle twitching, paralysis, and in severe cases, death due to respiratory failure.[3][4][5] One of Zectran's metabolites, 4-methylamino-3,5-xylyl-N-methylcarbamate, has been reported to be an even more potent inhibitor of acetylcholinesterase in vitro than the parent compound.[2]

Signaling Pathway: Acetylcholinesterase Inhibition by Zectran

G cluster_outcome Outcome ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds & Stimulates Products Choline + Acetate AChE->Products Inhibited_AChE Inhibited AChE Outcome_Text Continuous Nerve Stimulation Leads to Toxicity Zectran Zectran (this compound) Zectran->AChE Inhibits

Caption: Cholinesterase inhibition by Zectran.

Environmental Fate and Persistence

The environmental persistence of Zectran has been a significant area of research, focusing on its degradation in aquatic and terrestrial ecosystems. Studies have shown that Zectran is relatively non-persistent and degrades rapidly through biological and photochemical processes.[6]

Aquatic Environment

In aquatic systems, the persistence of Zectran is highly dependent on pH and temperature.[2][7] Hydrolysis is a major degradation pathway.[2][6] Field studies in a forest environment showed that after aerial application, Zectran concentrations in stream and pond water dropped below detection limits within 12 hours and 3 days, respectively.[8] The primary metabolites identified in water and aquatic plants were 4-methylamino and 4-amino-3,5-xylyl methylcarbamates, and the phenol, 4-dimethylamino-3,5-xylenol, indicating that demethylation and hydrolysis are the main metabolic routes.[6][8]

ParameterConditionHalf-life (days)
HydrolysispH 5.94, 20°C46.5
HydrolysispH 7.0, 20°C25.7
HydrolysispH 8.42, 20°C4.6
14CO2 Evolution (Sandy Loam)Aerobic7.31
14CO2 Evolution (Clay Loam)Aerobic8.88
14CO2 Evolution (Sandy Loam)Submerged7.72
14CO2 Evolution (Clay Loam)Submerged9.32
Table 1: Environmental Degradation Half-life of Zectran. [2]
Terrestrial Environment

In soil, Zectran has the potential to leach into groundwater if not degraded first.[2] However, studies using 14C-labeled this compound in sandy loam and clay loam forest litters demonstrated rapid degradation under both aerobic and submerged conditions.[2]

Experimental Protocol: Aquatic Persistence Study

A representative experimental protocol for studying the persistence of Zectran in an aquatic environment can be summarized as follows:

  • Test System: A controlled aquatic environment, such as microcosms or field plots including ponds and streams.

  • Application: Introduction of a known concentration of Zectran. In field studies, this often involved aerial application to simulate real-world usage.[6][8]

  • Sampling: Collection of water, sediment, and biological samples (e.g., aquatic plants, invertebrates, fish) at predetermined time intervals post-application.[8]

  • Residue Analysis: Extraction of Zectran and its metabolites from the collected samples. Analysis is typically performed using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[9][10]

  • Data Analysis: Calculation of the dissipation rate and half-life of Zectran in different environmental compartments.

Toxicology Studies

Extensive toxicological research has been conducted to determine the effects of Zectran on both target pests and non-target organisms.

Invertebrate and Vertebrate Toxicity

Zectran has been shown to be highly effective against a range of insect pests, including the eastern spruce budworm.[6] However, its high acute toxicity extends to many non-target wildlife species, particularly birds.[5] Mammals have generally been found to be less susceptible to acute oral doses than birds.[5] Dermal toxicity, in contrast, is low.[5]

SpeciesLD50 (mg/kg)
Lesser Sandhill Crane1.0 - 4.5
Canada Goose2.64
Mourning Dove2.83
Mallard Duck3.0
Ring-necked Pheasant4.5
House Finch4.76
Chukar Partridge5.24
Albino Sprague-Dawley Rat14.1
Mule Deer20.0 - 30.0
House Sparrow50.4
Bullfrog283.0 - 800.0
Table 2: Acute Oral LD50 of Zectran in Various Wildlife Species. [5]
Experimental Protocol: Acute Oral Toxicity Study

The determination of acute oral toxicity (LD50) in wildlife species typically follows a standardized protocol:

  • Test Animals: A homogenous group of a specific species, often pen-reared or acclimated to captivity.[5]

  • Dosage Preparation: Zectran is dissolved in a suitable vehicle to prepare a range of concentrations.

  • Administration: A single oral dose is administered to different groups of animals, with each group receiving a different dose level.

  • Observation: Animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.[5]

  • LD50 Calculation: The lethal dose for 50% of the test population (LD50) is calculated using statistical methods.

Carcinogenicity Studies

A bioassay of technical grade this compound for potential carcinogenicity was conducted using Osborne-Mendel rats and B6C3F1 mice.[11] The study involved administering this compound in the feed at two different concentrations for an extended period.[11] The results of this specific bioassay are not detailed in the provided search results.

Metabolism of Zectran

The metabolism of Zectran has been investigated in various organisms, including insects, mammals, and plants. The primary metabolic pathways involve hydrolysis and demethylation.[2][6]

In dogs, orally administered 14C-labeled Zectran was primarily excreted in the urine (75%) and feces (25%).[2] The major urinary metabolites were the glucuronide and sulfate (B86663) conjugates of 4-dimethylamino-3,5-xylenol.[2] Other metabolites included 2,6-dimethylhydroquinone.[2][11]

In insects such as the spruce budworm, tobacco budworm, and housefly, Zectran is converted into several metabolites, including 4-methylamino-, 4-amino-, 4-methylformamido-, and 4-formamido-3,5-xylyl-methylcarbamates.[2]

Metabolic Pathways of Zectran

G cluster_hydrolysis Hydrolysis cluster_demethylation N-Demethylation cluster_conjugation Conjugation (in Mammals) Zectran Zectran (4-dimethylamino-3,5-xylyl methylcarbamate) Hydrolysis_Product 4-dimethylamino-3,5-xylenol Zectran->Hydrolysis_Product Metabolite1 4-methylamino-3,5-xylyl methylcarbamate Zectran->Metabolite1 Conjugates Glucuronide and Sulfate Conjugates Hydrolysis_Product->Conjugates Metabolite2 4-amino-3,5-xylyl methylcarbamate Metabolite1->Metabolite2

Caption: Primary metabolic pathways of Zectran.

Conclusion

The historical research on Zectran (this compound) provides a comprehensive look into the lifecycle of a first-generation biodegradable pesticide. Studies on its mechanism of action firmly established it as a potent cholinesterase inhibitor. Environmental fate research highlighted its relatively rapid degradation, particularly in aquatic systems, with hydrolysis and demethylation being key processes. Toxicological evaluations revealed high acute toxicity to a broad range of non-target species, especially avian wildlife, which likely contributed to its eventual discontinuation. The detailed metabolic pathways elucidated in various organisms have contributed to our broader understanding of how xenobiotics are processed. While no longer in use, the body of research on Zectran remains a valuable resource for scientists in environmental science, toxicology, and the development of safer and more sustainable pest control agents.

References

A Technical Guide to the Solubility of Mexacarbate in Organic Solvents for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of mexacarbate in various organic solvents commonly used in laboratory settings. The information contained herein is intended to assist researchers, scientists, and professionals in drug development in preparing stock solutions, designing experimental protocols, and ensuring safe handling of this compound.

Core Compound Information

This compound, a carbamate (B1207046) ester, is a white crystalline solid. It is known for its use as a pesticide, functioning as an acetylcholinesterase inhibitor.[1] A clear understanding of its solubility is critical for its application in research and development, particularly for in vitro and in vivo studies, analytical method development, and formulation.

Chemical Structure and Properties:

  • CAS Number: 315-18-4[2]

  • Molecular Formula: C₁₂H₁₈N₂O₂[2]

  • Molecular Weight: 222.28 g/mol [1][2]

  • Melting Point: 85°C[1][2]

  • Appearance: Odorless white crystalline solid[1][3][4]

Quantitative Solubility Data

The solubility of this compound has been determined in a range of common organic solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as temperature, the purity of the solute and solvent, and the experimental method used.

SolventChemical FormulaReported Solubility (% w/w)Temperature (°C)Reference(s)
AcetoneC₃H₆O162.3Not Specified[1][2]
AcetonitrileC₂H₃N142Not Specified[1][2]
Methylene (B1212753) ChlorideCH₂Cl₂120.6Not Specified[1][2]
EthanolC₂H₅OH116.0Not Specified[1][2]
BenzeneC₆H₆102.0Not Specified[1][2]
Petroleum SolventsN/A1.05Not Specified[1][2]
WaterH₂O0.0125[1][2]

This compound is described as being freely soluble in acetone, acetonitrile, methylene chloride, ethanol, and benzene, while it is sparingly soluble in petroleum solvents and practically insoluble in water.[1][2]

Experimental Protocols

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Validated analytical method for this compound quantification (e.g., HPLC-UV)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent to ensure that a saturated solution is achieved.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to the desired temperature.

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A common equilibration time is 24 to 48 hours, but this should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to permit the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. The filtration step should be performed swiftly to minimize any potential temperature changes that could affect solubility.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_solid Add excess This compound to vial start->add_solid 1. add_solvent Add known volume of solvent add_solid->add_solvent 2. cap_vial Securely cap vial add_solvent->cap_vial 3. shake Agitate at constant temperature (24-48h) cap_vial->shake 4. settle Allow excess solid to settle shake->settle 5. sample Withdraw supernatant settle->sample 6. filter_sample Filter through 0.22 µm filter sample->filter_sample 7. dilute Dilute filtered sample filter_sample->dilute 8. quantify Quantify using validated method (e.g., HPLC) dilute->quantify 9. end End quantify->end 10.

Caption: Workflow for this compound Solubility Determination.

References

A Technical Guide to the Cholinesterase Inhibition Kinetics of Mexacarbate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cholinesterase inhibition kinetics of Mexacarbate. It details the mechanism of action, presents quantitative kinetic data, outlines experimental protocols for characterization, and includes visualizations of key pathways and workflows.

Introduction: this compound as a Cholinesterase Inhibitor

This compound, chemically known as 4-(dimethylamino)-3,5-dimethylphenyl N-methylcarbamate, is a carbamate (B1207046) insecticide first marketed in 1961 under the trade name Zectran.[1] Like other carbamate insecticides, its toxicity stems from its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[2] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh), terminating the signal at cholinergic synapses.[3] Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of nerve and muscle fibers, which can lead to paralysis and death.[2][3]

Understanding the kinetics of this inhibition is crucial for assessing the compound's toxicological profile, environmental impact, and for the development of potential therapeutic agents or antidotes. This guide synthesizes available data on the interaction between this compound and cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Mechanism of Cholinesterase Inhibition by Carbamates

Carbamates, including this compound, act as pseudo-irreversible or slowly reversible inhibitors of cholinesterases.[4][5][6] The inhibition mechanism is a two-step process that mimics the initial stages of substrate hydrolysis but with a significantly slower regeneration step.[7][8]

  • Reversible Binding: The inhibitor (I) first binds non-covalently to the active site of the enzyme (E) to form a reversible Michaelis-Menten-like complex (E•I).[8]

  • Carbamoylation: The serine residue in the enzyme's catalytic triad (B1167595) performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the formation of a stable, carbamoylated enzyme (E-C) and the release of the phenolic leaving group.[5][6] This covalent modification renders the enzyme inactive.

  • Decarbamylation (Spontaneous Reactivation): The carbamoylated enzyme undergoes very slow hydrolysis, which regenerates the active enzyme.[5][7] The rate of this decarbamylation is orders of magnitude slower than the deacetylation that occurs with the natural substrate, acetylcholine, leading to prolonged but ultimately reversible inhibition.[5]

This three-stage kinetic scheme is crucial for characterizing the overall inhibitory potency and duration of action of carbamate compounds.

G E_ACh Active AChE (E) inv1 E_ACh->inv1 This compound This compound (I) This compound->inv1 EI_complex Reversible E•I Complex EC_complex Carbamoylated AChE (E-C) (Inactive) EI_complex->EC_complex k₂ (Carbamoylation) EI_complex->inv1 k₋₁ (Dissociation) Phenol Phenolic Leaving Group EC_complex->Phenol inv2 EC_complex->inv2 k₃ (Decarbamylation) (Slow Hydrolysis) H2O H₂O H2O->inv2 inv1->EI_complex k₁ (Binding) inv2->E_ACh

Caption: Cholinesterase inhibition pathway by this compound.

Quantitative Inhibition Kinetics Data

The potency of a cholinesterase inhibitor is quantified by several kinetic constants. Key parameters include the inhibition constant (Ki), the bimolecular rate constant (ki), the carbamoylation rate constant (k₂), and the decarbamylation rate constant (k₃). One study has determined the kinetic constants for this compound's inhibition of AChE from the nervous tissue of the snail Lymnaea acuminata.[9][10]

ParameterValueEnzyme SourceSubstrateConditionsReference
k₂ (Carbamoylation Rate)0.29 min⁻¹Lymnaea acuminata AChEAcetylthiocholine (B1193921)Not specified[9][10]
Kd (Dissociation Constant)2.50 x 10⁻⁴ MLymnaea acuminata AChEAcetylthiocholineNot specified[9][10]
ki (Bimolecular Rate Constant)1.16 x 10³ M⁻¹min⁻¹Lymnaea acuminata AChEAcetylthiocholineNot specified[9][10]

One metabolite of this compound, 4-methylamino-3,5-xylyl-N-methylcarbamate, has been shown to be a more potent inhibitor of AChE in vitro than the parent compound.[11]

Experimental Protocols: Determining Inhibition Kinetics

The most widely used method for measuring cholinesterase activity and inhibition is the spectrophotometric assay developed by Ellman et al. (1961).[3][5][12]

The assay measures the activity of cholinesterases using a synthetic substrate, typically acetylthiocholine (ATCh) for AChE or butyrylthiocholine (B1199683) (BTCh) for BChE.[3] The enzyme hydrolyzes the substrate to produce thiocholine. Thiocholine then reacts with the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion, which is quantified by measuring its absorbance at or near 412 nm.[3][13] The rate of color formation is directly proportional to the enzyme's activity.

This protocol is adapted for a 96-well microplate format, which is suitable for high-throughput screening of inhibitors.[3]

Reagents and Materials:

  • Buffer: 0.1 M Sodium Phosphate (B84403) Buffer, pH 8.0.

  • Enzyme Solution: Purified or recombinant Acetylcholinesterase (e.g., from human erythrocytes or Electrophorus electricus) or Butyrylcholinesterase (e.g., from human serum) diluted in buffer to a working concentration.

  • Substrate Solution: 10 mM Acetylthiocholine Iodide (ATCh) or Butyrylthiocholine Iodide (BTCh) in buffer.

  • Chromogen Solution: 10 mM DTNB in buffer.

  • Inhibitor Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO), followed by serial dilutions to create a range of concentrations. Note that some organic solvents can inhibit cholinesterases, so solvent controls are critical.[14]

  • Equipment: 96-well microplates, multichannel pipette, microplate reader capable of measuring absorbance at 412 nm.

Experimental Workflow:

  • Plate Setup: Designate wells for blanks (no enzyme), negative controls (no inhibitor), solvent controls (enzyme + inhibitor solvent), and test wells with varying inhibitor concentrations.

  • Reagent Addition:

    • To each well, add 150 µL of phosphate buffer.

    • Add 20 µL of the appropriate this compound dilution to the test wells. Add 20 µL of solvent to the control wells.

    • Add 20 µL of the enzyme solution to all wells except the blanks.

  • Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of the DTNB solution to all wells, followed by 10 µL of the substrate solution (ATCh or BTCh) to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).

Data Analysis:

  • Calculate Reaction Rate (V): Determine the rate of change in absorbance per minute (ΔAbs/min) for each well from the linear portion of the kinetic curve.

  • Calculate Percent Inhibition:

    • Correct the rates by subtracting the rate of the blank (spontaneous substrate hydrolysis).

    • Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the rate in the presence of this compound and V_control is the rate of the solvent control.

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity.

References

The Degradation of Mexacarbate in the Environment: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mexacarbate, a carbamate (B1207046) insecticide first introduced in 1961, is recognized as one of the first biodegradable pesticides.[1] Its environmental fate is of significant interest, as its degradation pathways determine its persistence and potential impact on ecosystems. This technical guide provides an in-depth analysis of the abiotic and biotic degradation of this compound, focusing on its hydrolysis, photolysis, and microbial degradation pathways.

Abiotic Degradation Pathways

This compound is susceptible to degradation through chemical and photochemical processes in the environment.[2] Hydrolysis and photolysis are the primary abiotic routes of transformation.

Hydrolysis

The stability of this compound is highly dependent on pH, with hydrolysis being a major degradation pathway, particularly under alkaline conditions.[3][4] The carbamate ester linkage is the primary site of hydrolytic attack, leading to the formation of 4-dimethylamino-3,5-xylenol.[3][4] Further degradation can occur through demethylation of the dimethylamino group.[3][4]

A study on the hydrolysis of this compound in buffered solutions at 20°C demonstrated a clear correlation between pH and the rate of degradation. The persistence of the compound decreases significantly as the alkalinity increases.[4]

pHHalf-life (days)Temperature (°C)Reference
5.9446.520[4]
7.025.720[4]
8.424.620[4]

The degradation of this compound in aqueous solutions at various pH values (4.5, 6.5, 7.5, and 9.5) yields a consistent set of products, indicating that the fundamental hydrolytic and oxidative transformations occur across this range.[4][5] Identified products include demethylated and hydroxylated derivatives, as well as the primary phenol (B47542) metabolite.[4][5] A notable degradation product, 2-hydroxy-3,5-dimethyl-p-benzoquinone, has also been identified.[5]

Hydrolysis Experimental Protocol:

Aqueous solutions of this compound (0.2% w/v) are prepared in buffered solutions at pH 4.5, 6.5, 7.5, and 9.5.[4] The solutions are maintained at a constant temperature (e.g., 20°C).[4] Aliquots are periodically collected and analyzed to determine the concentration of the parent compound and its degradation products. Analytical methods such as thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) are employed for the separation and identification of the hydrolysis products.[4]

Hydrolysis Degradation Pathway of this compound

Hydrolysis_Pathway This compound This compound Hydrolysis Hydrolysis (pH dependent) This compound->Hydrolysis Demethylation Demethylation This compound->Demethylation Hydroxymethyl 4-Dimethylamino-3,5-xylyl hydroxymethylcarbamate This compound->Hydroxymethyl Xylenol 4-Dimethylamino-3,5-xylenol Hydrolysis->Xylenol Benzoquinone 2-Hydroxy-3,5-dimethyl- p-benzoquinone Xylenol->Benzoquinone Methylamino 4-Methylamino-3,5-xylyl methylcarbamate Demethylation->Methylamino Amino 4-Amino-3,5-xylyl methylcarbamate Methylamino->Amino

Figure 1. Hydrolytic degradation of this compound.
Photolysis

Photodegradation is another significant abiotic pathway for the dissipation of this compound, particularly at the soil surface and in surface waters.[3][4] Exposure to UV light for 40 hours has been shown to produce at least twelve degradation products, with four being identified as the methylamino, amino, methylformamido, and formamido derivatives.[4] This indicates that photolytic degradation involves modifications to the N-dimethylamino group.

Photolysis Experimental Protocol:

Studies on the photolysis of this compound can be conducted by exposing a solution of the compound to a UV light source. The reaction progress is monitored over time by analyzing samples for the disappearance of the parent compound and the formation of photoproducts using chromatographic techniques such as HPLC or GC-MS.

Photolytic Degradation Pathway of this compound

Photolysis_Pathway This compound This compound UV_Light UV Light This compound->UV_Light Methylamino 4-Methylamino-3,5-xylyl methylcarbamate UV_Light->Methylamino Amino 4-Amino-3,5-xylyl methylcarbamate UV_Light->Amino Methylformamido 4-Methylformamido-3,5-xylyl methylcarbamate UV_Light->Methylformamido Formamido 4-Formamido-3,5-xylyl methylcarbamate UV_Light->Formamido

Figure 2. Photolytic degradation products of this compound.

Biotic Degradation Pathway

Microbial degradation is a key process in the environmental breakdown of this compound, particularly in soil.[3][6] Soil microorganisms contribute significantly to the mineralization of this compound to CO2.[3] The primary metabolic pathways involve demethylation and hydrolysis.[3]

Studies using 14C-labeled this compound in sandy loam and clay loam forest soil litters have demonstrated rapid degradation under both aerobic and submerged conditions.[3] The evolution of 14CO2 indicates the complete breakdown of the molecule by soil microbes.[3]

Soil TypeConditionHalf-life for 14CO2 Evolution (days)Reference
Sandy LoamAerobic7.31[3]
Clay LoamAerobic8.88[3]
Sandy LoamSubmerged7.72[3]
Clay LoamSubmerged9.32[3]

In a study using river water containing domestic and industrial wastes, 85% of the initial amount of this compound degraded within one week, and all of it had degraded after two weeks, highlighting the role of microbial populations in its dissipation in aquatic environments.[4]

Degradation products identified in soil and water include desmethylated carbamates, various xylenols, and other polar compounds.[3] The presence of 4-methylamino- and 4-amino-3,5-xylyl methylcarbamate, along with 4-dimethylamino-3,5-xylenol, confirms that demethylation and hydrolysis are major metabolic routes.[3][4]

Soil Metabolism Experimental Protocol:

The mobility and metabolic fate of 14C-mexacarbate can be studied using soil columns containing different soil types (e.g., sandy loam and clay loam).[7] The columns are treated with a solution of 14C-mexacarbate and incubated under aerobic (dry) and anaerobic (wet) conditions for a set period (e.g., 30 days).[7] Following incubation, the soil columns are sectioned, and the soil and any leachate are analyzed for the parent compound and its degradation products.[7] Analysis can be performed using techniques like thin-layer chromatography to separate free and bound residues.[7]

General Experimental Workflow for Degradation Studies

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation Sample_Collection Collect Environmental Matrix (Water, Soil) Spiking Spike with this compound Sample_Collection->Spiking Hydrolysis_Setup Controlled pH & Temperature Spiking->Hydrolysis_Setup Photolysis_Setup UV Light Exposure Spiking->Photolysis_Setup Microbial_Setup Incubation with Soil/ Microorganisms Spiking->Microbial_Setup Extraction Solvent Extraction Hydrolysis_Setup->Extraction Photolysis_Setup->Extraction Microbial_Setup->Extraction Separation Chromatography (TLC, GC, LC) Extraction->Separation Detection Detection (MS, FID, etc.) Separation->Detection Quantification Quantify Parent & Metabolites Detection->Quantification Pathway_ID Identify Degradation Pathways Quantification->Pathway_ID Kinetics Determine Degradation Kinetics Pathway_ID->Kinetics

Figure 3. A generalized workflow for studying this compound degradation.

Conclusion

The environmental degradation of this compound is a multifaceted process involving hydrolysis, photolysis, and microbial activity. The rate and extent of degradation are influenced by environmental factors such as pH, light exposure, and the presence of microbial populations. The primary transformation pathways include the cleavage of the carbamate ester bond and the demethylation of the N-dimethylamino group, leading to the formation of various phenols and demethylated carbamates. These degradation processes contribute to the relatively low persistence of this compound in the environment, reinforcing its classification as a biodegradable pesticide. Further research focusing on the identification of the full spectrum of degradation products and the microorganisms responsible for its biodegradation will enhance our understanding of the environmental fate of this compound.

References

Acute Toxicity of Mexacarbate in Invertebrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute toxicity of Mexacarbate in various invertebrate species. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental toxicology. This document summarizes key quantitative toxicity data, details relevant experimental protocols, and visualizes the underlying toxicological mechanisms and workflows.

Introduction

This compound, a carbamate (B1207046) insecticide, was developed for the control of a broad spectrum of insect pests. Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and vertebrates.[1] Understanding the acute toxicity of this compound in non-target invertebrates is crucial for assessing its environmental impact and for the development of safer and more selective pest control agents. This guide focuses on the lethal and sublethal effects observed in various invertebrate species following short-term exposure to this compound.

Quantitative Toxicity Data

The acute toxicity of this compound to invertebrates is typically expressed as the median lethal concentration (LC50) or the median effective concentration (EC50). The LC50 is the concentration of a substance that is lethal to 50% of a test population over a specified period, while the EC50 is the concentration that causes a defined effect in 50% of the population. The following tables summarize the available acute toxicity data for this compound in several invertebrate species.

Table 1: Acute Toxicity of this compound in Protozoa

SpeciesExposure Duration (hours)EndpointValue (mg/L)Reference
Paramecium multimicronucleatum7LC5083[2]
9LC5057[2]
13LC5035[2]
17LC5025[2]
24LC5019[2]

Table 2: Acute Toxicity of this compound in Crustacea

SpeciesExposure Duration (hours)EndpointValue (mg/L)Temperature (°C)Test TypeReference
Gammarus fasciatus96LC500.0421Static[3]

Table 3: Acute Toxicity of this compound in Mollusca

SpeciesExposure Duration (hours)EndpointValue (mg/L)Reference
Lymnaea acuminata24LC50Varies with synergist
48LC50Varies with synergist
72LC50Varies with synergist
96LC50Varies with synergist

Note: The toxicity of this compound to Lymnaea acuminata was studied in the presence of synergists, which reduced the LC50 values. Specific values without synergists were not provided in the available literature.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the acute toxicity studies of this compound. These protocols are based on established guidelines for aquatic toxicity testing.

Static Acute Toxicity Test for Aquatic Invertebrates

This protocol is a generalized procedure based on guidelines from the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) for conducting static acute toxicity tests with aquatic invertebrates.[4][5]

Objective: To determine the median lethal concentration (LC50) or median effective concentration (EC50) of this compound for a specific aquatic invertebrate species over a defined period (typically 24, 48, or 96 hours).

Test Organisms:

  • A cultured population of the selected invertebrate species (e.g., Daphnia magna, Gammarus pulex, Chironomus riparius).

  • Organisms should be of a specific age or life stage and acclimated to the test conditions.

Materials:

  • Test chambers (e.g., glass beakers or aquaria).

  • Dilution water (e.g., reconstituted hard water, dechlorinated tap water).

  • This compound stock solution.

  • Pipettes and other necessary laboratory equipment.

  • Water quality monitoring instruments (for pH, dissolved oxygen, temperature).

Procedure:

  • Preparation of Test Solutions: A series of test concentrations of this compound are prepared by diluting a stock solution with dilution water. A control group with only dilution water is also prepared.

  • Test Initiation: A specified number of test organisms are randomly distributed into the test chambers for each concentration and the control.

  • Exposure: The organisms are exposed to the test solutions for the specified duration (e.g., 48 or 96 hours) under controlled conditions of temperature and light.

  • Observations: The number of dead or immobilized organisms in each test chamber is recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Water Quality: Water quality parameters such as pH, dissolved oxygen, and temperature are monitored throughout the test.

  • Data Analysis: The LC50 or EC50 values and their 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

experimental_workflow Experimental Workflow for Acute Toxicity Testing cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_data Data Collection & Analysis prep_organisms Acclimate Test Organisms initiation Introduce Organisms to Test Chambers prep_organisms->initiation prep_solutions Prepare this compound Test Solutions prep_solutions->initiation exposure Static Exposure (e.g., 48-96 hours) initiation->exposure monitoring Monitor Water Quality (pH, DO, Temp) exposure->monitoring observation Record Mortality/ Immobilization exposure->observation 24, 48, 72, 96h analysis Calculate LC50/EC50 (Probit Analysis) observation->analysis

Workflow for a static acute toxicity bioassay.

Signaling Pathway of this compound Toxicity

The primary mechanism of acute toxicity for this compound in invertebrates is the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is crucial for the proper functioning of the central nervous system.

In a healthy synapse, the neurotransmitter acetylcholine (B1216132) (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, transmitting a nerve impulse. AChE then rapidly hydrolyzes ACh into choline (B1196258) and acetic acid, terminating the signal.[6]

This compound acts as a competitive inhibitor of AChE. It binds to the active site of the enzyme, forming a carbamylated enzyme complex. This complex is more stable than the acetylated enzyme formed with ACh, effectively inactivating AChE.[7] As a result, acetylcholine accumulates in the synaptic cleft, leading to continuous stimulation of the postsynaptic receptors. This overstimulation results in hyperactivity, paralysis, and ultimately, death of the invertebrate.

AChE_inhibition Acetylcholinesterase (AChE) Inhibition by this compound cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor binds to Hydrolysis_Products Choline + Acetic Acid AChE->Hydrolysis_Products produces Carbamylated_AChE Carbamylated AChE (Inactive) AChE->Carbamylated_AChE forms This compound This compound This compound->AChE binds to & inhibits Postsynaptic_Neuron Postsynaptic Neuron Postsynaptic_Receptor->Postsynaptic_Neuron Nerve Impulse Transmission Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->ACh releases

Mechanism of acetylcholinesterase inhibition by this compound.

Conclusion

The data presented in this guide demonstrate that this compound exhibits significant acute toxicity to a range of invertebrate species. The primary mechanism of this toxicity is the inhibition of acetylcholinesterase, leading to disruption of the nervous system. The provided experimental protocols offer a framework for conducting further research into the acute effects of this compound and other carbamate insecticides on non-target invertebrates. A deeper understanding of these toxicological profiles is essential for developing environmentally benign pest management strategies and for the robust ecological risk assessment of new chemical entities.

References

Mexacarbate Metabolism in Mammalian Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mexacarbate, a carbamate (B1207046) insecticide, undergoes extensive metabolic transformation in mammalian systems, primarily through hydrolysis of the carbamate ester linkage and oxidative N-demethylation of the dimethylamino group. These biotransformation pathways, predominantly occurring in the liver, lead to the formation of several metabolites that are subsequently conjugated and excreted. This technical guide provides a comprehensive overview of the core metabolic pathways of this compound, summarizes available quantitative data on its metabolites, details experimental protocols for their analysis, and presents visual representations of these processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals. While quantitative data in mammalian systems is limited in the public domain, this guide synthesizes the current knowledge to support further research and toxicological assessment.

Core Metabolic Pathways

The metabolism of this compound in mammals proceeds through two primary pathways: hydrolysis and oxidation, followed by conjugation.

1.1 Hydrolysis: The ester linkage of this compound is susceptible to hydrolysis by esterases, leading to the cleavage of the carbamate bond. This results in the formation of 4-dimethylamino-3,5-xylenol (B1221222) and N-methylcarbamic acid. The latter is unstable and is expected to decompose into methylamine (B109427) and carbon dioxide.

1.2 Oxidation (N-demethylation): The N,N-dimethylamino moiety of this compound is a primary target for oxidative metabolism, primarily mediated by cytochrome P450 enzymes in the liver. This process occurs in a stepwise manner, leading to the formation of N-desmethyl and N,N-didesmethyl metabolites. Further oxidation of the N-methyl groups can also occur, resulting in formamido derivatives.

1.3 Conjugation: The phenolic metabolite, 4-dimethylamino-3,5-xylenol, and other hydroxylated metabolites can undergo Phase II conjugation reactions. These reactions, including glucuronidation and sulfation, increase the water solubility of the metabolites, facilitating their excretion from the body, primarily in the urine.[1]

The following diagram illustrates the primary metabolic pathways of this compound in mammalian systems.

Mexacarbate_Metabolism cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation (N-demethylation) cluster_conjugation Conjugation This compound This compound 4_Dimethylamino_3_5_xylenol 4-Dimethylamino-3,5-xylenol This compound->4_Dimethylamino_3_5_xylenol Esterases N_Methylcarbamic_Acid N-Methylcarbamic Acid This compound->N_Methylcarbamic_Acid Esterases 4_Methylamino_this compound 4-(Methylamino)this compound This compound->4_Methylamino_this compound CYP450 4_Methylformamido_this compound 4-(Methylformamido)this compound This compound->4_Methylformamido_this compound CYP450 Conjugates Glucuronide and Sulfate Conjugates 4_Dimethylamino_3_5_xylenol->Conjugates 4_Amino_this compound 4-Aminothis compound 4_Methylamino_this compound->4_Amino_this compound CYP450 Excretion Excretion (Urine, Feces) 4_Amino_this compound->Excretion 4_Formamido_this compound 4-Formamidothis compound 4_Methylformamido_this compound->4_Formamido_this compound CYP450 4_Formamido_this compound->Excretion Conjugates->Excretion

Fig. 1: Proposed metabolic pathway of this compound in mammals.

Data Presentation: Metabolite Profiles

Quantitative data on the metabolism of this compound in mammalian systems is not extensively available in peer-reviewed literature. However, studies in various species have identified several key metabolites. The table below summarizes the identified metabolites. For illustrative purposes, quantitative data from a study on freshwater crayfish is included to demonstrate the type of data generated in metabolism studies, though these percentages are not directly transferable to mammals.

Metabolite Abbreviation Chemical Name Species Detected Percentage of Body Residue (Crayfish - 144h)
Parent Compound M4-Dimethylamino-3,5-xylyl N-methylcarbamateDog, Rat, Crayfish, Insects~41%
Hydrolysis Product DMAX4-Dimethylamino-3,5-xylenolDog, CrayfishDetected
N-demethylation Products MAM4-Methylamino this compoundCrayfish, InsectsDetected
AM4-Amino this compoundCrayfish, InsectsDetected
N-oxidation Products MFM4-Methylformamido this compoundCrayfish, Insects~30%
FAM4-Formamido this compoundCrayfish, Insects~20%
Other Hydrolysis Products MAX4-Methylamino-3,5-xylenolCrayfishDetected
AX4-Amino-3,5-xylenolCrayfishDetected
Other Oxidation Products -2,6-DimethylhydroquinoneDogDetected

Experimental Protocols

The study of this compound metabolism typically involves in vivo studies with radiolabeled compounds followed by the analysis of biological samples using chromatographic and mass spectrometric techniques.

3.1 In Vivo Radiolabeled Metabolism Study

This protocol describes a general procedure for an in vivo metabolism study in rats using radiolabeled this compound.

Radiolabeled_Study_Workflow cluster_dosing Dosing cluster_collection Sample Collection cluster_analysis Analysis Dosing Administer [14C]-Mexacarbate to rats (oral gavage) Housing House rats in metabolism cages Dosing->Housing Collect_Urine_Feces Collect urine and feces at timed intervals Housing->Collect_Urine_Feces Quantify_Radioactivity Quantify total radioactivity (LSC) Collect_Urine_Feces->Quantify_Radioactivity Collect_Tissues Collect tissues at end of study Collect_Tissues->Quantify_Radioactivity Extract_Metabolites Extract metabolites from samples Quantify_Radioactivity->Extract_Metabolites Separate_Metabolites Separate metabolites (HPLC) Extract_Metabolites->Separate_Metabolites Identify_Metabolites Identify and quantify metabolites (LC-MS/MS, GC-MS) Separate_Metabolites->Identify_Metabolites

Fig. 2: Workflow for a radiolabeled this compound metabolism study.

Methodology:

  • Radiolabeling: this compound is synthesized with a radioactive isotope, typically ¹⁴C, at a metabolically stable position.

  • Animal Dosing: A known dose of [¹⁴C]-Mexacarbate is administered to laboratory animals (e.g., rats), usually via oral gavage.

  • Sample Collection: Animals are housed in metabolism cages that allow for the separate collection of urine and feces over a specified period (e.g., 72 hours). Blood samples may also be collected at various time points. At the end of the study, tissues of interest (e.g., liver, kidney, fat) are collected.

  • Quantification of Radioactivity: The total radioactivity in urine, feces, and tissues is determined using liquid scintillation counting (LSC) to perform a mass balance analysis.

  • Metabolite Profiling: Urine, feces, and tissue homogenates are extracted to isolate the parent compound and its metabolites. The extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the radioactive components.

  • Metabolite Identification: The separated radioactive peaks are collected and subjected to mass spectrometry (MS), such as LC-MS/MS or GC-MS, for structural elucidation and identification of the metabolites.

3.2 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a suitable technique for the analysis of thermally stable and volatile compounds. For carbamates like this compound and its metabolites, derivatization is often required to improve their volatility and thermal stability.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quantification Quantification Extraction Extraction of analytes from biological matrix Derivatization Derivatization of analytes Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic separation Injection->Separation Detection Mass spectrometric detection and identification Separation->Detection Quantification Quantification using internal standards Detection->Quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Extraction Extraction of analytes from biological matrix Cleanup Sample cleanup (SPE) Extraction->Cleanup Injection Injection into LC Cleanup->Injection Separation Chromatographic separation (Reversed-phase) Injection->Separation Detection Tandem mass spectrometric detection (MRM) Separation->Detection Quantification Quantification using stable isotope-labeled internal standards Detection->Quantification

References

Biodegradation Potential of Mexacarbate in Soil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mexacarbate, a carbamate (B1207046) insecticide, has been recognized for its biodegradable properties since its introduction. Understanding the mechanisms and factors influencing its degradation in soil is crucial for environmental risk assessment and the development of bioremediation strategies. This technical guide provides a comprehensive overview of the biodegradation potential of this compound in soil, detailing the microbial players, degradation pathways, and key environmental influences. It also outlines established experimental protocols for studying its fate in soil matrices and presents quantitative data on its degradation kinetics.

Introduction

This compound (4-dimethylamino-3,5-xylyl methylcarbamate), marketed under the trade name Zectran, is a carbamate insecticide effective against a range of pests.[1] Unlike many persistent organic pollutants, this compound is known to be biodegradable.[1] Its dissipation in the soil environment is a complex process involving both biotic and abiotic mechanisms, with microbial degradation playing a pivotal role. The rate and extent of this degradation are influenced by a variety of factors including soil type, pH, moisture content, and the composition of the soil microbiome. This guide synthesizes the current knowledge on the biodegradation of this compound in soil to support further research and environmental management.

Microbial Degradation of this compound

The primary mechanism for the breakdown of this compound in soil is microbial degradation. A diverse range of soil microorganisms, including bacteria and fungi, possess the enzymatic machinery to transform or completely mineralize this compound.

Key Microorganisms

While the complete consortium of this compound-degrading microorganisms is not fully elucidated, studies have identified specific species with the capacity to break down this pesticide. Notably, bacteria from the genus Bacillus have been implicated in the degradation of Zectran (this compound). Research has pointed to the involvement of Bacillus megaterium in this process, highlighting the role of iron-sulfur proteins as mediators of electron transfer in the oxidative or reductive degradation reactions.

General studies on carbamate degradation suggest that other common soil bacteria such as Pseudomonas, Arthrobacter, and various fungi are also likely to contribute to the breakdown of this compound.[2] The repeated application of carbamates to soil can lead to the enrichment of microbial populations with enhanced degradation capabilities.

Biodegradation Pathways

The biodegradation of this compound in soil proceeds through a series of enzymatic reactions, primarily initiated by hydrolysis and followed by demethylation and potential ring cleavage. The major identified metabolites indicate a stepwise breakdown of the parent molecule.[3][4]

The proposed primary biodegradation pathway involves:

  • Hydrolysis: The initial and most significant step is the hydrolysis of the carbamate ester linkage. This reaction is catalyzed by carboxyl ester hydrolases (EC 3.1.1) produced by soil microorganisms.[5] This cleavage results in the formation of 4-dimethylamino-3,5-xylenol (B1221222) and methylcarbamic acid, which is unstable and further decomposes to methylamine (B109427) and carbon dioxide.

  • N-Demethylation: The 4-dimethylamino group of this compound or its phenolic metabolite can undergo sequential N-demethylation. This process leads to the formation of 4-methylamino-3,5-xylyl methylcarbamate and subsequently 4-amino-3,5-xylyl methylcarbamate.[3][4]

  • Hydroxylation of the Aromatic Ring: The benzene (B151609) ring of the xylenol metabolites can be hydroxylated by microbial mono- and dioxygenases. This enzymatic reaction introduces hydroxyl groups onto the aromatic ring, making it more susceptible to cleavage.[6][7]

  • Aromatic Ring Cleavage: Following hydroxylation, the aromatic ring is opened through the action of dioxygenase enzymes. This is a critical step in the complete mineralization of the pesticide, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways of the microorganisms.[8][9]

Abiotic Degradation

In addition to microbial action, abiotic factors contribute to the degradation of this compound in soil, particularly at the soil surface.

  • Hydrolysis: Chemical hydrolysis of the ester bond can occur, and its rate is highly dependent on soil pH. This compound is more rapidly hydrolyzed under alkaline conditions.[4]

  • Photolysis: On the soil surface, this compound can be degraded by sunlight (photolysis). Photodegradation can lead to the formation of various products, including methylamino, amino, methylformamido, and formamido derivatives.[4]

Quantitative Data on this compound Degradation

The persistence of this compound in soil is quantified by its half-life (t½), which is the time required for 50% of the initial concentration to dissipate. The half-life is influenced by soil type, moisture, and temperature.

Soil TypeConditionHalf-life (days)Reference
Sandy Loam Forest LitterAerobic7.31[4]
Clay Loam Forest LitterAerobic8.88[4]
Sandy Loam Forest LitterSubmerged7.72[4]
Clay Loam Forest LitterSubmerged9.32[4]

Experimental Protocols

Studying the biodegradation of this compound in soil requires standardized experimental setups and analytical methods to ensure reproducible and comparable results.

Soil Microcosm Study

A soil microcosm study is a controlled laboratory experiment that simulates natural soil conditions to investigate the fate and effects of substances like pesticides.

Objective: To determine the rate of biodegradation of this compound in a specific soil type under controlled laboratory conditions.

Materials:

  • Freshly collected agricultural soil, sieved (2 mm mesh).

  • This compound analytical standard.

  • Sterile water.

  • Glass jars or beakers for microcosms.

  • Incubator with temperature and humidity control.

  • Analytical instrumentation (HPLC or GC-MS).

Procedure:

  • Soil Characterization: Analyze the soil for its physicochemical properties, including pH, organic matter content, texture, and microbial biomass.

  • Microcosm Setup:

    • Place a known amount of sieved soil (e.g., 100 g) into each microcosm vessel.

    • Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity) with sterile water.

    • Pre-incubate the soil microcosms in the dark at a constant temperature (e.g., 25°C) for a week to allow the microbial community to stabilize.

  • Pesticide Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Spike the soil in the microcosms with the this compound solution to achieve the desired concentration (e.g., 5 mg/kg soil). Ensure even distribution.

    • Include control microcosms with no pesticide and sterile control microcosms (autoclaved soil) to differentiate between biotic and abiotic degradation.

  • Incubation: Incubate the microcosms in the dark at a constant temperature. Maintain soil moisture by adding sterile water as needed.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample triplicate microcosms from each treatment group.

  • Extraction and Analysis: Extract this compound and its metabolites from the soil samples and analyze the extracts using an appropriate analytical method (see Section 4.2).

  • Data Analysis: Calculate the concentration of this compound at each time point and determine the degradation kinetics and half-life.

Analytical Method: HPLC with Post-Column Derivatization (Based on EPA Method 8318A)

This method is suitable for the quantitative analysis of N-methylcarbamates, including this compound, in soil extracts.[10]

4.2.1. Extraction

  • Weigh 10 g of the soil sample into a centrifuge tube.

  • Add 20 mL of acetonitrile (B52724) and shake vigorously on a platform shaker for 1 hour.[11]

  • Centrifuge the sample and collect the supernatant.

  • Repeat the extraction with another 20 mL of acetonitrile and combine the supernatants.

  • The extract may be subjected to an optional cleanup procedure using a C18 solid-phase extraction (SPE) cartridge to remove interferences.[10]

4.2.2. HPLC Analysis

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) equipped with a C18 reversed-phase column, a post-column derivatization system, and a fluorescence detector.[10][12]

  • Mobile Phase: A gradient of acetonitrile and water is typically used for separation.

  • Post-Column Derivatization:

  • Detection: The fluorescent derivative is detected by a fluorescence detector with an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 450 nm.[12]

  • Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve prepared from analytical standards.

4.2.3. GC-MS Analysis for Metabolite Identification Gas chromatography-mass spectrometry (GC-MS) can be used for the identification and quantification of this compound and its degradation products.[11]

  • Sample Preparation: The soil extract is evaporated to dryness and redissolved in a suitable solvent. Derivatization may be necessary for some polar metabolites to improve their volatility and chromatographic behavior.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Separation: A capillary column (e.g., DB-5ms) is used for separation. The oven temperature is programmed to achieve optimal separation of the analytes.

  • Detection: The mass spectrometer is operated in either full scan mode for metabolite identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Visualizations

Proposed Biodegradation Pathway of this compound

Biodegradation_Pathway This compound This compound Hydrolysis_Product 4-Dimethylamino-3,5-xylenol This compound->Hydrolysis_Product Hydrolysis (Carboxylesterase) N_Demethylated_1 4-Methylamino-3,5-xylyl methylcarbamate This compound->N_Demethylated_1 N-Demethylation Hydroxylated_Ring Hydroxylated Aromatic Intermediates Hydrolysis_Product->Hydroxylated_Ring Hydroxylation (Mono-/Dioxygenase) N_Demethylated_2 4-Amino-3,5-xylyl methylcarbamate N_Demethylated_1->N_Demethylated_2 N-Demethylation Ring_Cleavage Ring Cleavage Products (Aliphatic Intermediates) Hydroxylated_Ring->Ring_Cleavage Ring Cleavage (Dioxygenase) Mineralization CO2 + H2O + Biomass Ring_Cleavage->Mineralization

Caption: Proposed microbial degradation pathway of this compound in soil.

Experimental Workflow for this compound Biodegradation Study

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection and Sieving Microcosm_Setup Microcosm Setup (Soil, Moisture Adjustment) Soil_Collection->Microcosm_Setup Pre_incubation Pre-incubation (Stabilization) Microcosm_Setup->Pre_incubation Pesticide_Spiking This compound Spiking Pre_incubation->Pesticide_Spiking Incubation Incubation (Controlled Temperature) Pesticide_Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Soil Extraction (Acetonitrile) Sampling->Extraction HPLC_Analysis HPLC-FLD Analysis (Quantification) Extraction->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Metabolite ID) Extraction->GCMS_Analysis Data_Analysis Data Analysis (Kinetics, Half-life) HPLC_Analysis->Data_Analysis GCMS_Analysis->Data_Analysis

Caption: General workflow for a soil microcosm biodegradation study.

Conclusion

This compound exhibits a significant potential for biodegradation in soil, primarily driven by microbial activity. The degradation process involves a series of enzymatic reactions, including hydrolysis, N-demethylation, and aromatic ring cleavage, leading to the eventual mineralization of the compound. The rate of degradation is influenced by soil properties and environmental conditions. Standardized experimental protocols, such as soil microcosm studies coupled with robust analytical techniques like HPLC and GC-MS, are essential for accurately assessing the environmental fate of this compound. Further research focusing on the isolation and characterization of novel this compound-degrading microbial strains and the elucidation of the specific enzymes involved will enhance our understanding and could lead to the development of effective bioremediation technologies for contaminated sites.

References

Hydrolysis Rate of Mexacarbate in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrolysis rate of the carbamate (B1207046) insecticide Mexacarbate in aqueous solutions. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals involved in environmental fate studies, pesticide degradation analysis, and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying scientific processes.

Quantitative Data on this compound Hydrolysis

The rate of hydrolysis of this compound is significantly influenced by the pH and temperature of the aqueous solution. The degradation of this compound generally follows pseudo-first-order kinetics. Below are tabulated summaries of reported hydrolysis half-lives under various conditions.

Table 1: Half-life of this compound in Buffered Aqueous Solutions at 20°C

pHHalf-life (days)
5.9446.5
7.025.7
8.424.6

Data sourced from studies on the hydrolysis of this compound in buffered solutions.[1]

Table 2: Persistence of this compound in River Water

Time PeriodRemaining this compound (%)
1 hour100
1 week15
2-8 weeks0

This study was conducted in a sealed glass jar under sunlight and artificial fluorescent light with an initial concentration of 10 µg/L.[1]

Experimental Protocols for Determining Hydrolysis Rate

The determination of the hydrolysis rate of chemical compounds as a function of pH is standardized by the OECD Guideline for the Testing of Chemicals, Test No. 111. This protocol provides a tiered approach to systematically evaluate the hydrolytic stability of a substance.

Principle of the Test

The fundamental principle of this method is to determine the rate of hydrolytic degradation of a test substance in sterile aqueous buffer solutions at various pH levels (typically 4, 7, and 9) and at a constant temperature. The concentration of the test substance and its degradation products are monitored over time.

Tiered Experimental Approach

The OECD 111 guideline proposes a tiered experimental design:

  • Tier 1: Preliminary Test: A preliminary test is conducted at 50°C for 5 days at pH 4, 7, and 9. If less than 10% degradation is observed at all three pH values, the substance is considered hydrolytically stable, and further testing may not be necessary.

  • Tier 2: Main Test - Hydrolysis of Unstable Substances: If significant degradation (>10%) is observed in the preliminary test, a more detailed study is performed at various temperatures to determine the hydrolysis rate constants and half-lives. This is typically conducted at a minimum of three temperatures (e.g., 20°C, 35°C, and 50°C) for the pH values where instability was noted.

  • Tier 3: Identification of Hydrolysis Products: If significant degradation occurs, the major hydrolysis products should be identified and their concentrations monitored over time.

Detailed Experimental Methodology

1. Preparation of Test Solutions:

  • Buffer Solutions: Sterile aqueous buffer solutions are prepared for the desired pH values (e.g., pH 4, 7, and 9). Common buffer systems include acetate (B1210297) for pH 4, phosphate (B84403) for pH 7, and borate (B1201080) for pH 9. The ionic strength of the buffer solutions should be kept low (typically <0.01 M).
  • Test Substance Concentration: The test substance, this compound, is dissolved in the buffer solutions at a concentration that is low enough to ensure it remains in solution throughout the experiment and is environmentally relevant. The concentration should not exceed half the saturation concentration. A small amount of a water-miscible co-solvent (e.g., acetonitrile) may be used if necessary to aid dissolution, but its volume should typically not exceed 1% of the total volume.
  • Sterilization: All glassware, water, and buffer solutions must be sterilized before use to prevent microbial degradation.

2. Incubation:

  • The test solutions are incubated in the dark in temperature-controlled chambers or water baths to prevent photolysis.
  • Samples are typically prepared in replicate for each pH and temperature combination.

3. Sampling and Analysis:

  • Aliquots of the test solutions are withdrawn at appropriate time intervals. The frequency of sampling should be sufficient to define the degradation curve, with at least six time points recommended.
  • The concentration of this compound and its degradation products in the samples is determined using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of carbamate pesticides.

4. Analytical Method: High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
  • Typical Setup for Carbamate Analysis (based on EPA Method 531.1):
  • Column: A reversed-phase C18 column is commonly used.
  • Mobile Phase: A gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically employed.
  • Post-Column Derivatization: To enhance the sensitivity and selectivity of detection for N-methylcarbamates like this compound, a post-column derivatization step is often used. This involves the hydrolysis of the carbamate to methylamine, which then reacts with o-phthalaldehyde (B127526) (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent derivative.
  • Detector: A fluorescence detector is used to quantify the derivatized products. Alternatively, a UV detector or a mass spectrometer can be used.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the hydrolysis of this compound and the experimental workflow for its analysis.

Hydrolysis_Pathway cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis (cleavage of ester linkage) This compound->Hydrolysis Demethylation N-Demethylation This compound->Demethylation Xylenol 4-Dimethylamino-3,5-xylenol Hydrolysis->Xylenol Methylcarbamic_Acid N-Methylcarbamic Acid (unstable) Hydrolysis->Methylcarbamic_Acid Methylamine Methylamine Methylcarbamic_Acid->Methylamine CO2 Carbon Dioxide Methylcarbamic_Acid->CO2 Product1 4-Methylamino-3,5-xylyl methylcarbamate Demethylation->Product1 Product2 4-Amino-3,5-xylyl methylcarbamate Product1->Demethylation Further demethylation

Caption: Simplified degradation pathway of this compound via hydrolysis and N-demethylation.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing Prep_Buffer Prepare Sterile Buffer Solutions (pH 4, 7, 9) Spike Spike Buffers with this compound Prep_Buffer->Spike Prep_this compound Prepare this compound Stock Solution Prep_this compound->Spike Incubate Incubate in Dark at Constant Temperature (e.g., 20°C, 35°C, 50°C) Spike->Incubate Sampling Collect Samples at Time Intervals Incubate->Sampling HPLC Analyze by HPLC Sampling->HPLC Post_Column Post-Column Derivatization (optional) HPLC->Post_Column Detection Fluorescence/UV/MS Detection Post_Column->Detection Kinetics Calculate Rate Constants and Half-lives Detection->Kinetics ID_Products Identify Degradation Products Detection->ID_Products

Caption: Experimental workflow for determining the hydrolysis rate of this compound.

References

An In-depth Technical Guide on the Neurotoxic Effects of Mexacarbate Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mexacarbate, a carbamate (B1207046) insecticide, primarily exerts its neurotoxic effects through the reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a state of cholinergic crisis characterized by a wide range of symptoms affecting the central and peripheral nervous systems. Beyond its primary mechanism, evidence suggests that this compound and other carbamates can induce neurotoxicity through secondary mechanisms, including the induction of oxidative stress and apoptosis in neuronal cells. This technical guide provides a comprehensive overview of the neurotoxic effects of this compound exposure, detailing its mechanism of action, summarizing key quantitative toxicity data, and providing established experimental protocols for its investigation. Furthermore, this guide visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development and neuroscience.

Introduction

This compound (4-dimethylamino-3,5-xylyl methylcarbamate) is a carbamate pesticide that has been utilized for its insecticidal properties.[1][2] Like other carbamates, its mode of action is centered on the disruption of the nervous system.[3] The primary target of this compound is acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts.[1] Inhibition of AChE leads to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors, resulting in neurotoxicity.[3] While the inhibition of AChE by carbamates is reversible, exposure can still lead to significant and acute toxic effects.[3]

Recent research into the neurotoxicity of carbamates has begun to elucidate secondary mechanisms that contribute to neuronal damage, including the induction of oxidative stress and programmed cell death (apoptosis).[4][5] Differentiated neurons appear to be particularly vulnerable to these effects.[4] Understanding the full spectrum of this compound's neurotoxic effects is crucial for risk assessment, the development of potential therapeutic interventions for poisoning cases, and for providing a mechanistic basis for drug development programs targeting neurodegenerative diseases where cholinergic pathways and oxidative stress are implicated.

Mechanism of Action

Primary Mechanism: Acetylcholinesterase Inhibition

The principal mechanism of this compound's neurotoxicity is the reversible inhibition of acetylcholinesterase.[3] this compound acts as a competitive substrate for AChE, carbamylating the serine hydroxyl group in the enzyme's active site. This carbamylated enzyme is significantly more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine, but less stable than the phosphorylated enzyme resulting from organophosphate exposure. The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of muscarinic and nicotinic receptors, resulting in a cholinergic crisis.[3]

This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits (Reversible) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down into ACh Acetylcholine (ACh) ACh->AChE Hydrolyzes Cholinergic_Receptors Muscarinic & Nicotinic Receptors ACh->Cholinergic_Receptors Binds & Activates Neuronal_Overstimulation Neuronal Overstimulation (Cholinergic Crisis) Cholinergic_Receptors->Neuronal_Overstimulation Leads to

Figure 1: Primary mechanism of this compound neurotoxicity.

Secondary Mechanisms: Oxidative Stress and Apoptosis

Emerging evidence suggests that carbamates, including likely this compound, can induce neurotoxicity through mechanisms independent of AChE inhibition. These secondary mechanisms often involve the generation of reactive oxygen species (ROS), leading to oxidative stress within neuronal cells.[5] Oxidative stress can damage cellular components, including lipids, proteins, and DNA, and disrupt normal cellular function.[6]

Prolonged or high-level exposure to carbamates can trigger apoptotic pathways, leading to programmed cell death.[7] This can be initiated by cellular stress signals, including those arising from oxidative damage and mitochondrial dysfunction. The activation of caspase cascades is a central feature of apoptosis.[7]

This compound This compound Neuronal_Cell Neuronal Cell This compound->Neuronal_Cell Exposure ROS Reactive Oxygen Species (ROS) Neuronal_Cell->ROS Induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Leads to Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Contributes to Apoptosis Apoptosis (Programmed Cell Death) Mitochondrial_Dysfunction->Apoptosis Triggers Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Involves

Figure 2: Secondary mechanisms of this compound neurotoxicity.

Quantitative Data

Parameter Species Value Reference
Oral LD50 Rat15-63 mg/kg[8]
Dermal LD50 Rat>500 mg/kg[8]
96-hour LC50 Crayfish (Orconectes limosus)8.8 µg/mL[9]

Table 1: In Vivo Toxicity of this compound.

Carbamate AChE Source IC50 Value Reference
CarbarylCommon Prawn1.1 x 10⁻⁸ M[10]
CarbofuranCommon Prawn2.8 x 10⁻⁸ M[10]
Various CarbamatesNot Specified0.12 - 311.0 µM[11]
Various CarbamatesNot Specified29.9 - 105.4 nM[12]

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by Various Carbamates (for reference).

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the neurotoxic effects of this compound.

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and its inhibition.[1][13]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.

Materials:

  • 0.1 M Phosphate (B84403) Buffer (pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water, prepare fresh)

  • AChE enzyme preparation (e.g., from electric eel or recombinant human)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all solutions as described above.

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution (at various concentrations).

  • Pre-incubation: Add buffer, AChE, DTNB, and this compound/solvent to the wells. Mix and incubate for 10 minutes at 25°C.[13]

  • Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Measurement: Immediately begin reading the absorbance at 412 nm in a kinetic mode for 10-15 minutes, or perform an endpoint reading after a fixed incubation time.[1]

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE, this compound) Plate_Setup Set up 96-well plate (Blank, Control, Test) Reagents->Plate_Setup Preincubation Pre-incubate (AChE, DTNB, this compound) Plate_Setup->Preincubation Initiate Initiate Reaction (Add ATCI) Preincubation->Initiate Measure Measure Absorbance (412 nm) Initiate->Measure Calculate_Rate Calculate Reaction Rate Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Figure 3: Workflow for AChE inhibition assay.

Neuronal Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[8]

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium and supplements

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at an appropriate density and allow them to adhere and grow.

  • Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 24, 48 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 540 and 590 nm.

  • Data Analysis: Express the results as a percentage of the viability of control (untreated) cells.

Measurement of Reactive Oxygen Species (ROS)

The DCFDA assay is a common method for detecting intracellular ROS.[5]

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • Neuronal cells

  • DCFH-DA solution

  • This compound

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture and treat neuronal cells with this compound as for the viability assay.

  • Loading with DCFH-DA: Wash the cells with PBS and incubate them with DCFH-DA solution in the dark.

  • Measurement: After incubation, measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells.

Detection of Apoptosis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

Materials:

  • Neuronal cells

  • Annexin V-FITC and PI staining kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Expose neuronal cells to this compound.

  • Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Signaling Pathways in this compound Neurotoxicity

While AChE inhibition is the primary event, secondary neurotoxic effects are likely mediated by specific intracellular signaling pathways.

Oxidative Stress Signaling

This compound-induced ROS production can activate various stress-responsive signaling pathways. The Nrf2-ARE pathway is a key cellular defense mechanism against oxidative stress. However, some carbamates have been shown to either activate or inhibit this pathway depending on the context.[15] Activation of mitogen-activated protein kinase (MAPK) pathways, such as p38 and JNK, is also a common response to oxidative stress and can lead to apoptosis.[16]

This compound This compound ROS ROS This compound->ROS Induces Nrf2_ARE Nrf2-ARE Pathway ROS->Nrf2_ARE Activates/Inhibits MAPK MAPK Pathways (p38, JNK) ROS->MAPK Activates Antioxidant_Response Antioxidant Response Nrf2_ARE->Antioxidant_Response Regulates Apoptosis Apoptosis MAPK->Apoptosis Can lead to

Figure 4: Oxidative stress-related signaling in this compound neurotoxicity.

Apoptotic Signaling

Apoptosis induced by this compound likely involves the intrinsic (mitochondrial) pathway. Oxidative stress and mitochondrial dysfunction can lead to the release of cytochrome c from the mitochondria into the cytosol.[17] Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases (e.g., caspase-9), leading to the activation of executioner caspases (e.g., caspase-3) and the dismantling of the cell.[18]

Mitochondrial_Stress Mitochondrial Stress (from Oxidative Stress) Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 5: Intrinsic apoptotic pathway potentially activated by this compound.

Conclusion

This compound poses a significant neurotoxic risk primarily through its reversible inhibition of acetylcholinesterase. However, the scope of its neurotoxicity extends to the induction of oxidative stress and apoptosis in neuronal cells, highlighting a multi-faceted mechanism of action. This guide provides a foundational understanding of these effects, supported by quantitative data and detailed experimental protocols. For researchers and professionals in drug development, a thorough understanding of these mechanisms is paramount for developing effective countermeasures and for leveraging this knowledge in the pursuit of novel therapeutics for neurological disorders. Further research is warranted to elucidate the specific signaling cascades and molecular targets involved in this compound-induced secondary neurotoxicity to refine our understanding and improve clinical management of carbamate poisoning.

References

The Rise and Fall of a Biodegradable Insecticide: A Technical Guide to Zectran (Mexacarbate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zectran®, the trade name for the carbamate (B1207046) insecticide mexacarbate, marks a significant chapter in the history of pesticide development. Developed by the renowned chemist Alexander Shulgin and introduced in 1961 by the Dow Chemical Company, Zectran was notable for being one of the first biodegradable insecticides.[1] This technical guide provides an in-depth overview of the discovery, development, mode of action, and toxicological profile of Zectran, presenting key data and experimental methodologies for scientific and research professionals.

Discovery and Development

The journey of Zectran began with the pioneering work of Alexander Shulgin at Dow Chemical Company. His research led to the synthesis of this compound, a novel N-methylcarbamate insecticide. Marketed under the trade name Zectran, it was initially registered in the United States for use as an insecticide and molluscicide for pests on lawns, turf, and flowers.[2] Notably, it was not registered for use on food crops.[2] Zectran was lauded for its effectiveness against a range of pests and its relatively rapid degradation in the environment, a desirable characteristic that minimized long-term ecological impact.[1]

The development of Zectran involved a series of evaluations to determine its efficacy and safety. Field trials were conducted to assess its performance against target pests, most notably the spruce budworm.[1] These trials were crucial in establishing effective application rates and formulations. Toxicological studies were also a key component of its development, providing essential data on its potential hazards to wildlife and mammals.

Chemical Synthesis

The synthesis of Zectran (4-dimethylamino-3,5-xylyl methylcarbamate) originates from 3,5-xylenol.[2] The process involves a multi-step chemical transformation to introduce the dimethylamino and methylcarbamate functional groups onto the xylenol backbone.

Logical Workflow for Zectran Synthesis

Zectran_Synthesis Xylenol 3,5-Xylenol Nitrosation Nitrosation Xylenol->Nitrosation NitrosoXylenol 4-Nitroso-3,5-xylenol Nitrosation->NitrosoXylenol Reduction Reductive Alkylation NitrosoXylenol->Reduction AminoXylenol 4-Amino-3,5-xylenol Reduction->AminoXylenol Methylation Methylation AminoXylenol->Methylation DimethylaminoXylenol 4-Dimethylamino-3,5-xylenol (B1221222) Methylation->DimethylaminoXylenol Carbamoylation Reaction with Methyl Isocyanate DimethylaminoXylenol->Carbamoylation Zectran Zectran (this compound) Carbamoylation->Zectran

Caption: Logical workflow for the synthesis of Zectran from 3,5-xylenol.

Experimental Protocol: Synthesis of Zectran

Materials:

  • 3,5-Xylenol

  • Sodium nitrite (B80452)

  • Hydrochloric acid

  • A reducing agent (e.g., Sodium dithionite)

  • A methylating agent (e.g., Dimethyl sulfate)

  • Methyl isocyanate

  • Appropriate solvents (e.g., ethanol (B145695), benzene)

  • Base (e.g., Sodium hydroxide)

Procedure:

  • Nitrosation of 3,5-Xylenol: Dissolve 3,5-xylenol in a suitable solvent such as ethanol and cool the mixture. Add a solution of sodium nitrite in water dropwise while maintaining a low temperature and acidic conditions by adding hydrochloric acid. The formation of 4-nitroso-3,5-xylenol will occur.

  • Reduction to 4-Amino-3,5-xylenol: The 4-nitroso-3,5-xylenol is then reduced to 4-amino-3,5-xylenol. This can be achieved using a reducing agent like sodium dithionite (B78146) in an aqueous solution.

  • Methylation to 4-Dimethylamino-3,5-xylenol: The 4-amino-3,5-xylenol is methylated to form 4-dimethylamino-3,5-xylenol. This is typically done using a methylating agent such as dimethyl sulfate (B86663) in the presence of a base.

  • Carbamoylation: The final step is the reaction of 4-dimethylamino-3,5-xylenol with methyl isocyanate in a non-polar solvent like benzene (B151609) to yield Zectran (4-dimethylamino-3,5-xylyl methylcarbamate).

  • Purification: The crude Zectran is then purified, for example, by recrystallization from a suitable solvent to obtain the final product.

Mode of Action: Acetylcholinesterase Inhibition

Like other carbamate insecticides, Zectran's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system of insects and mammals, responsible for breaking down the neurotransmitter acetylcholine (B1216132).

Signaling Pathway of Acetylcholinesterase Inhibition by Zectran

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Excess_ACh Excess ACh Overstimulation Continuous Nerve Stimulation AChR->Overstimulation Leads to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Carbamoylated AChE (Inactive) Zectran Zectran Zectran->AChE Inhibits Excess_ACh->AChR Accumulates and continuously binds Paralysis Paralysis & Death Overstimulation->Paralysis

Caption: Mechanism of acetylcholinesterase inhibition by Zectran in a cholinergic synapse.

By inhibiting AChE, Zectran causes an accumulation of acetylcholine in the synaptic cleft. This leads to continuous stimulation of acetylcholine receptors, resulting in hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard method for determining the inhibitory activity of compounds like Zectran on acetylcholinesterase.

Materials:

  • Purified acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (pH 8.0)

  • Zectran (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of Zectran in phosphate buffer from a stock solution in DMSO. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add phosphate buffer, the Zectran dilution, and the AChE solution.

    • Control wells (no inhibitor): Add phosphate buffer, the same concentration of solvent used for Zectran, and the AChE solution.

    • Blank wells: Add phosphate buffer and the Zectran dilution (without enzyme).

  • Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the DTNB solution to all wells, followed by the ATCI substrate solution to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., every minute for 10-15 minutes) using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Calculation: Calculate the percentage of inhibition for each concentration of Zectran compared to the control (no inhibitor) activity.

Efficacy Against Target Pests

Zectran was found to be effective against a variety of insect pests. Field trials were essential to determine its efficacy under real-world conditions. One of the primary targets for Zectran was the spruce budworm (Choristoneura fumiferana), a major defoliator of coniferous forests in North America.

Experimental Protocol: Field Efficacy Trial Against Spruce Budworm

Objective: To evaluate the efficacy of Zectran in controlling spruce budworm populations and protecting foliage in a forest environment.

Materials:

  • Zectran formulation (e.g., emulsifiable concentrate)

  • Aerial or ground spray application equipment

  • Plot marking materials

  • Equipment for sampling insect populations (e.g., branch clippers, collection trays)

  • Foliage defoliation assessment tools

Procedure:

  • Site Selection and Plot Design:

    • Select a forested area with a known infestation of spruce budworm.

    • Establish multiple treatment plots and untreated control plots in a randomized block design. Each plot should be of a sufficient size to minimize spray drift effects from adjacent plots.

  • Pre-spray Sampling:

    • Before application, conduct pre-spray sampling to determine the initial population density of spruce budworm larvae in both treatment and control plots. This is typically done by collecting branch samples and counting the number of larvae.

  • Insecticide Application:

    • Apply the Zectran formulation to the treatment plots at the desired rate (e.g., ounces per acre) using calibrated spray equipment. The application should be timed to coincide with the susceptible larval stage of the spruce budworm.

  • Post-spray Sampling:

    • At specified intervals after application (e.g., 3, 7, and 21 days), conduct post-spray sampling of spruce budworm populations in both treatment and control plots using the same methodology as the pre-spray sampling.

  • Foliage Protection Assessment:

    • At the end of the spruce budworm feeding period, assess the level of defoliation in both treatment and control plots. This can be done visually by estimating the percentage of new foliage consumed or by more quantitative methods.

  • Data Analysis:

    • Analyze the data to determine the percent mortality of spruce budworm in the treated plots compared to the control plots and the degree of foliage protection achieved.

Toxicology Profile

The toxicological evaluation of Zectran was a critical part of its development, providing data on its potential risks to non-target organisms.

Quantitative Toxicity Data for Zectran (this compound)
SpeciesTest TypeRoute of AdministrationLD50 Value (mg/kg)Reference
Rat (Sprague-Dawley)AcuteOral14.1[3]
Rabbit (New Zealand)AcuteDermal>2000[3]
Mallard DuckAcuteOral3.0[3]
Ring-necked PheasantAcuteOral4.5[3]
House SparrowAcuteOral50.4[3]
BullfrogAcuteOral283.0 - 800.0[3]
Lesser Sandhill CraneAcuteOral1.0 - 4.5[3]
Canada GooseAcuteOral2.64[3]
Mourning DoveAcuteOral2.83[3]
Chukar PartridgeAcuteOral5.24[3]
Domestic PigeonAcuteOral6.47[3]
Sharp-tailed GrouseAcuteOral10.0[3]
Domestic GoatAcuteOral15.0 - 30.0[3]
Mule DeerAcuteOral20.0 - 30.0[3]
Experimental Protocol: Acute Oral Toxicity Study (Adapted from OECD Guideline 401)

Objective: To determine the acute oral toxicity (LD50) of Zectran in a rodent model (e.g., Sprague-Dawley rat).

Materials:

  • Zectran

  • Vehicle for administration (e.g., corn oil)

  • Sprague-Dawley rats (young adults, of a single sex)

  • Oral gavage needles

  • Animal housing and care facilities

Procedure:

  • Animal Acclimation: Acclimate the rats to the laboratory conditions for at least 5 days before the study.

  • Dose Preparation: Prepare a series of graded doses of Zectran in the chosen vehicle.

  • Dosing:

    • Fast the animals overnight before dosing.

    • Administer a single oral dose of Zectran to each group of animals via gavage. One dose level is used per group.

    • A control group receives the vehicle only.

  • Observation:

    • Observe the animals for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Observations should include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns.

  • Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study or upon death.

  • Data Analysis: Analyze the mortality data to determine the LD50 value with a 95% confidence interval.

Experimental Workflow for Acute Dermal Toxicity Study (Adapted from OECD Guideline 402)

Dermal_Toxicity_Workflow Start Start: Acute Dermal Toxicity Study Animal_Prep Animal Preparation (e.g., Rabbit) - Acclimation - Fur Clipping Start->Animal_Prep Dose_App Dose Application - Apply Zectran to skin - Occlusive dressing Animal_Prep->Dose_App Exposure 24-hour Exposure Period Dose_App->Exposure Removal Removal of Test Substance Exposure->Removal Observation 14-Day Observation Period - Monitor for mortality - Record clinical signs - Weekly body weights Removal->Observation Necropsy Gross Necropsy - All surviving animals at day 14 - Animals that die during the study Observation->Necropsy Data_Analysis Data Analysis - Determine LD50 - Evaluate signs of toxicity Necropsy->Data_Analysis End End of Study Data_Analysis->End

Caption: Workflow for an acute dermal toxicity study of Zectran.

Metabolism and Environmental Fate

A key feature of Zectran was its biodegradability. Understanding its metabolism in target and non-target organisms, as well as its fate in the environment, was crucial for its registration and use.

In mammals, Zectran is metabolized through several pathways, including hydrolysis of the carbamate ester linkage and N-demethylation of the dimethylamino group.[3] The resulting metabolites are then conjugated and excreted.[3] In insects, metabolism also occurs, and the rate of metabolism can influence the susceptibility of different species to the insecticide.

In the environment, Zectran is subject to degradation in soil and water. The rate of degradation is influenced by factors such as pH, temperature, and microbial activity.

Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)

Objective: To determine the rate and route of degradation of Zectran in soil under aerobic and anaerobic conditions.

Materials:

  • Radiolabeled (e.g., ¹⁴C) Zectran

  • Characterized soil samples

  • Incubation flasks (biometers)

  • Trapping solutions for volatile products (e.g., potassium hydroxide (B78521) for CO₂)

  • Analytical instrumentation for measuring radioactivity and identifying metabolites (e.g., HPLC, LC-MS)

Procedure:

  • Soil Preparation and Treatment:

    • Treat fresh, sieved soil samples with a known concentration of radiolabeled Zectran.

    • Adjust the moisture content of the soil to a specified level.

  • Incubation:

    • Aerobic: Incubate the treated soil in biometers that allow for the continuous flow of air. Trap evolved ¹⁴CO₂.

    • Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil with water and purge with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling:

    • At predetermined time intervals, sacrifice replicate samples.

  • Extraction and Analysis:

    • Extract the soil samples with appropriate solvents to separate the parent compound and its transformation products.

    • Analyze the extracts using chromatographic techniques to identify and quantify the parent compound and its metabolites.

    • Measure the radioactivity in the soil, extracts, and trapping solutions to establish a mass balance.

  • Data Analysis:

    • Determine the rate of degradation of Zectran (e.g., DT50 - time to 50% dissipation) and identify the major transformation products.

Analytical Methods for Residue Analysis

To monitor the presence of Zectran in environmental samples and ensure compliance with regulations, sensitive analytical methods are required.

Experimental Protocol: QuEChERS Method for Zectran Residue Analysis in Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices.

Materials:

  • Soil sample

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • Centrifuge and centrifuge tubes

  • LC-MS/MS or GC-MS for analysis

Procedure:

  • Extraction:

    • Weigh a homogenized soil sample into a centrifuge tube.

    • Add water and acetonitrile.

    • Add MgSO₄ and NaCl, and shake vigorously to partition the analytes into the acetonitrile layer.

  • Centrifugation: Centrifuge the sample to separate the phases.

  • Dispersive SPE Cleanup:

    • Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing MgSO₄ and other sorbents (e.g., PSA to remove organic acids, C18 to remove nonpolar interferences).

    • Vortex and centrifuge.

  • Analysis:

    • Take the final extract for analysis by LC-MS/MS or GC-MS to identify and quantify Zectran.

Conclusion

Zectran (this compound) represents a significant milestone in the development of insecticides, primarily due to its biodegradable nature. While its use has been discontinued, the study of its discovery, mode of action, and toxicological profile provides valuable insights for the development of modern pest control agents. The experimental protocols and data presented in this guide offer a comprehensive technical resource for researchers and professionals in the field of pesticide science and drug development.

References

Mexacarbate: A Technical Overview of its Chemical Properties, Mechanism of Action, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carbamate (B1207046) insecticide Mexacarbate. It details its chemical and physical properties, mechanism of action, metabolic pathways, and analytical methodologies. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of related compounds.

Chemical and Physical Properties

This compound, a white crystalline solid, is a synthetic carbamate ester.[1] First introduced in 1961 by Dow Chemical Company under the trade name Zectran, it was one of the earliest biodegradable pesticides.[2] As of 2009, its use has been largely discontinued.[2] Key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₂H₁₈N₂O₂[1][2]
Molecular Weight 222.28 g/mol [1]
IUPAC Name [4-(dimethylamino)-3,5-dimethylphenyl] N-methylcarbamate[1]
CAS Registry Number 315-18-4[1]
Melting Point 85 °C[2]
Boiling Point 318 °C[2]
Density 1.077 g/cm³[2]
Water Solubility 0.01% at 25 °C[1]
Vapor Pressure <0.1 mmHg at 139 °C[1]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other carbamate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is crucial for the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132).

This compound acts as a competitive inhibitor, binding to the active site of AChE and carbamylating a serine residue. This carbamylated enzyme is significantly more stable than the acetylated enzyme formed during normal acetylcholine hydrolysis, rendering the enzyme inactive. The inhibition is, however, reversible as the carbamoyl-enzyme complex can undergo hydrolysis, albeit at a much slower rate than the acetylated enzyme. The accumulation of acetylcholine in the synaptic cleft leads to overstimulation of cholinergic receptors, resulting in the toxic effects observed in insects and mammals.

Acetylcholinesterase_Inhibition cluster_normal Normal Cholinergic Transmission cluster_inhibition Inhibition by this compound AChE Acetylcholinesterase (AChE) (Active Enzyme) AChE_ACh AChE-ACh Complex AChE->AChE_ACh Binding AChE_this compound AChE-Mexacarbate (Reversible Complex) AChE->AChE_this compound Binding ACh Acetylcholine (ACh) ACh->AChE_ACh This compound This compound This compound->AChE_this compound AChE_ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE_ACh->Choline_Acetate Carbamylated_AChE Carbamylated AChE (Inactive Enzyme) AChE_this compound->Carbamylated_AChE Carbamylation Carbamylated_AChE->AChE Slow Spontaneous Hydrolysis (Reactivation) Hydrolysis_Products Hydrolysis Products Carbamylated_AChE->Hydrolysis_Products

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Metabolic Pathways

The metabolism of this compound proceeds primarily through two main pathways: demethylation and hydrolysis.[1] These biotransformation reactions, occurring in organisms such as insects and mammals, lead to the formation of various metabolites that are generally less toxic and more readily excreted.

The major metabolic routes include:

  • N-Demethylation: The removal of one or both methyl groups from the dimethylamino moiety.

  • Hydrolysis: Cleavage of the carbamate ester linkage to yield 4-dimethylamino-3,5-xylenol (B1221222) and methylcarbamic acid.

  • Hydroxylation: Addition of a hydroxyl group to the N-methyl group.

In dogs, this compound labeled with ¹⁴C is metabolized by hydrolysis to 4-dimethylamino-3,5-xylenol and by demethylation of the 4-dimethylamino group.[1] In insects, such as the spruce budworm, several metabolites have been identified, including 4-methylamino-, 4-amino-, 4-methylformamido-, and 4-formamido-3,5-xylyl-methylcarbamates.[1]

Mexacarbate_Metabolism cluster_demethylation N-Demethylation Pathway cluster_hydrolysis Hydrolysis Pathway cluster_hydroxylation N-Hydroxylation Pathway This compound This compound (C12H18N2O2) Metabolite1 4-Methylamino-3,5-xylyl methylcarbamate This compound->Metabolite1 Demethylation Metabolite5 4-Dimethylamino-3,5-xylenol This compound->Metabolite5 Ester Hydrolysis Metabolite6 Methylcarbamic Acid This compound->Metabolite6 Ester Hydrolysis Metabolite7 4-Dimethylamino-3,5-xylyl N-hydroxymethylcarbamate This compound->Metabolite7 Hydroxylation Metabolite2 4-Amino-3,5-xylyl methylcarbamate Metabolite1->Metabolite2 Demethylation Metabolite3 4-Methylformamido-3,5-xylyl methylcarbamate Metabolite1->Metabolite3 Oxidation Metabolite4 4-Formamido-3,5-xylyl methylcarbamate Metabolite2->Metabolite4 Formylation

Caption: Major Metabolic Pathways of this compound.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reductive alkylation of 4-nitroso-3,5-xylenol, followed by a reaction with methyl isocyanate. A more detailed, though still general, laboratory-scale synthesis can be inferred from procedures for other N-methylcarbamates:

Materials:

  • 4-Dimethylamino-3,5-xylenol

  • Methyl isocyanate

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Tertiary amine catalyst (e.g., triethylamine)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 4-dimethylamino-3,5-xylenol in the anhydrous aprotic solvent.

  • Add a catalytic amount of triethylamine (B128534) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add an equimolar amount of methyl isocyanate dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Analytical Determination of this compound by HPLC

The determination of this compound residues is commonly performed using High-Performance Liquid Chromatography (HPLC), often following established protocols such as EPA Method 531.1.[3][4] This method involves post-column derivatization for enhanced sensitivity and selectivity.

Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, and fluorescence detector.

  • C18 reversed-phase column (e.g., 5 µm particle size, 250 mm x 4.6 mm).

  • Post-column reaction system.

  • HPLC-grade methanol (B129727) and water.

  • o-Phthalaldehyde (OPA) and 2-mercaptoethanol (B42355) for derivatization.

  • Sodium hydroxide (B78521) solution for post-column hydrolysis.

Sample Preparation (for water samples):

  • Filter the water sample through a 0.45 µm filter to remove particulate matter.

  • If necessary, perform a solid-phase extraction (SPE) for sample cleanup and concentration.

Chromatographic Conditions (based on EPA Method 531.1):

  • Mobile Phase: A gradient of methanol and water.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-100 µL.

  • Post-Column Reaction:

    • The column effluent is mixed with a sodium hydroxide solution and heated to hydrolyze the N-methylcarbamate to methylamine (B109427).

    • The resulting methylamine is then reacted with OPA and 2-mercaptoethanol to form a highly fluorescent derivative.

  • Detection: Fluorescence detection with excitation at approximately 330 nm and emission detection above 418 nm.

Quantification:

  • A calibration curve is generated using standard solutions of this compound of known concentrations.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

HPLC_Workflow Sample Water Sample Filtration Filtration (0.45 µm) Sample->Filtration SPE Solid-Phase Extraction (Optional) Filtration->SPE Injection HPLC Injection Filtration->Injection SPE->Injection Separation Reversed-Phase C18 Column (Methanol/Water Gradient) Injection->Separation Hydrolysis Post-Column Hydrolysis (NaOH, Heat) Separation->Hydrolysis Derivatization Post-Column Derivatization (OPA/Mercaptoethanol) Hydrolysis->Derivatization Detection Fluorescence Detection (Ex: ~330 nm, Em: >418 nm) Derivatization->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

References

Spectroscopic and Mechanistic Analysis of Mexacarbate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the carbamate (B1207046) insecticide, Mexacarbate. It includes key infrared (IR) and mass spectrometry (MS) data, detailed experimental protocols for obtaining this data, and visualizations of its mechanism of action and analytical workflow. This document is intended to serve as a valuable resource for professionals in research, analytical chemistry, and drug development.

Spectroscopic Data of this compound

The following sections present the available spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Mass Spectrometry (MS) Data

Mass spectrometry of this compound is crucial for its identification and quantification in various matrices. The primary method for its analysis is Gas Chromatography-Mass Spectrometry (GC-MS), often following a derivatization step to enhance thermal stability. Electron ionization (EI) is a common ionization technique used.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂O₂PubChem
Molecular Weight 222.28 g/mol PubChem
Ionization Mode Electron Ionization (EI)NIST WebBook
Major Mass Spectral Peaks (m/z) 164, 149, 58, 44NIST WebBook
Intense Mass Spectral Peaks (m/z) 144 (100%), 115 (44%), 116 (37%), 145 (14%)PubChem[1]
Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum of this compound is available in the NIST Chemistry WebBook. While a complete peak list is not provided here, the spectrum can be accessed for detailed analysis. The data is typically obtained from a solid sample prepared as a potassium bromide (KBr) pellet.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (Amide)3500 - 3300
C-H Stretch (Aromatic & Aliphatic)3100 - 2850
C=O Stretch (Carbamate)~1700
C=C Stretch (Aromatic)1600 - 1450
C-N Stretch1400 - 1200
C-O Stretch1300 - 1000

Note: The full IR spectrum for this compound can be accessed through the --INVALID-LINK-- under CAS No. 315-18-4.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of spectroscopic data. The following protocols outline the procedures for obtaining the IR and mass spectra of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of a solid this compound standard using the KBr pellet transmission method.

Objective: To obtain the infrared spectrum of solid this compound.

Materials and Equipment:

  • This compound standard (analytical grade)

  • Potassium Bromide (KBr), spectroscopic grade, dried

  • Agate mortar and pestle

  • Pellet-forming die

  • Hydraulic press

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Dry the KBr powder in an oven at 105°C for at least one hour to remove moisture.

    • Weigh approximately 1-2 mg of the this compound standard and 100-200 mg of the dried KBr powder.

    • Combine the this compound and KBr in the agate mortar.

    • Grind the mixture thoroughly for 3-5 minutes until a fine, homogenous powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet-forming die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 tons for approximately 1-2 minutes to form a transparent or semi-transparent pellet.

    • Carefully remove the KBr pellet from the die.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum using a blank KBr pellet.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Process the resulting spectrum to identify the characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound using GC-MS with electron ionization. For enhanced sensitivity and to prevent on-column decomposition, a derivatization step such as flash methylation is often employed.

Objective: To obtain the mass spectrum and chromatographic data for this compound.

Materials and Equipment:

  • This compound standard (analytical grade)

  • Appropriate solvent (e.g., ethyl acetate, methanol)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source

  • Capillary GC column suitable for pesticide analysis (e.g., HP-5MS, DB-5MS)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent at a concentration of, for example, 100 µg/mL.

    • Prepare working standards by diluting the stock solution to the desired concentrations.

  • GC-MS Parameters:

    • Injector: Splitless mode, temperature set to 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp to 200°C at a rate of 15°C/min.

      • Ramp to 280°C at a rate of 10°C/min, hold for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-450.

  • Analysis:

    • Inject 1 µL of the prepared standard solution into the GC-MS system.

    • Acquire the data and analyze the resulting chromatogram and mass spectrum.

    • Identify the retention time of the this compound peak and the fragmentation pattern in the mass spectrum.

Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to this compound's mechanism of action and its analytical workflow.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous nerve stimulation.

cluster_0 Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products Inhibited_AChE Carbamylated AChE (Inactive) AChE->Inhibited_AChE This compound This compound This compound->AChE Inhibition

Mechanism of Acetylcholinesterase Inhibition by this compound.
Analytical Workflow for Pesticide Residue Analysis

The analysis of pesticide residues, including this compound, in environmental or food samples typically follows a standardized workflow from sample collection to data analysis.

SampleCollection 1. Sample Collection (e.g., Soil, Water, Food) Homogenization 2. Sample Homogenization SampleCollection->Homogenization Extraction 3. Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup 4. Clean-up (e.g., d-SPE) Extraction->Cleanup Analysis 5. Instrumental Analysis (GC-MS or LC-MS/MS) Cleanup->Analysis DataProcessing 6. Data Processing & Analysis Analysis->DataProcessing Reporting 7. Reporting & Interpretation DataProcessing->Reporting

References

Methodological & Application

Application Note: Quantification of Mexacarbate in Water by High-Performance Liquid Chromatography with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Introduction

Mexacarbate, a carbamate (B1207046) pesticide, has been used in agriculture and forestry.[1] Due to its potential for water contamination and toxicity, monitoring its concentration in water sources is crucial for environmental and public health protection.[2] This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of this compound in water samples. The method is sensitive, accurate, and suitable for routine monitoring.

Principle

This method utilizes Reversed-Phase HPLC (RP-HPLC) to separate this compound from other components in the water sample. The separation occurs on a C18 stationary phase with a mobile phase consisting of an organic solvent (acetonitrile) and water. Following separation, the this compound is detected by a UV detector at a specific wavelength. Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, pump, and autosampler.

    • C18 analytical column (e.g., 5 µm particle size, 250 mm x 4.6 mm).[3][4]

    • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18 or graphitized carbon).[5][6][7]

    • Glass fiber filters (0.7 µm).[7][8]

    • Volumetric flasks, pipettes, and syringes.

    • Nitrogen evaporator.

    • Vortex mixer.

    • Analytical balance.

  • Reagents:

    • This compound certified reference standard.[9]

    • Acetonitrile (HPLC grade).[3]

    • Methanol (B129727) (HPLC grade).[3]

    • Water (HPLC grade or organic-free reagent water).[3][10]

    • Dichloromethane (HPLC grade).[11]

    • Sodium chloride (analytical grade).[12]

    • Anhydrous sodium sulfate.[11]

    • Helium for mobile phase degassing.

Standard Solution Preparation
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in methanol in a volumetric flask to achieve the target concentration. Store this solution at < -10°C.[9]

  • Intermediate Standard Solution (e.g., 10 µg/mL): Dilute the stock standard solution with methanol to prepare an intermediate standard.

  • Working Standard Solutions: Prepare a series of working standards by further diluting the intermediate standard solution with the mobile phase to cover the desired calibration range (e.g., 0.1 µg/L to 50 µg/L).

Sample Preparation (Solid-Phase Extraction - SPE)

Solid-Phase Extraction is a common technique for concentrating and cleaning up pesticide residues from water samples.[5]

  • Sample Filtration: Filter the water sample (e.g., 500 mL) through a 0.7 µm glass fiber filter to remove suspended solids.[7][8]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by HPLC-grade water through it.

  • Sample Loading: Pass the filtered water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Cartridge Washing: Wash the cartridge with HPLC-grade water to remove any polar interferences.

  • Analyte Elution: Elute the retained this compound from the cartridge using a suitable organic solvent, such as a mixture of ethyl acetate (B1210297) and dichloromethane.[6]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the mobile phase.[13] The sample is now ready for HPLC analysis.

Chromatographic Conditions

The following table summarizes the recommended HPLC-UV conditions for this compound analysis.

ParameterCondition
Column C18, 5 µm, 250 mm x 4.6 mm
Mobile Phase Acetonitrile:Water (e.g., 80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
UV Detection Wavelength 220 nm[3][4]

Data Presentation

Method Validation Summary

The performance of the HPLC-UV method should be validated to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

Validation ParameterTypical Performance
Linearity (R²) > 0.99[4]
Limit of Detection (LOD) 0.1 - 1.0 µg/L
Limit of Quantification (LOQ) 0.25 - 2.0 ng/mL[6]
Accuracy (Recovery) 80 - 110%[6]
Precision (RSD) < 15%[14]
Calibration Data

A typical calibration curve for this compound would be generated by plotting the peak area against the concentration of the working standards.

Concentration (µg/L)Peak Area (Arbitrary Units)
0.1Example Value
0.5Example Value
1.0Example Value
5.0Example Value
10.0Example Value
25.0Example Value
50.0Example Value

Visualization of Experimental Workflow

HPLC_Workflow Workflow for this compound Quantification in Water cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing SampleCollection 1. Water Sample Collection (500 mL) Filtration 2. Filtration (0.7 µm Glass Fiber Filter) SampleCollection->Filtration SPE_Conditioning 3. SPE Cartridge Conditioning Filtration->SPE_Conditioning Sample_Loading 4. Sample Loading on SPE Cartridge SPE_Conditioning->Sample_Loading Washing 5. Cartridge Washing Sample_Loading->Washing Elution 6. Analyte Elution Washing->Elution Concentration 7. Concentration & Reconstitution (1 mL) Elution->Concentration HPLC_Injection 8. HPLC Injection (20 µL) Concentration->HPLC_Injection Separation 9. Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection 10. UV Detection (220 nm) Separation->Detection Peak_Integration 11. Peak Integration Detection->Peak_Integration Quantification 12. Quantification (vs. Calibration Curve) Peak_Integration->Quantification Report 13. Final Report Quantification->Report

Caption: Experimental workflow for the quantification of this compound in water samples.

The described HPLC-UV method provides a reliable and effective means for the quantification of this compound in water samples. The sample preparation procedure using solid-phase extraction allows for the concentration of the analyte and removal of matrix interferences, leading to improved sensitivity and accuracy. This method is well-suited for environmental monitoring and regulatory compliance testing.

References

Gas chromatography-mass spectrometry analysis of Mexacarbate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mexacarbate is a carbamate (B1207046) insecticide used to control a variety of pests on agricultural crops and in forestry. Due to its potential toxicity, monitoring its presence in environmental and agricultural samples is crucial. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of pesticides like this compound. However, carbamates are known to be thermally labile, often degrading in the hot GC injector, which can lead to poor sensitivity and inaccurate results. To overcome this challenge, a derivatization step is typically employed. This application note details a robust method for the analysis of this compound using GC-MS with a flash methylation derivatization technique.

Analytical Method

This method utilizes in-injector derivatization, where this compound is converted to its more thermally stable methylated form prior to separation on the GC column and subsequent detection by mass spectrometry.

Sample Preparation

A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for the extraction of this compound from soil samples. For aqueous samples, a liquid-liquid extraction is suitable.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The analysis is performed on a GC-MS/MS system. The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, which is particularly important for complex matrices.

Data Presentation

The following tables summarize the key quantitative data for the GC-MS/MS analysis of methylated this compound.

Table 1: GC-MS/MS Parameters for Methylated this compound

ParameterValue
GC Column SGE BPX-50 (or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thickness[1]
Injector Temperature 250°C[1]
Injection Mode Split
Carrier Gas Helium
Oven Program 70°C (hold 1 min), then 10°C/min to 300°C (hold 6 min)[1]
Ion Source Temperature 250°C[1]
Ionization Mode Electron Ionization (EI)[1]
MS/MS Precursor Ion 179 m/z
MS/MS Product Ion 148 m/z

Table 2: Performance Characteristics for Methylated this compound Analysis

ParameterValueReference
Retention Time 13.68 min[1]
Linearity (R²) (0.1 - 10 ng/µL) 0.9948[1]
Recovery in Spiked Pond Water (500 ppt) 95% (Calculated from 475 ppt (B1677978) recovered amount)[1]
Reproducibility (%RSD, n=20) 2.1[1]

Table 3: Key Mass Fragments of Underivatized this compound (for informational purposes)

m/zRelative Intensity
165Top Peak
1642nd Highest
1503rd Highest
144100%
11544%
11637%
14514%

Data from NIST and PubChem. Note that direct injection can be unreliable due to thermal degradation.[2][3]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Soil

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of water, vortex, and allow to hydrate (B1144303) for 30 minutes.[4]

  • Add 10 mL of acetonitrile (B52724) to the tube.

  • Shake or vortex the sample for 5 minutes to extract the pesticides.[4]

  • Add the contents of a citrate (B86180) salt packet (e.g., ECQUEU750CT-MP) to the tube.[4]

  • Immediately shake for at least 2 minutes.[4]

  • Centrifuge the sample for 5 minutes at ≥ 3000 rcf.[4]

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a dispersive SPE (dSPE) cleanup tube containing MgSO₄, PSA, and C18 sorbents.[4]

  • Vortex for 1 minute.

  • Centrifuge for 2 minutes at high rcf (e.g., ≥ 5000).[4]

  • The resulting supernatant is ready for derivatization and GC-MS analysis.

Protocol 2: Flash Methylation and GC-MS/MS Analysis

  • Transfer an aliquot of the final extract from the sample preparation step into an autosampler vial.

  • Add a methylating agent. A 50:50 mixture of MethElute (or a similar trimethylanilinium hydroxide (B78521) solution) and methanol (B129727) is effective.[1]

  • Set up the GC-MS/MS system with the parameters outlined in Table 1.

  • Inject 2 µL of the sample/derivatizing agent mixture into the GC.[1] The flash methylation will occur in the hot injector.

  • Acquire data in MS/MS mode, monitoring the transition of the precursor ion to the product ion for methylated this compound.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis cluster_data Data Processing weigh Weigh Soil Sample add_acn Add Acetonitrile weigh->add_acn extract Vortex/Shake (5 min) add_acn->extract add_salts Add QuEChERS Salts extract->add_salts shake_salts Shake (2 min) add_salts->shake_salts centrifuge1 Centrifuge (5 min) shake_salts->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer add_dspe Add to dSPE Tube transfer->add_dspe vortex2 Vortex (1 min) add_dspe->vortex2 centrifuge2 Centrifuge (2 min) vortex2->centrifuge2 derivatize Add Methylating Agent centrifuge2->derivatize inject Inject into GC-MS/MS derivatize->inject separate GC Separation inject->separate detect MS/MS Detection separate->detect identify Identification (RT & Ions) detect->identify quantify Quantification identify->quantify report Generate Report quantify->report

Caption: Workflow for this compound analysis.

Conclusion

The described method of flash methylation followed by GC-MS/MS analysis provides a sensitive, robust, and reliable approach for the determination of this compound in complex matrices. The derivatization step is critical for overcoming the thermal lability of the parent compound, ensuring accurate and reproducible results. The QuEChERS sample preparation protocol is effective for extracting this compound from soil with good recoveries. This application note provides a comprehensive framework for researchers and analytical scientists to implement this method in their laboratories.

References

Application Notes and Protocols for Mexacarbate Analysis in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexacarbate is a carbamate (B1207046) insecticide that has been used to control a variety of pests in forestry, ornamental plants, and turf. Due to its potential for environmental contamination, a robust and reliable method for its detection and quantification in soil matrices is essential for environmental monitoring and risk assessment. This document provides a detailed application note and protocol for the sample preparation and analysis of this compound in soil samples using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The QuEChERS method offers a streamlined and efficient approach for the extraction and cleanup of pesticide residues from complex matrices like soil, providing high-quality analytical results.[1][2][3][4][5]

Principle

The QuEChERS method involves a two-step process: an extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup. Initially, the soil sample is homogenized and extracted with an organic solvent, typically acetonitrile (B52724), in the presence of salting-out agents (e.g., magnesium sulfate (B86663) and sodium chloride or sodium acetate). This partitions the analytes of interest into the organic phase. An aliquot of the supernatant is then subjected to a d-SPE cleanup step where specific sorbents are used to remove interfering matrix components such as organic acids, pigments, and lipids. For carbamate pesticides like this compound, a combination of Primary Secondary Amine (PSA) and C18 sorbents is commonly employed. Following cleanup, the final extract is analyzed by LC-MS/MS for the selective and sensitive quantification of this compound.

Data Presentation

The following table summarizes the expected performance characteristics of the QuEChERS method for the analysis of this compound in soil, based on typical validation data for carbamate pesticides.[6][7][8][9][10][11] It is crucial to note that these values should be verified through in-house method validation.

ParameterTypical ValueNotes
Recovery 70 - 120%The acceptable range for recovery in pesticide residue analysis.
Limit of Detection (LOD) 0.1 - 5 µg/kgDependent on the sensitivity of the LC-MS/MS instrument.
Limit of Quantification (LOQ) 0.5 - 10 µg/kgThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Relative Standard Deviation (RSD) < 20%A measure of the precision of the method.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (ACN), HPLC grade or higher.

  • Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl) or sodium acetate (B1210297) (NaOAc). Pre-weighed QuEChERS extraction salt packets are commercially available.

  • d-SPE Sorbents: Primary Secondary Amine (PSA), C18. Pre-packed d-SPE tubes are commercially available.

  • Standards: Certified reference standard of this compound.

  • Other: Deionized water, 50 mL polypropylene (B1209903) centrifuge tubes with screw caps, 2 mL or 15 mL d-SPE centrifuge tubes.

Sample Preparation and Extraction
  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Weighing: Accurately weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.[6]

  • Hydration (for dry soil): If the soil is very dry, add a specific volume of deionized water (e.g., 8 mL) to the tube and vortex for 30 seconds. Allow the sample to hydrate (B1144303) for 30 minutes.[6]

  • Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.[6]

  • Extraction: Cap the tube tightly and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

  • Salting Out: Add the appropriate QuEChERS extraction salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl or 4 g MgSO₄ and 1.7 g NaOAc) to the tube.[6]

  • Partitioning: Immediately cap the tube and shake vigorously for 1 minute to ensure proper mixing and prevent the formation of salt agglomerates.

  • Centrifugation: Centrifuge the tube at ≥ 3000 x g for 5 minutes to achieve a clear separation of the organic and aqueous layers.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer of Supernatant: Carefully transfer a 1 mL aliquot of the upper acetonitrile layer (supernatant) into a 2 mL d-SPE tube containing the appropriate cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).[2][4]

  • Vortexing: Cap the d-SPE tube and vortex for 30 seconds to disperse the sorbents and facilitate the removal of matrix interferences.

  • Centrifugation: Centrifuge the d-SPE tube at a high speed (e.g., ≥ 5000 x g) for 2 minutes.

  • Final Extract: The resulting supernatant is the cleaned-up extract.

Instrumental Analysis (LC-MS/MS)
  • Filtration: Filter the cleaned-up extract through a 0.22 µm syringe filter into an autosampler vial.

  • Injection: Inject an appropriate volume of the final extract into the LC-MS/MS system for analysis. The use of matrix-matched calibration standards is recommended to compensate for any matrix effects.[6]

Visualization of the Experimental Workflow

Mexacarbate_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis s1 Homogenize Soil Sample s2 Weigh 10g of Soil s1->s2 s3 Hydrate Soil (if necessary) s2->s3 e1 Add 10 mL Acetonitrile s3->e1 Proceed to Extraction e2 Shake for 1 min e1->e2 e3 Add QuEChERS Salts (e.g., 4g MgSO4 + 1g NaCl) e2->e3 e4 Shake for 1 min e3->e4 e5 Centrifuge at ≥3000 x g for 5 min e4->e5 c1 Transfer 1 mL of Supernatant e5->c1 Collect Supernatant c2 Add to d-SPE Tube (150mg MgSO4, 50mg PSA, 50mg C18) c1->c2 c3 Vortex for 30 sec c2->c3 c4 Centrifuge at ≥5000 x g for 2 min c3->c4 a1 Filter Extract (0.22 µm) c4->a1 Collect Cleaned Extract a2 LC-MS/MS Analysis a1->a2 QuEChERS_Logic Start Start: Soil Sample Extraction Extraction with Acetonitrile Start->Extraction Partitioning Salting-Out with MgSO4/NaCl Extraction->Partitioning Addition of Salts PhaseSeparation Centrifugation Partitioning->PhaseSeparation Induces Phase Separation Cleanup d-SPE Cleanup (PSA/C18) PhaseSeparation->Cleanup Transfer of Acetonitrile Layer Analysis LC-MS/MS Analysis Cleanup->Analysis Removal of Interferences End End: Quantitative Result Analysis->End

References

Detecting Mexacarbate and Its Metabolites in Tissue: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexacarbate, a carbamate (B1207046) insecticide also known as Zectran, has been utilized in the control of a variety of pests. Although its use has been discontinued (B1498344), understanding its metabolic fate and detecting its residues in biological tissues remain crucial for toxicological assessments and environmental monitoring. This document provides a detailed protocol for the detection and quantification of this compound and its primary metabolites in various tissue samples, addressing the needs of researchers in toxicology and drug development.

This compound undergoes several metabolic transformations in mammals, primarily through hydrolysis and oxidation. The main metabolic pathways include the hydrolysis of the carbamate ester bond to form 4-dimethylamino-3,5-xylenol, and N-demethylation of the dimethylamino group to produce N-methylamino and amino analogs. These metabolites can be further conjugated for excretion. This protocol outlines methods for the extraction and analysis of these compounds from tissue matrices.

Data Presentation

Due to the discontinued use of this compound, recent quantitative data on its metabolite concentrations in various tissues are scarce in publicly available literature. The following table provides a representative summary of expected analytes and hypothetical quantitative data based on the metabolism of similar carbamates. These values are for illustrative purposes and should be determined experimentally for specific studies.

AnalyteTissueHypothetical Concentration Range (ng/g)
This compound Liver5 - 50
Kidney2 - 20
Brain< 1 - 5
Adipose10 - 100
4-Dimethylamino-3,5-xylenol Liver10 - 100
Kidney5 - 50
Brain1 - 10
Adipose2 - 20
4-Methylamino-3,5-xylyl methylcarbamate Liver1 - 15
Kidney1 - 10
Brain< 1 - 2
Adipose< 1 - 5
4-Amino-3,5-xylyl methylcarbamate Liver< 1 - 10
Kidney< 1 - 5
BrainNot typically detected
AdiposeNot typically detected

Experimental Protocols

This section details the methodologies for the extraction of this compound and its metabolites from tissue samples and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for quantifying these analytes.

I. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

This protocol is adapted from standard QuEChERS methods for pesticide residue analysis in food and biological matrices.

Materials:

  • Tissue sample (e.g., liver, kidney, brain, adipose)

  • Homogenizer

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing:

    • Primary secondary amine (PSA) sorbent

    • C18 sorbent

    • Magnesium sulfate (MgSO₄)

  • Centrifuge capable of 4000 x g

  • Vortex mixer

Procedure:

  • Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.

  • Add 10 mL of 1% acetic acid in acetonitrile to the tube.

  • Add an appropriate internal standard solution.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Add the QuEChERS salt packet containing 4 g MgSO₄ and 1 g NaCl.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 x g for 5 minutes.

  • Carefully transfer the upper acetonitrile layer to a d-SPE tube containing 150 mg PSA, 150 mg C18, and 900 mg MgSO₄.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 x g for 5 minutes.

  • Transfer the cleaned extract into a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of a suitable solvent (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

II. Analytical Methodology: LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Capillary Voltage: 3.0 kV

MRM Transitions (Hypothetical - to be optimized experimentally):

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound 223.2166.1121.115
4-Dimethylamino-3,5-xylenol 166.1121.191.120
4-Methylamino-3,5-xylyl methylcarbamate 209.2152.1107.118
4-Amino-3,5-xylyl methylcarbamate 195.2138.193.122

Method Validation: The analytical method should be validated according to established guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key parameters to evaluate include:

  • Linearity: Assess the linear range of the assay using calibration standards.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple concentration levels (low, medium, and high QC samples).

  • Recovery: Evaluate the extraction efficiency of the QuEChERS method.

  • Matrix Effects: Assess the ion suppression or enhancement caused by co-eluting matrix components.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

Visualizations

Mexacarbate_Metabolism This compound This compound Hydrolysis_Product 4-Dimethylamino-3,5-xylenol This compound->Hydrolysis_Product Hydrolysis N_demethylation_1 4-Methylamino-3,5-xylyl methylcarbamate This compound->N_demethylation_1 N-Demethylation Conjugates Conjugates Hydrolysis_Product->Conjugates N_demethylation_2 4-Amino-3,5-xylyl methylcarbamate N_demethylation_1->N_demethylation_2 N-Demethylation N_demethylation_1->Conjugates N_demethylation_2->Conjugates

This compound Metabolic Pathway

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Homogenization 1. Tissue Homogenization Extraction 2. QuEChERS Extraction Tissue_Homogenization->Extraction Cleanup 3. Dispersive SPE Cleanup Extraction->Cleanup Evaporation 4. Evaporation & Reconstitution Cleanup->Evaporation LC_MSMS 5. LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing 6. Data Processing & Quantification LC_MSMS->Data_Processing

Experimental Workflow for Metabolite Detection

Application Notes and Protocols for Using Mexacarbate as a Positive Control in Neurotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of neurotoxicology, the use of positive controls is essential for the validation and quality control of in vitro and in vivo assays. A positive control is a substance known to produce a specific, measurable effect, thereby demonstrating the assay's ability to detect such an effect. Mexacarbate, a carbamate (B1207046) insecticide, serves as an excellent positive control for neurotoxicity assays due to its well-characterized mechanism of action as an acetylcholinesterase (AChE) inhibitor.[1] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[2]

These application notes provide detailed protocols for using this compound as a positive control in a variety of in vitro neurotoxicity assays, including the assessment of acetylcholinesterase activity, cell viability, neurite outgrowth, oxidative stress, and apoptosis. The provided data and protocols are intended to guide researchers in establishing robust and reliable neurotoxicity testing platforms.

Data Presentation

Table 1: Acetylcholinesterase (AChE) Inhibition

CarbamateCell Line/Enzyme SourceIC50Reference
AldicarbDifferentiated SH-SY5Y~0.5 µM[2]
CarbarylRat Brain Acetylcholinesterase17 µM
PhysostigminePC12 CellsData available, specific IC50 not provided[3][4]
This compound Various (e.g., human recombinant AChE) To be determined experimentally

Table 2: Cytotoxicity (Cell Viability)

CarbamateCell LineAssayIC50/EC50Reference
AldicarbDifferentiated SH-SY5YMTT~50 µM[2]
ImidaclopridDifferentiated SH-SY5YMTT266.4 mg/L[5][6]
ThiamethoxamDifferentiated SH-SY5YMTT653.2 mg/L[5][6]
This compound SH-SY5Y, PC12, or other neuronal cells MTT, LDH To be determined experimentally

Table 3: Neurite Outgrowth Inhibition

CompoundCell LineEC50/IC50Reference
Rotenone (Positive Control)iPSC-derived motor neurons7.7 µM (24h), 1.48 µM (48h)[7]
Rotenone (Positive Control)iPSC-derived cortical neurons2.0 µM (24h), 1.5 µM (48h)[7]
3-hydroxycarbofuranSH-SY5YData available, specific EC50 not provided[8]
CarbarylSH-SY5YData available, specific EC50 not provided[8]
This compound SH-SY5Y, PC12, or iPSC-derived neurons To be determined experimentally

Table 4: Oxidative Stress & Apoptosis

EndpointCarbamate/PesticideCell LineObservationReference
ROS ProductionAldicarbDifferentiated SH-SY5YIncreased ROS production[9]
ROS ProductionEndosulfan, ZinebSH-SY5YIncreased superoxide (B77818) and hydrogen peroxide[10]
Caspase-3/7 ActivationGlyphosate, AMPASH-SY5YIncreased caspase-3/7 activity[11]
This compound SH-SY5Y or other neuronal cells To be determined experimentally

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the Ellman method and is suitable for a 96-well plate format.

Materials:

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Neuronal cell lysate or purified AChE

  • This compound stock solution (in DMSO or ethanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a fresh solution of DTNB (0.5 mM) and ATCI (0.75 mM) in phosphate buffer.

  • In a 96-well plate, add 20 µL of neuronal cell lysate or purified AChE solution to each well.

  • Add 20 µL of various concentrations of this compound (or vehicle control) to the wells.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 200 µL of the DTNB/ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute).

  • Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Calculate the IC50 value from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol assesses cell viability by measuring the metabolic activity of cells.

Materials:

  • Neuronal cells (e.g., SH-SY5Y, PC12)

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

  • Determine the IC50 value from the dose-response curve.

Neurite Outgrowth Assay

This assay quantifies the effect of compounds on the growth of neurites, a key process in neuronal development.[7][12]

Materials:

  • Differentiable neuronal cells (e.g., PC12, SH-SY5Y, or iPSC-derived neurons)

  • Differentiation medium (containing NGF for PC12 cells or retinoic acid for SH-SY5Y cells)

  • This compound stock solution

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Staining solution (e.g., anti-β-III tubulin antibody followed by a fluorescent secondary antibody, and a nuclear stain like DAPI)

  • High-content imaging system and analysis software

Procedure:

  • Seed cells on a suitable substrate (e.g., collagen-coated plates) and induce differentiation.

  • After differentiation begins, treat the cells with various concentrations of this compound.

  • Incubate for a defined period (e.g., 48-72 hours).

  • Fix, permeabilize, and stain the cells for neurites and nuclei.

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify neurite length, number of branches, and cell number.

  • Normalize neurite outgrowth parameters to the cell number to distinguish between specific neurite toxicity and general cytotoxicity.

  • Determine the IC50 or EC50 value for neurite outgrowth inhibition.

Reactive Oxygen Species (ROS) Production Assay

This assay measures the generation of intracellular ROS using a fluorescent probe.[9]

Materials:

  • Neuronal cells

  • Cell culture medium

  • This compound stock solution

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

  • Positive control (e.g., H2O2)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate.

  • Load the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Treat the cells with various concentrations of this compound and a positive control.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) at different time points (e.g., 1, 3, 6 hours).

  • Express ROS production as a fold change relative to the vehicle control.

Caspase-3/7 Activation Assay

This assay measures the activity of executioner caspases, which are key mediators of apoptosis.[13][14][15]

Materials:

  • Neuronal cells

  • Cell culture medium

  • This compound stock solution

  • Caspase-3/7 activity assay kit (e.g., containing a luminogenic or fluorogenic substrate)

  • 96-well white or black plate (depending on the assay kit)

  • Luminometer or fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well plate.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Follow the manufacturer's instructions for the caspase-3/7 assay kit. This typically involves adding a reagent that contains the caspase substrate and lyses the cells.

  • Incubate for the recommended time at room temperature.

  • Measure the luminescence or fluorescence.

  • Express caspase-3/7 activity as a fold change relative to the vehicle control.

Visualization of Signaling Pathways and Workflows

Experimental Workflow

The following diagram illustrates a typical workflow for in vitro neurotoxicity testing using this compound as a positive control.

G cluster_0 Assay Preparation cluster_1 Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis Cell Culture Cell Culture Plate Seeding Plate Seeding Cell Culture->Plate Seeding Compound Preparation Compound Preparation Compound Exposure Compound Exposure Compound Preparation->Compound Exposure Plate Seeding->Compound Exposure Incubation Incubation Compound Exposure->Incubation AChE Inhibition AChE Inhibition Incubation->AChE Inhibition Cytotoxicity Cytotoxicity Incubation->Cytotoxicity Neurite Outgrowth Neurite Outgrowth Incubation->Neurite Outgrowth ROS Production ROS Production Incubation->ROS Production Apoptosis Apoptosis Incubation->Apoptosis Data Acquisition Data Acquisition AChE Inhibition->Data Acquisition Cytotoxicity->Data Acquisition Neurite Outgrowth->Data Acquisition ROS Production->Data Acquisition Apoptosis->Data Acquisition Normalization Normalization Data Acquisition->Normalization Dose-Response Analysis Dose-Response Analysis Normalization->Dose-Response Analysis IC50/EC50 Determination IC50/EC50 Determination Dose-Response Analysis->IC50/EC50 Determination

Caption: Experimental workflow for in vitro neurotoxicity testing.

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound and other carbamates.

Cholinergic Signaling Pathway

G This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Degrades Postsynaptic_Receptor Postsynaptic Cholinergic Receptors ACh->Postsynaptic_Receptor Activates Cholinergic_Overstimulation Cholinergic Overstimulation Postsynaptic_Receptor->Cholinergic_Overstimulation Neurotoxicity Neurotoxicity Cholinergic_Overstimulation->Neurotoxicity

Caption: this compound's primary mechanism of neurotoxicity.

Oxidative Stress Signaling Pathway

G Carbamate Carbamate (e.g., this compound) Mitochondria Mitochondria Carbamate->Mitochondria Induces Dysfunction ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increases Production Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage DNA_Damage->Cellular_Damage Protein_Oxidation->Cellular_Damage

Caption: Carbamate-induced oxidative stress pathway.

Apoptosis Signaling Pathway

G Carbamate Carbamate (e.g., this compound) Oxidative_Stress Oxidative_Stress Carbamate->Oxidative_Stress Mitochondria Mitochondria Oxidative_Stress->Mitochondria Damages Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Carbamate-induced apoptosis pathway.

References

Application Notes and Protocols for Solid-Phase Extraction of Mexacarbate from Environmental Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of Mexacarbate, a carbamate (B1207046) insecticide, from environmental water samples. The methodologies described are based on established and validated analytical procedures, offering robust and reliable approaches for the quantification of this compound.

Introduction

This compound is a carbamate insecticide and molluscicide used to control a variety of pests on lawns, turf, and ornamental flowers. Due to its potential for runoff into water systems, monitoring its presence in environmental water is crucial for assessing environmental impact and ensuring public safety. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers high recovery and concentration of analytes from complex matrices like environmental water, making it an ideal method for the trace-level analysis of this compound.

This application note details two common SPE protocols using C18 and Oasis HLB sorbents, followed by analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize the quantitative performance data for the SPE of this compound from water samples using C18 and Oasis HLB sorbents. This data is compiled from multi-residue pesticide analysis studies.[1]

Table 1: Recovery of this compound using different SPE Sorbents [1]

SPE SorbentSpiking Level (ng/L)Recovery (%)Relative Standard Deviation (RSD) (%)
C1810095< 12.3
Oasis HLB10085< 9.7

Table 2: Method Detection and Quantification Limits for this compound [1]

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ) (ng/L)
SPE-GC-MSNot explicitly stated10

Experimental Protocols

The following are detailed protocols for the solid-phase extraction of this compound from environmental water samples using either C18 or Oasis HLB SPE cartridges.

Protocol 1: SPE using C18 Cartridges

This protocol is suitable for the extraction of this compound and other nonpolar to moderately polar pesticides from water.

Materials:

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of dichloromethane (DCM) through the C18 cartridge.

    • Follow with 5 mL of methanol to wash the cartridge.

    • Finally, equilibrate the cartridge by passing 10 mL of deionized water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Filter the water sample (typically 500 mL to 1 L) through a 0.45 µm glass fiber filter to remove suspended particles.

    • Adjust the sample pH to neutral (around 7.0) if necessary.

    • Load the filtered water sample onto the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5-10 mL of deionized water to remove any co-extracted polar interferences.

    • Dry the cartridge thoroughly under vacuum for at least 30 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound from the cartridge using 5 mL of dichloromethane (DCM) followed by 5 mL of methanol.[1]

    • Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of acetonitrile (B52724) or methanol) for instrumental analysis.

    • Transfer the reconstituted sample to an autosampler vial for HPLC or GC-MS analysis.

Protocol 2: SPE using Oasis HLB Cartridges

Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are a popular choice for a wide range of pesticides with varying polarities.

Materials:

  • Oasis HLB SPE cartridges (e.g., 200 mg, 6 mL)

  • Methanol (HPLC grade)

  • Dichloromethane (DCM) (HPLC grade)

  • Deionized water

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the Oasis HLB cartridge.

    • Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the sorbent to dry out.

  • Sample Loading:

    • Filter the water sample (typically 500 mL to 1 L) through a 0.45 µm glass fiber filter.

    • Load the filtered water sample onto the conditioned Oasis HLB cartridge at a flow rate of approximately 10-15 mL/min.

  • Washing:

    • After loading, wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences.

    • Dry the cartridge under vacuum for approximately 10-20 minutes.

  • Elution:

    • Elute this compound from the cartridge using 5 mL of methanol followed by 5 mL of dichloromethane (DCM).[1]

    • Collect the eluate in a collection tube.

  • Concentration and Reconstitution:

    • Concentrate the eluate to near dryness using a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture) for analysis.

    • Transfer the final extract to an autosampler vial for subsequent analysis.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase extraction and analysis of this compound from environmental water samples.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis SampleCollection 1. Sample Collection (Environmental Water) Filtration 2. Filtration (0.45 µm filter) SampleCollection->Filtration pH_Adjustment 3. pH Adjustment (Optional) Filtration->pH_Adjustment Conditioning 4. Conditioning (e.g., Methanol, Water) pH_Adjustment->Conditioning Loading 5. Sample Loading Conditioning->Loading Washing 6. Washing (e.g., Deionized Water) Loading->Washing Elution 7. Elution (e.g., DCM, Methanol) Washing->Elution Concentration 8. Concentration (Nitrogen Evaporation) Elution->Concentration Reconstitution 9. Reconstitution Concentration->Reconstitution Analysis 10. Instrumental Analysis (HPLC or GC-MS) Reconstitution->Analysis

Caption: Workflow for this compound analysis using SPE.

Concluding Remarks

The described solid-phase extraction protocols using C18 and Oasis HLB sorbents provide effective methods for the isolation and preconcentration of this compound from environmental water samples. The choice of sorbent may depend on the specific characteristics of the water matrix and the other analytes of interest in a multi-residue analysis. The provided quantitative data demonstrates good recoveries and low detection limits, making these methods suitable for routine environmental monitoring. It is recommended to perform in-house validation to ensure the methods meet the specific requirements of the laboratory and the regulatory guidelines.

References

Analytical Standards and Protocols for Mexacarbate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Mexacarbate and its primary metabolites. It is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of this compound.

Introduction

This compound, a carbamate (B1207046) insecticide, was first introduced in 1961.[1] While its use has been largely discontinued, the analysis of its residues and metabolic fate remains relevant for environmental monitoring and toxicological studies.[1] This document outlines the key metabolites of this compound and provides detailed analytical methodologies for their detection and quantification.

Metabolic Pathway of this compound

The metabolism of this compound proceeds primarily through demethylation and hydrolysis.[2] The major metabolic routes lead to the formation of several key metabolites. In canines, metabolism involves hydrolysis to 4-dimethylamino-3,5-xylenol, which is then conjugated to form glucuronides or sulfates.[2] Demethylation of the 4-dimethylamino group also occurs.[2] In various insect species, metabolites such as 4-methylamino-, 4-amino-, 4-methylformamido-, and 4-formamido-3,5-xylyl-methylcarbamates have been identified.[2]

Mexacarbate_Metabolism This compound This compound Metabolite1 4-Methylamino-3,5-xylyl methylcarbamate This compound->Metabolite1 Demethylation Metabolite3 4-Methylformamido-3,5-xylyl methylcarbamate This compound->Metabolite3 Demethylation & Oxidation Hydrolysis_Product 4-Dimethylamino-3,5-xylenol This compound->Hydrolysis_Product Hydrolysis Metabolite2 4-Amino-3,5-xylyl methylcarbamate Metabolite1->Metabolite2 Demethylation Metabolite4 4-Formamido-3,5-xylyl methylcarbamate Metabolite3->Metabolite4 Demethylation Conjugates Glucuronide and Sulfate Conjugates Hydrolysis_Product->Conjugates Conjugation

Metabolic pathway of this compound.

Analytical Standards

Certified analytical standards for this compound and its metabolites are crucial for accurate quantification.[3] These standards are typically available from various chemical suppliers. The U.S. Environmental Protection Agency (EPA) repository may also provide analytical reference standards for pesticides and related compounds, including metabolites.[4] When sourcing standards, it is essential to obtain a certificate of analysis detailing the purity and identity of the compound.

CompoundCAS NumberMolar Mass ( g/mol )
This compound315-18-4222.288
4-Dimethylamino-3,5-xylenol6426-43-3165.23
4-Methylamino-3,5-xylyl methylcarbamateN/A208.26
4-Amino-3,5-xylyl methylcarbamateN/A194.23

Analytical Methods and Protocols

The analysis of this compound and its metabolites often involves chromatographic techniques coupled with mass spectrometry.[5] Due to the thermal instability of many carbamates, liquid chromatography (LC) is generally preferred over gas chromatography (GC).[5]

General Analytical Workflow

A typical analytical workflow for the determination of this compound and its metabolites in a given matrix includes sample preparation, extraction, cleanup, and instrumental analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Solvent_Extraction Solvent Extraction (e.g., QuEChERS) Homogenization->Solvent_Extraction SPE Solid Phase Extraction (SPE) Solvent_Extraction->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Quantification Quantification & Reporting LC_MSMS->Quantification

General analytical workflow.
Sample Preparation: QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.

Protocol:

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. For samples with low water content, add a corresponding amount of water.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and centrifuge at ≥3000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE): Transfer an aliquot of the supernatant to a 2 mL centrifuge tube containing a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate.

  • Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound and its metabolites.

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column, such as a C18 column, is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve chromatographic peak shape and ionization efficiency.[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for quantitative analysis.

Example LC-MS/MS Parameters (General):

ParameterSetting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive

Note: Specific MRM transitions for this compound and its metabolites need to be optimized on the specific instrument used.

Method Validation and Quantitative Data

Method validation is essential to ensure the reliability of analytical data.[7] Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).[7]

The following table summarizes typical performance data for the analysis of carbamate pesticides using LC-MS/MS.

AnalyteLinearity (r²)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (RSD%)
Carbamate Group>0.990.0072 - 0.05780.0217 - 0.175370 - 120< 20

Data is representative and may vary depending on the specific analyte, matrix, and analytical method.[8]

Conclusion

The analytical methods described provide a robust framework for the determination of this compound and its metabolites in various samples. The combination of QuEChERS sample preparation and LC-MS/MS analysis offers a sensitive and reliable approach for quantitative studies. Proper method validation is paramount to ensure the accuracy and precision of the results.

References

Application Notes and Protocols for the Analysis of N-methylcarbamates by Post-Column Derivatization HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylcarbamate pesticides are a class of insecticides widely used in agriculture to protect various crops. Due to their potential to contaminate water sources and pose health risks to humans and animals, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established stringent monitoring requirements. The analysis of N-methylcarbamates can be challenging due to their thermal instability, making gas chromatography a less suitable technique. High-performance liquid chromatography (HPLC) with post-column derivatization (PCD) has become the standard and most reliable method for the sensitive and selective determination of these compounds in various matrices.[1][2]

This document provides detailed application notes and experimental protocols for the analysis of N-methylcarbamates using HPLC with post-column derivatization and fluorescence detection, primarily based on EPA Method 531.2.

Principle of the Method

The analytical method involves a multi-step process:

  • Chromatographic Separation: The N-methylcarbamate compounds are first separated using a reverse-phase HPLC system.[3]

  • Post-Column Hydrolysis: After separation, the eluted analytes are hydrolyzed online under basic conditions (typically with sodium hydroxide) and heat. This reaction cleaves the carbamate (B1207046) bond, releasing methylamine (B109427).[2]

  • Derivatization: The resulting methylamine is then reacted with o-phthalaldehyde (B127526) (OPA) and a thiol-containing reagent (such as 2-mercaptoethanol (B42355) or thiofluor) to form a highly fluorescent isoindole derivative.[4]

  • Fluorescence Detection: The fluorescent derivative is then detected by a fluorescence detector, providing high sensitivity and selectivity for N-methylcarbamate pesticides.[2]

Data Presentation

The following tables summarize the analytical performance data for the analysis of N-methylcarbamates using HPLC with post-column derivatization.

Table 1: Method Detection Limits (MDLs) and Linearity for N-methylcarbamates in Water

AnalyteCAS NumberLinearity Range (µg/L)Correlation Coefficient (r²)Method Detection Limit (MDL) (µg/L)
Aldicarb Sulfoxide1646-87-30.05 - 0.80.99920.010
Aldicarb Sulfone1646-88-40.05 - 0.80.99940.009
Oxamyl23135-22-00.05 - 0.80.99960.008
Methomyl16752-77-50.05 - 0.80.99950.007
3-Hydroxycarbofuran16655-82-60.05 - 0.80.99950.008
Aldicarb116-06-30.05 - 0.80.99970.006
Propoxur114-26-10.05 - 0.80.99960.007
Carbofuran1563-66-20.05 - 0.80.99970.006
Carbaryl63-25-20.05 - 0.80.99970.006
1-Naphthol90-15-30.05 - 0.80.99960.007
Methiocarb2032-65-70.05 - 0.80.99970.006

Data sourced from Thermo Fisher Scientific Application Update 177.[1]

Table 2: Recovery of N-methylcarbamates in Fortified Reagent Water (EPA Method 531.2)

AnalyteFortification Level (µg/L)Mean Recovery (%)Relative Standard Deviation (%)
Aldicarb5.0982.1
Aldicarb Sulfone5.0962.5
Aldicarb Sulfoxide5.0972.3
Carbaryl5.0991.8
Carbofuran5.0982.0
3-Hydroxycarbofuran5.0953.1
Methiocarb5.01011.5
Methomyl5.0943.5
Oxamyl5.0962.8
Propoxur114-26-1991.9

Data is representative of performance data from EPA Method 531.2.[5]

Experimental Workflow and Chemical Reaction

experimental_workflow cluster_hplc HPLC Analysis cluster_pcr Post-Column Derivatization sample Sample Collection (Water Sample) preserve Preservation (pH ~3.8 with Potassium Dihydrogen Citrate (B86180), add Sodium Thiosulfate) sample->preserve filter Sample Filtration (0.45 µm) preserve->filter injection Direct Aqueous Injection filter->injection hplc HPLC System column Reverse-Phase C18 Column (Separation of Carbamates) injection->column pcr Post-Column Reactor column->pcr hydrolysis Hydrolysis (0.075 N NaOH, 80-100°C) column->hydrolysis derivatization Derivatization (OPA + Thiol Reagent) hydrolysis->derivatization detector Fluorescence Detector (Ex: ~340 nm, Em: ~465 nm) derivatization->detector data Data Acquisition and Analysis detector->data

Caption: Experimental workflow for N-methylcarbamate analysis.

derivatization_reaction carbamate N-methylcarbamate hydrolysis Hydrolysis (+ NaOH, Heat) carbamate->hydrolysis methylamine Methylamine (CH3NH2) hydrolysis->methylamine derivatization Derivatization methylamine->derivatization opa_thiol OPA + Thiol (R-SH) opa_thiol->derivatization isoindole Fluorescent Isoindole derivatization->isoindole

Caption: Post-column derivatization chemical reaction.

Experimental Protocols

This section provides a detailed protocol for the analysis of N-methylcarbamates in water, based on EPA Method 531.2.

Reagents and Standards
  • Reagent Water: HPLC-grade water, free from interferences.

  • Methanol (B129727) and Acetonitrile (B52724): HPLC grade.

  • Potassium Dihydrogen Citrate: Reagent grade.

  • Sodium Thiosulfate (B1220275): Reagent grade.

  • Sodium Hydroxide (50% w/w): Reagent grade.

  • o-Phthalaldehyde (OPA): Reagent grade.

  • 2-Mercaptoethanol or Thiofluor: Reagent grade.

  • Boric Acid: Reagent grade.

  • N-methylcarbamate Pesticide Standards: Certified analytical standards of the target analytes.

Preparation of Solutions
  • Hydrolysis Reagent (0.075 N NaOH): Carefully add 4.0 mL of 50% w/w NaOH to a 1 L volumetric flask and dilute to the mark with reagent water. Degas before use.[3]

  • OPA Diluent (Borate Buffer): Dissolve 3.0 g of boric acid in approximately 800 mL of reagent water in a 1 L volumetric flask. Add 1.2 mL of 50% w/w NaOH solution. Dilute to the mark with reagent water.[1]

  • Derivatization Reagent: Dissolve 100 mg of OPA in 10 mL of methanol. Add this solution to the 1 L of OPA diluent. Add 1 mL of 2-mercaptoethanol and mix well. This solution should be prepared fresh weekly and stored in a refrigerator, protected from light.[1]

  • Stock Standard Solutions (e.g., 1000 µg/mL): Prepare individual stock standards by accurately weighing the pure compounds and dissolving them in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions with reagent water preserved with potassium dihydrogen citrate and sodium thiosulfate.[4]

Sample Collection and Preparation
  • Sample Collection: Collect water samples in amber glass bottles containing potassium dihydrogen citrate and sodium thiosulfate as preservatives. The final pH of the sample should be approximately 3.8.[3][4]

  • Sample Preparation: No extraction is required for water samples. Filter the sample through a 0.45 µm membrane filter prior to injection.[3]

HPLC and Post-Column Derivatization Conditions
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, post-column reaction module, and fluorescence detector.[6]

  • Analytical Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water. A typical gradient starts with a low percentage of organic solvent, which is gradually increased to elute the more retained compounds.

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Injection Volume: 100 - 400 µL.

  • Column Temperature: 30-40 °C.

  • Post-Column System:

    • Hydrolysis Reagent Flow Rate: ~0.3 mL/min.

    • Reactor 1 Temperature: 80-100 °C.[3]

    • Derivatization Reagent Flow Rate: ~0.3 mL/min.

    • Reactor 2: Ambient temperature.

  • Fluorescence Detector:

    • Excitation Wavelength: ~340 nm.

    • Emission Wavelength: ~465 nm.[7]

Calibration and Quantification
  • Prepare a multi-point calibration curve by analyzing the working standard solutions.

  • The calibration curve is generated by plotting the peak area of each analyte against its concentration.

  • The concentration of the N-methylcarbamates in the samples is determined by comparing their peak areas to the calibration curve.

Conclusion

The post-column derivatization HPLC method with fluorescence detection is a robust, sensitive, and selective technique for the routine analysis of N-methylcarbamate pesticides in environmental and food samples. Adherence to established protocols, such as EPA Method 531.2, ensures accurate and reliable data for regulatory compliance and risk assessment. The detailed protocols and performance data presented in this document serve as a valuable resource for researchers and analysts in the field.

References

Application Notes and Protocols for Mexacarbate in Aquatic Toxicology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mexacarbate, commercially known as Zectran, is a carbamate (B1207046) insecticide first marketed in 1961.[1] Although its use is now largely discontinued, it remains a valuable compound in aquatic toxicology research due to its well-defined mechanism of action as a neurotoxicant.[1] Like other carbamates, this compound's primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of most organisms.[2][3][4][5] Its high toxicity to aquatic life makes it a relevant model chemical for studying the sublethal and lethal effects of cholinesterase-inhibiting pesticides in aquatic ecosystems.[2] These notes provide an overview of its toxicological profile and detailed protocols for its application in research settings.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary toxicological effect of this compound is the inhibition of acetylcholinesterase (AChE). In a healthy nervous system, AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, which terminates the signal transmission between neurons. This compound binds to the active site of AChE, preventing it from hydrolyzing ACh. This leads to an accumulation of ACh in the synapse, causing continuous and excessive nerve stimulation, which results in paralysis and, at high enough concentrations, death.[3][5] It is noteworthy that certain metabolites of this compound can be more potent AChE inhibitors than the parent compound itself.[2]

cluster_0 Normal Synaptic Function cluster_1 Action of this compound ACh Acetylcholine (ACh) Receptor Postsynaptic Receptor ACh->Receptor Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor->ACh Releases Products Choline + Acetate AChE->Products Signal Nerve Impulse Terminated AChE->Signal AChE_inhibited Inhibited AChE This compound This compound This compound->AChE_inhibited Inhibits ACh_accum ACh Accumulation AChE_inhibited->ACh_accum Leads to Signal_cont Continuous Nerve Stimulation ACh_accum->Signal_cont

Diagram 1: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.

Data Presentation: Toxicological Endpoints

Quantitative data from toxicological studies are crucial for risk assessment. This compound has been shown to be highly toxic to a range of aquatic invertebrates.

Table 1: Acute Toxicity of this compound to Aquatic Invertebrates

Species Life Stage Duration LC50 Value Test Conditions Reference
Freshwater Crayfish (Orconectes limosus) Adult 96-hour 8.8 mg/L 15°C, Laboratory [6]

| Crayfish (Procambarus sp.) | Early Instar | 96-hour | 1.2 mg/L | 12°C, Static Bioassay |[2] |

LC50 (Lethal Concentration 50%): The concentration of a chemical that is lethal to 50% of the test organisms.

Table 2: Sublethal Effects of this compound on Freshwater Crayfish (Orconectes limosus)

Effect Observed Concentration Exposure Duration Notes Reference
Behavioral Abnormalities ≥ 1.0 mg/L --- Included restlessness and abnormal swimming patterns. [6][7]

| Body Weight Depression | 15, 20, and 25 mg/L | 144 hours | Significant weight loss observed only at high doses. |[6] |

Bioconcentration: this compound has a low potential for bioaccumulation in aquatic organisms. The bioconcentration factor (BCF) in freshwater crayfish was determined to be approximately 0.58, indicating that it is not expected to significantly concentrate in aquatic life.[2][6]

Experimental Protocols

Protocol 3.1: Acute Aquatic Toxicity Testing (Static Bioassay)

This protocol is designed to determine the median lethal concentration (LC50) of this compound for an aquatic invertebrate species, based on established methodologies.[6][8]

Objective: To determine the 96-hour LC50 of this compound for a target aquatic species.

Principle: Organisms are exposed to a range of this compound concentrations for a fixed period (typically 96 hours). Mortality is recorded at set intervals, and the data are used to calculate the concentration that causes 50% mortality.

Materials:

  • Test organisms (e.g., Daphnia magna, crayfish, or fish species like fathead minnow).

  • This compound (analytical grade).

  • Solvent (e.g., acetone, if necessary for stock solution).

  • Glass test chambers (e.g., beakers or aquaria).

  • Culture/dilution water of known quality.

  • Pipettes and glassware for preparing solutions.

  • Aeration system (if required for the test species).

Procedure:

  • Organism Acclimation: Acclimate test organisms to laboratory conditions (temperature, water quality) for at least 48 hours before the test.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound. Due to its low water solubility (0.01% at 25°C), a water-miscible solvent may be used, but the final solvent concentration in test chambers should be minimal (<0.1 mL/L).[2][9]

  • Test Concentrations: Prepare a series of at least five test concentrations and a control group. A solvent control is necessary if a solvent was used. Concentrations should be arranged in a geometric series (e.g., 10, 5, 2.5, 1.25, 0.63 mg/L).

  • Test Initiation: Randomly assign at least 10 organisms to each test chamber. Ensure the loading density does not exceed recommended limits (e.g., 0.8 g of organism per liter of solution).[8]

  • Incubation: Maintain test chambers at a constant temperature for 96 hours. Do not feed organisms during the test unless specified for longer chronic studies.

  • Observations: Record mortality and any sublethal behavioral effects (e.g., immobilization, erratic swimming) at 24, 48, 72, and 96 hours.

  • Data Analysis: Use statistical methods (e.g., Probit analysis) to calculate the LC50 value and its 95% confidence intervals.

A Organism Acclimation (≥48 hours) C Create Test Concentrations (Geometric Series + Controls) A->C B Prepare this compound Stock Solution B->C D Test Initiation (Randomly add organisms) C->D E Incubate for 96 hours (Constant Temperature) D->E F Record Observations (Mortality & Behavior at 24, 48, 72, 96h) E->F G Data Analysis (Calculate LC50 via Probit Analysis) F->G A Collect Tissue Sample (e.g., Brain, Muscle) B Homogenize in Cold Buffer A->B C Centrifuge and Collect Supernatant B->C D Prepare Assay Plate (Sample + Buffer + DTNB) C->D E Initiate Reaction (Add ATChI Substrate) D->E F Kinetic Reading (Absorbance at 412 nm) E->F G Calculate AChE Activity & Percent Inhibition F->G parent This compound m1 4-methylformamido This compound (MFM) parent->m1 Biotransformation (in Crayfish) m2 4-formamido This compound (FAM) parent->m2 Biotransformation (in Crayfish) m3 4-methylamino This compound (MAM) parent->m3 Biotransformation (in Crayfish) m4 4-amino This compound (AM) parent->m4 Biotransformation (in Crayfish) m5 4-dimethylamino -3,5-xylenol (DMAX) parent->m5 Biotransformation (in Crayfish) m6 Other Metabolites... parent->m6 Biotransformation (in Crayfish)

References

In Vitro Acetylcholinesterase Inhibition Assay: A Detailed Protocol for Drug Discovery and Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders. This document provides a detailed protocol for conducting an in vitro acetylcholinesterase inhibition assay using the colorimetric method developed by Ellman. The protocol is optimized for a 96-well plate format, suitable for the screening and characterization of potential AChE inhibitors.

Introduction

The in vitro acetylcholinesterase inhibition assay is a fundamental tool in drug discovery and neurotoxicology.[1] It allows for the rapid and reliable assessment of a compound's potential to inhibit AChE activity. The most widely used method is the Ellman's assay, which is based on the reaction of the product of acetylthiocholine (B1193921) (ATCI) hydrolysis, thiocholine (B1204863), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[2][3][4] The rate of color formation is directly proportional to the AChE activity.

Principle of the Assay

The assay measures the activity of acetylcholinesterase by monitoring the formation of the yellow anion 5-thio-2-nitrobenzoate (TNB) as acetylthiocholine is hydrolyzed by AChE. The reaction proceeds in two steps:

  • Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine and acetate.

  • Colorimetric Reaction: The produced thiocholine reacts with DTNB (Ellman's reagent) to yield the mixed disulfide and 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm.

In the presence of an AChE inhibitor, the rate of ATCI hydrolysis is reduced, leading to a decrease in the rate of TNB formation. By measuring the absorbance over time, the percentage of inhibition can be calculated, and the half-maximal inhibitory concentration (IC50) of the test compound can be determined.

Materials and Reagents

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) Buffer (0.1 M, pH 8.0)

  • Test compounds (potential inhibitors)

  • Positive control inhibitor (e.g., Donepezil, Physostigmine)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 412 nm

  • Multichannel pipette

Experimental Protocols

Reagent Preparation
  • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.[5]

  • AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in 0.1 M Phosphate Buffer (pH 8.0). Just before use, dilute the stock solution to a final concentration of 0.1 U/mL in the same buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.[5]

  • ATCI Solution (15 mM): Dissolve an appropriate amount of acetylthiocholine iodide in deionized water to a final concentration of 15 mM. This solution should be prepared fresh daily.[5]

  • DTNB Solution (3 mM): Dissolve an appropriate amount of DTNB in 0.1 M Phosphate Buffer (pH 8.0) to a final concentration of 3 mM. Protect this solution from light.[5]

  • Test Compound Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). From the stock solutions, prepare a series of dilutions in 0.1 M Phosphate Buffer (pH 8.0) to achieve the desired final concentrations for the assay. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.[6]

  • Positive Control Solution: Prepare a series of dilutions of a known AChE inhibitor, such as Donepezil or Physostigmine, in the same manner as the test compounds.

Assay Procedure (96-well plate format)
  • Plate Setup: Add the following reagents to the wells of a 96-well plate in triplicate:

    • Blank: 180 µL of 0.1 M Phosphate Buffer (pH 8.0).

    • Control (100% Activity): 140 µL of 0.1 M Phosphate Buffer (pH 8.0), 20 µL of AChE solution, and 20 µL of the solvent used for the test compounds.[5]

    • Test Wells: 140 µL of 0.1 M Phosphate Buffer (pH 8.0), 20 µL of AChE solution, and 20 µL of the test compound solution at various concentrations.[5]

    • Positive Control Wells: 140 µL of 0.1 M Phosphate Buffer (pH 8.0), 20 µL of AChE solution, and 20 µL of the positive control inhibitor solution at various concentrations.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.[5]

  • Reaction Initiation: To each well (except the blank), add 20 µL of 3 mM DTNB solution followed by 20 µL of 15 mM ATCI solution to initiate the enzymatic reaction. The final volume in each well will be 200 µL.[5]

  • Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[5][7]

Data Presentation

The quantitative results of the acetylcholinesterase inhibition assay are typically summarized in tables showing the percentage of inhibition at various inhibitor concentrations and the calculated IC50 value.

Table 1: Inhibition of Acetylcholinesterase by a Test Compound

Inhibitor Concentration (µM)Mean Absorbance Rate (ΔAbs/min)% Inhibition
0 (Control)0.1500
0.10.12516.7
10.09040.0
100.04570.0
1000.01590.0

Table 2: IC50 Values of Standard Acetylcholinesterase Inhibitors

InhibitorIC50 ValueSource
Donepezil6.7 nM - 7.23 µM[2]
Physostigmine0.02 µM[8]
Tacrine94.69 ± 4.88 nM[2]
Galantamine0.35 µM - 0.85 µM[2]

Data Analysis

  • Calculate the rate of reaction (V): Determine the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve for each well.[5]

  • Correct for background absorbance: Subtract the rate of the blank from all other rates.

  • Calculate the percentage of inhibition: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where:

    • V_control is the rate of reaction in the absence of the inhibitor.

    • V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, can be determined by fitting the data to a sigmoidal dose-response curve using a suitable software program like GraphPad Prism.[9][10][11]

Mandatory Visualization

AChE_Signaling_Pathway cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_vesicles Acetylcholine (ACh) Vesicles Postsynaptic Postsynaptic Neuron ACh_receptor ACh Receptor ACh_vesicles->Postsynaptic ACh Release ACh_receptor->Postsynaptic Signal Transmission AChE Acetylcholinesterase (AChE) AChE->Postsynaptic ACh Hydrolysis Inhibitor AChE Inhibitor Inhibitor->AChE Inhibition

Caption: Mechanism of acetylcholinesterase action and inhibition.

Experimental_Workflow prep Reagent Preparation (Buffer, AChE, ATCI, DTNB, Inhibitors) setup 96-Well Plate Setup (Blank, Control, Test Samples) prep->setup preincubate Pre-incubation (15 min at 37°C) setup->preincubate initiate Reaction Initiation (Add DTNB and ATCI) preincubate->initiate measure Kinetic Measurement (Absorbance at 412 nm) initiate->measure analyze Data Analysis (% Inhibition, IC50 Calculation) measure->analyze

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Data_Analysis_Logic raw_data Raw Kinetic Data (Absorbance vs. Time) calc_rate Calculate Reaction Rate (ΔAbs/min) raw_data->calc_rate percent_inhibition Calculate % Inhibition calc_rate->percent_inhibition plot_data Plot % Inhibition vs. log[Inhibitor] percent_inhibition->plot_data fit_curve Non-linear Regression (Sigmoidal Dose-Response) plot_data->fit_curve ic50 Determine IC50 Value fit_curve->ic50

Caption: Logical steps for data analysis and IC50 determination.

References

Quantifying Mexacarbate Residues in Agricultural Products: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mexacarbate, a carbamate (B1207046) insecticide, is utilized in agriculture to control a variety of pests on fruits, vegetables, and other crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products. Accurate and sensitive analytical methods are therefore essential for monitoring its residues in agricultural commodities to ensure food safety and compliance with regulations. This document provides detailed application notes and protocols for the quantification of this compound residues, intended for researchers, scientists, and professionals in drug development. The methodologies described focus on modern analytical techniques that offer high sensitivity and selectivity, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), coupled with efficient sample preparation methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Analytical Methods for this compound Quantification

The determination of this compound residues in agricultural products is predominantly achieved through chromatographic techniques. These methods offer the necessary selectivity and sensitivity to detect and quantify residues at trace levels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the analysis of many carbamates, including this compound, due to its high sensitivity, specificity, and applicability to a wide range of polar and thermally labile compounds.[1] The use of multiple reaction monitoring (MRM) mode allows for the selective detection of the target analyte even in complex matrices.[2]

Gas Chromatography-Mass Spectrometry (GC-MS): While some carbamates are thermally unstable and may require derivatization for GC analysis, GC-MS can be a viable option.[3][4] Flash methylation in the injection port is a technique used to derivatize carbamates for GC-MS analysis.[3] GC-MS/MS further enhances selectivity and sensitivity.[5]

Data Presentation: Quantitative Performance of Analytical Methods

The performance of analytical methods for this compound is evaluated based on several key parameters, including the limit of detection (LOD), limit of quantitation (LOQ), recovery, and linearity. The following tables summarize typical quantitative data for carbamate analysis in various agricultural matrices.

Table 1: Quantitative Performance Data for this compound in Tobacco using LC-MS/MS

ParameterValueReference
Spiking Levels20 and 100 ng/g[6]
Recovery>97% of targets within 70-120%[6]
Reproducibility (RSD)>98% of targets <20%[6]
Matrix Effect>80% of targets within 60-130%[6]

Table 2: General Quantitative Performance Data for Carbamate Pesticides in Fruits and Vegetables using LC-MS/MS

Agricultural MatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)Reference
Vegetables-591 - 109< 10[7]
Fruits and Vegetables0.2 - 2.00.5 - 5.088.1 - 118.4< 10[2]
Various Crops-2.5 - 25--

Table 3: General Quantitative Performance Data for Carbamate Pesticides in Various Matrices using GC-MS and GC-MS/MS

Analytical MethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)Reference
GC-MS<10<2580.6 - 112.3<20[8]
GC-MS/MS (Soil)-0.005 - 0.0165 - 116≤17[9]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining accurate and reproducible results. The following sections provide step-by-step methodologies for sample preparation and analysis.

Protocol 1: Sample Preparation using the QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of food matrices.[10][11]

Materials and Reagents:

  • Homogenizer (e.g., blender, food processor)

  • 50 mL centrifuge tubes

  • Acetonitrile (B52724) (ACN), analytical grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄ (and C18 or graphitized carbon black (GCB) if necessary for the matrix)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Homogenization: Homogenize a representative portion of the agricultural product to a uniform consistency.[12] For dry samples, a hydration step by adding a specific amount of water is necessary before homogenization.[10]

  • Extraction: a. Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[4] b. Add 10-15 mL of acetonitrile.[4] c. Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[10] d. Cap the tube and shake vigorously for 1 minute.[13] e. Centrifuge at ≥1500 rcf for 1 minute.[12]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube.[14] b. The d-SPE tube composition depends on the matrix. For most fruits and vegetables, PSA and MgSO₄ are sufficient to remove sugars and other interferences. For samples with high fat or pigment content, C18 or GCB may be included.[12] c. Vortex the d-SPE tube for 30 seconds.[9] d. Centrifuge according to the d-SPE kit instructions.

  • Final Extract: The resulting supernatant is the final extract, which can be directly analyzed by LC-MS/MS or may require solvent exchange for GC-MS analysis.[14]

QuEChERS_Workflow cluster_sample_prep Sample Preparation Homogenization 1. Sample Homogenization (e.g., Fruits, Vegetables) Extraction 2. Extraction - Weigh 10-15g of sample - Add Acetonitrile & Salts - Shake & Centrifuge Homogenization->Extraction Homogenized Sample Cleanup 3. Dispersive SPE Cleanup - Transfer Supernatant - Add d-SPE sorbents (PSA, MgSO4) - Vortex & Centrifuge Extraction->Cleanup Acetonitrile Extract Final_Extract 4. Final Extract for Analysis Cleanup->Final_Extract Cleaned Extract

Figure 1. QuEChERS Experimental Workflow.
Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Parameters (Typical):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm particle size).[7]

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a modifier like 0.1% formic acid or ammonium (B1175870) formate, is commonly used.[2]

  • Flow Rate: 0.4 mL/min.[7]

  • Column Temperature: 40 °C.[2]

  • Injection Volume: 5 µL.[2]

MS/MS Parameters (Typical for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor and product ions for this compound need to be optimized. For carbamates in general, a characteristic neutral loss of methyl isocyanate (CH₃NCO, 57 Da) is often observed.[2]

  • Collision Energy (CE) and Declustering Potential (DP): These parameters must be optimized for each transition to achieve maximum sensitivity.

Procedure:

  • System Suitability: Before sample analysis, inject a standard solution of this compound to ensure the LC-MS/MS system is performing correctly (e.g., peak shape, retention time, and signal intensity).

  • Calibration: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with known concentrations of this compound. This is crucial to compensate for matrix effects.[7]

  • Sample Analysis: Inject the final extracts from the QuEChERS procedure.

  • Data Processing: Quantify the this compound concentration in the samples by comparing the peak areas to the calibration curve.

Protocol 3: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

GC Parameters (Typical):

  • Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[8]

  • Injection: Splitless injection is often used for trace analysis.

  • Injector Temperature: 250 °C.[3]

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 70°C, hold for 1 minute, then ramp to 280°C.

  • Carrier Gas: Helium at a constant flow rate.[8]

MS Parameters (Typical):

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity or full scan for identification. For GC-MS/MS, Multiple Reaction Monitoring (MRM) is used.[3]

Procedure:

  • Derivatization (if necessary): For some carbamates, a derivatization step such as flash methylation in the injector port may be required to improve thermal stability and chromatographic performance.[3]

  • System Suitability and Calibration: Similar to LC-MS/MS, system suitability and calibration with appropriate standards are essential.

  • Sample Analysis: Inject the prepared sample extracts.

  • Data Processing: Identify and quantify this compound based on retention time and mass spectral data compared to standards.

Analytical_Workflow cluster_workflow Overall Analytical Workflow cluster_analysis Instrumental Analysis Sample_Collection 1. Sample Collection (Agricultural Produce) Sample_Preparation 2. Sample Preparation (QuEChERS Protocol) Sample_Collection->Sample_Preparation LC_MSMS LC-MS/MS Analysis Sample_Preparation->LC_MSMS Preferred for Carbamates GC_MS GC-MS Analysis Sample_Preparation->GC_MS Alternative Method Data_Analysis 4. Data Analysis & Quantification LC_MSMS->Data_Analysis GC_MS->Data_Analysis Reporting 5. Reporting of Results Data_Analysis->Reporting

Figure 2. Logical Flow of this compound Residue Analysis.

Conclusion

The quantification of this compound residues in agricultural products is a critical aspect of food safety monitoring. The combination of the QuEChERS sample preparation method with advanced analytical techniques like LC-MS/MS provides a robust, sensitive, and efficient workflow for this purpose. The detailed protocols and quantitative data presented in these application notes serve as a valuable resource for laboratories involved in pesticide residue analysis, enabling them to generate reliable data for regulatory compliance and risk assessment. Adherence to validated methods and proper quality control practices are paramount to ensure the accuracy and defensibility of the analytical results.

References

Screening for Carbamate Pesticides Using Liquid Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbamate (B1207046) pesticides are a class of synthetic insecticides, herbicides, and fungicides widely used in agriculture to protect crops from pests and diseases. Due to their potential toxicity and adverse effects on human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for carbamates in food and environmental samples.[1] Consequently, sensitive and reliable analytical methods are required for the routine monitoring of carbamate pesticide residues. Liquid chromatography (LC) coupled with various detection techniques has become the method of choice for this purpose, offering high selectivity and sensitivity. Carbamates are thermally unstable, making LC-based methods preferable to gas chromatography.[2] This application note provides a detailed protocol for the screening and quantification of a range of carbamate pesticides in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method involves the extraction of carbamate pesticides from a sample matrix, followed by cleanup to remove interfering co-extractives, and subsequent analysis by LC-MS/MS. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity and efficiency.[3] Following extraction and cleanup, the sample extract is injected into an LC system where the carbamate pesticides are separated on a C18 reversed-phase column. The separated analytes are then introduced into a tandem mass spectrometer for detection and quantification. The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target analyte.

I. Experimental Protocols

This section details the necessary apparatus, reagents, and step-by-step procedures for sample preparation and LC-MS/MS analysis.

Apparatus and Reagents

Apparatus:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Homogenizer

  • Centrifuge capable of 5000 rpm

  • Vortex mixer

  • Analytical balance

  • Syringe filters (0.22 µm)

  • Autosampler vials

  • Standard laboratory glassware

Reagents:

  • Acetonitrile (B52724) (ACN), HPLC or LC-MS grade

  • Water, HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Formic acid (FA), 88% or higher purity

  • Ammonium (B1175870) formate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for samples with high pigment content)

  • Carbamate pesticide analytical standards

Sample Preparation (QuEChERS Method)

The QuEChERS method is a popular choice for extracting pesticides from various food matrices.

  • Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Extraction:

    • Add 10-15 mL of acetonitrile (containing 1% acetic acid, for example) to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL centrifuge tube containing the d-SPE cleanup sorbent. A common combination is 150 mg MgSO₄ and 50 mg PSA per mL of extract. For samples with high fatty acid content, C18 may be added. For pigmented samples, GCB can be used, but it may also remove some planar pesticides.

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 5000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract may be diluted with an appropriate solvent (e.g., mobile phase initial conditions) before injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for carbamate pesticide analysis. These should be optimized for the specific instrument and target analytes.

Liquid Chromatography Conditions:

ParameterValue
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 0-2.5 min, 15% B; 2.5-5 min, 15-50% B; 5-7 min, 50% B; 7-8 min, 50-15% B; 8-10 min, 15% B[4]

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

II. Data Presentation

The following table summarizes the LC-MS/MS parameters and typical quantitative data for a selection of common carbamate pesticides.[4]

AnalyteRetention Time (RT) (min)Precursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV) (Quantifier)Collision Energy (eV) (Qualifier)
Methomyl2.94163.088.0106.0108
Oxamyl3.15219.172.190.11512
Propoxur4.86209.1111.193.11825
Carbofuran5.21222.1165.1123.11520
Carbaryl5.58202.1145.1117.11222
Isoprocarb5.92194.1111.1152.11810
Pirimicarb6.25239.1182.172.12028
Bendiocarb6.53224.1109.1167.12215
Fenobucarb6.87208.1151.193.11525
Carbosulfan7.12381.2161.1202.12015
Fenoxycarb7.35302.188.1116.11510
Aldicarb7.58191.189.1116.1128
Thiodicarb7.81355.088.0108.01812
Methiocarb8.05226.1169.1122.11520
Tsumacide8.29194.1137.1109.11825

Note: Retention times and collision energies are instrument-dependent and should be determined experimentally.

Limits of Detection (LOD) and Quantification (LOQ):

The limits of detection (LODs) and limits of quantification (LOQs) for this method are typically in the low microgram per kilogram (µg/kg) range, demonstrating the high sensitivity of the LC-MS/MS technique. For most carbamates, LODs can range from 0.2 to 2.0 µg/kg, and LOQs from 0.5 to 5.0 µg/kg in various food matrices.[4]

III. Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the screening of carbamate pesticides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Receipt & Homogenization Extraction QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Filtration Filtration Cleanup->Filtration LC_Separation LC Separation Filtration->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Confirmation Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Experimental workflow for carbamate pesticide screening.
Logical Relationship of Analytical Steps

This diagram shows the logical progression and decision points in the analytical method.

logical_relationship Start Start Sample_Prep Sample Preparation Start->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Peak_Integration Peak Integration LC_MS_Analysis->Peak_Integration Check_RT Check Retention Time Peak_Integration->Check_RT Check_Ions Check Ion Ratios Check_RT->Check_Ions Pass End End Check_RT->End Fail Quantify Quantify Concentration Check_Ions->Quantify Pass Check_Ions->End Fail Compare_MRL Compare to MRL Quantify->Compare_MRL Compliant Compliant Compare_MRL->Compliant <= MRL Non_Compliant Non-Compliant Compare_MRL->Non_Compliant > MRL Compliant->End Non_Compliant->End

Logical flow of the analytical and decision-making process.

The described LC-MS/MS method provides a robust and sensitive approach for the screening and quantification of carbamate pesticides in various matrices. The use of the QuEChERS sample preparation protocol offers a streamlined and efficient extraction process. The high selectivity and sensitivity of tandem mass spectrometry in MRM mode allow for the reliable detection of carbamates at levels relevant to regulatory MRLs. This application note and protocol serve as a comprehensive guide for researchers, scientists, and professionals in the field of food safety and environmental analysis.

References

Application Notes and Protocols for Studying Mexacarbate Cytotoxicity in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexacarbate is a carbamate (B1207046) pesticide that primarily functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] This mode of action leads to the accumulation of acetylcholine at nerve synapses, causing neurotoxic effects in target organisms.[1] While its primary target is the nervous system, in vitro studies on other carbamates suggest that their cytotoxic effects are not limited to cholinesterase inhibition and can extend to various cell types, inducing mitochondrial dysfunction, oxidative stress, and apoptosis.[2][3]

These application notes provide a framework for utilizing various cell culture models to investigate the cytotoxic effects of this compound. The protocols outlined below are designed to assess cell viability, and elucidate the potential molecular mechanisms and signaling pathways involved in this compound-induced cytotoxicity.

Recommended Cell Culture Models

The selection of an appropriate cell line is critical for studying the specific aspects of this compound cytotoxicity. Below is a list of recommended cell lines, each with its unique advantages for toxicological screening:

  • SH-SY5Y (Human Neuroblastoma): A widely used model for neurotoxicity studies. These cells can be differentiated into a more mature neuronal phenotype, making them suitable for investigating the effects of neurotoxic compounds like this compound.[4]

  • HepG2 (Human Hepatocellular Carcinoma): A cell line commonly used for studying the metabolism and hepatotoxicity of xenobiotics.[5] Given that the liver is a primary site of detoxification, HepG2 cells are a relevant model for assessing the metabolic activation and cytotoxic potential of this compound and its metabolites.[6]

  • A549 (Human Lung Carcinoma): Representative of the pulmonary epithelium, this cell line is useful for studying the cytotoxic effects of compounds that may be encountered through inhalation.[7]

  • PC12 (Rat Pheochromocytoma): A cell line that, upon differentiation with nerve growth factor (NGF), acquires properties of sympathetic neurons. It is a valuable model for studying neuronal differentiation and neurotoxicity.

Data Presentation: Comparative Cytotoxicity of Carbamates

Due to the limited availability of specific IC50 values for this compound in the recommended cell lines, the following table presents illustrative data based on studies of other carbamate pesticides. This table is intended to provide a comparative context and a template for presenting experimentally determined values for this compound.

Table 1: Illustrative IC50 Values of Carbamate Pesticides in Various Cell Lines

CarbamateCell LineExposure Time (h)IC50 (µM)Assay
This compound SH-SY5Y 24 / 48 / 72 Data not available MTT / Neutral Red
This compound HepG2 24 / 48 / 72 Data not available MTT / Neutral Red
This compound A549 24 / 48 / 72 Data not available MTT / Neutral Red
This compound PC12 24 / 48 / 72 Data not available MTT / Neutral Red
AldicarbSH-SY5Y (differentiated)24~50-100MTT
CarbarylNK-92CI24>40Annexin V/PI
ZiramNK-92CI24~0.5-1Annexin V/PI
ThiramNK-92CI24~0.1-0.5Annexin V/PI

Disclaimer: The IC50 values for Aldicarb, Carbaryl, Ziram, and Thiram are approximations derived from the literature and are provided for illustrative purposes only. Experimental conditions can significantly influence these values.

The following table provides LC50 values for this compound in Paramecium multimicronucleatum as reported in a specific study.[8]

Table 2: LC50 Values of this compound in Paramecium multimicronucleatum

Exposure Time (h)LC50 (ppm)
783
957
1335
1725
2419

Experimental Protocols

Cell Culture and Maintenance

Standard cell culture protocols should be followed for the respective cell lines. Cells should be maintained in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics and cultured in a humidified incubator at 37°C with 5% CO2. For experiments, cells should be seeded at an appropriate density to ensure they are in the exponential growth phase during treatment.

Preparation of this compound Stock Solution

A stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration. Serial dilutions are then made in the cell culture medium to achieve the desired final concentrations for the experiments. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any solvent-induced effects.

Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for 24, 48, and 72 hours.

  • Following the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • The MTT solution is converted to insoluble formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

  • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control.

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

Protocol:

  • Seed and treat cells with this compound as described for the MTT assay.

  • After the treatment period, replace the medium with a medium containing Neutral Red and incubate for 2-3 hours.

  • Wash the cells to remove the excess dye.

  • Add a destaining solution to extract the dye from the lysosomes.

  • Measure the absorbance of the extracted dye at a wavelength of 540 nm.

  • Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in 6-well plates and treat with selected concentrations of this compound for a predetermined time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.

Protocol:

  • Seed and treat cells as described for the Annexin V assay.

  • Lyse the cells to release cellular contents.

  • Add a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., Caspase-3, -8, -9).

  • Incubate to allow the caspase to cleave the substrate, releasing a fluorescent or colored molecule.

  • Measure the fluorescence or absorbance using a plate reader.

  • Caspase activity is expressed as a fold change relative to the vehicle-treated control.

Oxidative Stress Assays

This assay measures the intracellular production of ROS using fluorescent probes like 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate.

  • Treat the cells with this compound for the desired time.

  • Load the cells with DCFH-DA, which is de-esterified intracellularly to non-fluorescent DCFH.

  • In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

  • Measure the fluorescence intensity using a fluorescence microplate reader.

  • ROS production is expressed as a percentage of the control or a positive control (e.g., H2O2).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways involved in carbamate-induced cytotoxicity and a general experimental workflow.

G cluster_cholinergic Primary Mechanism This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition Mitochondria Mitochondria This compound->Mitochondria Direct/Indirect Effects ACh Acetylcholine Accumulation Neurotoxicity Neurotoxicity ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS Bax Bax Activation Mitochondria->Bax OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Mitochondria Apoptosis Apoptosis OxidativeStress->Apoptosis CytochromeC Cytochrome c Release Bax->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Putative signaling pathways of this compound cytotoxicity.

G cluster_assays Cytotoxicity Assessment start Start cell_culture Cell Seeding (SH-SY5Y, HepG2, A549, PC12) start->cell_culture treatment This compound Treatment (Dose- and Time-Response) cell_culture->treatment viability Cell Viability Assays (MTT, Neutral Red) treatment->viability apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) treatment->apoptosis oxidative_stress Oxidative Stress Assay (ROS Detection) treatment->oxidative_stress data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) viability->data_analysis apoptosis->data_analysis oxidative_stress->data_analysis interpretation Mechanism Elucidation data_analysis->interpretation

Caption: Experimental workflow for assessing this compound cytotoxicity.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the in vitro cytotoxicity of this compound. By employing a panel of relevant cell lines and a multi-parametric testing approach, it is possible to not only quantify the cytotoxic potential of this compound but also to begin elucidating the underlying molecular mechanisms. The generation of specific data for this compound will be crucial for a more complete understanding of its toxicological profile and for refining risk assessments.

References

Application Notes and Protocols for Environmental Monitoring of Obsolete Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Obsolete pesticides, particularly persistent organic pollutants (POPs) like organochlorine pesticides (OCPs), pose a significant and lasting threat to environmental and human health.[1] Compounds such as Dichlorodiphenyltrichloroethane (DDT), aldrin, dieldrin, and hexachlorocyclohexane (B11772) (HCH) isomers are known for their high toxicity, slow degradation, and tendency to bioaccumulate in food chains.[2][3][4] Although banned in many countries for decades, their persistence necessitates robust and sensitive monitoring techniques to assess contamination in various environmental matrices, including soil, water, and sediment.[1][5] This document provides detailed application notes and protocols for the detection and quantification of these legacy contaminants using modern analytical techniques.

The primary analytical methods for pesticide residue analysis are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).[6][7][8][9] These methods offer high sensitivity and selectivity, which are crucial for detecting trace levels of contaminants.[8][10] For rapid screening and high-throughput analysis, immunoassay techniques like Enzyme-Linked Immunosorbent Assay (ELISA) serve as powerful, cost-effective tools.[7][11][12]

Effective monitoring relies on meticulous sample preparation to isolate target analytes from complex matrices and minimize interference.[13] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted standard for sample preparation due to its simplicity and efficiency.[13][14]

The following sections detail the protocols for monitoring obsolete pesticides in soil and water, providing step-by-step methodologies, performance data, and visual workflows to guide researchers.

Application Note 1: Analysis of Obsolete Organochlorine Pesticides in Soil by GC-MS/MS

1. Scope and Principle

This protocol details the quantitative analysis of obsolete organochlorine pesticides (OCPs) in soil samples. The method employs the widely used QuEChERS extraction and cleanup procedure followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). GC-MS/MS provides excellent selectivity and sensitivity for identifying and quantifying trace-level pesticide residues in complex environmental matrices.[15]

2. Experimental Protocol

2.1. Sample Collection and Homogenization

  • Collect soil samples from the desired depth using a clean stainless steel auger or trowel.

  • Remove extraneous materials like stones, roots, and leaves.

  • Air-dry the soil sample in a well-ventilated area, shielded from direct sunlight, until it reaches a constant weight.

  • Grind the dried soil using a mortar and pestle and sieve it through a 2 mm mesh to ensure homogeneity. Store the homogenized sample in a sealed glass container at 4°C until extraction.

2.2. Sample Preparation: QuEChERS Extraction and Cleanup This protocol is adapted from the AOAC Official Method 2007.01 and other similar QuEChERS procedures.[14][16]

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • For recovery studies, spike the sample with a known concentration of a pesticide standard solution and allow it to sit for 30 minutes.

    • Add 10 mL of acetonitrile (B52724) to the tube.

    • Add the QuEChERS extraction salts (4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl)).[14]

    • Immediately cap the tube tightly and shake vigorously for 1 minute by hand or using a mechanical shaker to ensure the solvent thoroughly interacts with the sample and to prevent the formation of salt agglomerates.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes. The sample will separate into an upper acetonitrile extract layer and a lower soil/water layer.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 6 mL of the supernatant (acetonitrile extract) into a 15 mL dSPE tube containing 900 mg of anhydrous MgSO₄ and 150 mg of Primary Secondary Amine (PSA). Note: PSA removes polar interferences; MgSO₄ removes excess water.

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

    • The resulting supernatant is the cleaned extract.

  • Concentration and Reconstitution:

    • Transfer 4 mL of the cleaned extract into a clean tube.

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.[17]

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., iso-octane or hexane) for GC analysis.[18]

    • Transfer the final extract into a 2 mL autosampler vial for GC-MS/MS analysis.

2.3. Instrumental Analysis: GC-MS/MS

  • GC Conditions (Typical):

    • System: Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.[18]

    • Column: Varian VF-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[18]

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 70°C, hold for 2 min, ramp to 180°C at 25°C/min, then ramp to 300°C at 5°C/min, and hold for 10 min.

    • Injection Volume: 1 µL (splitless).

  • MS/MS Conditions (Typical):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.[18]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions, along with collision energies, must be optimized for each target pesticide.

3. Data Presentation

The performance of the method is evaluated based on linearity, limit of quantification (LOQ), recovery, and repeatability (expressed as Relative Standard Deviation, RSD).

PesticideMatrixLOQ (µg/kg)Spiking Level (µg/kg)Average Recovery (%)RSD (%)
α-HCHSoil1.01095.25.1
β-HCHSoil1.01098.14.8
Lindane (γ-HCH)Soil0.51097.56.2
AldrinSoil0.51091.37.5
DieldrinSoil1.010102.45.5
EndrinSoil1.01099.86.8
p,p'-DDESoil2.020105.18.1
p,p'-DDDSoil2.020103.77.9
p,p'-DDTSoil2.020101.58.5

Note: Data presented is a representative summary compiled from typical pesticide analysis workflows and should be validated in-house.

4. Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_cleanup dSPE Cleanup cluster_analysis Instrumental Analysis sample 1. Homogenized Soil Sample (10g) extraction 2. Add Acetonitrile & QuEChERS Salts (MgSO4, NaCl) sample->extraction shake 3. Shake Vigorously (1 min) extraction->shake centrifuge1 4. Centrifuge (5 min) shake->centrifuge1 supernatant 5. Collect Acetonitrile Supernatant centrifuge1->supernatant dpe dpe supernatant->dpe dspe 6. Add Supernatant to dSPE Tube (MgSO4, PSA) vortex 7. Vortex (30 sec) dspe->vortex centrifuge2 8. Centrifuge (5 min) vortex->centrifuge2 cleaned_extract 9. Collect Cleaned Extract centrifuge2->cleaned_extract concentrate 10. Evaporate & Reconstitute cleaned_extract->concentrate gcms 11. GC-MS/MS Analysis concentrate->gcms data 12. Data Processing & Quantification gcms->data

Caption: Workflow for soil sample analysis using QuEChERS and GC-MS/MS.

Application Note 2: Analysis of Obsolete Pesticides in Water by LC-MS/MS

1. Scope and Principle

This protocol describes a method for the determination of moderately polar to polar obsolete pesticides and their metabolites in water samples. The procedure involves solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is highly suitable for analyzing polar, non-volatile, or thermally unstable compounds that are not amenable to GC analysis.[19]

2. Experimental Protocol

2.1. Sample Collection and Preparation

  • Collect water samples in 1 L pre-cleaned amber glass bottles.

  • To prevent microbial degradation of analytes, add a preservative such as sodium azide (B81097) or acidify the sample to pH < 3 with an appropriate acid if compatible with the target analytes.

  • Store samples at 4°C and analyze within 7 days of collection.

  • Before extraction, allow the sample to warm to room temperature and filter it through a 0.45 µm glass fiber filter to remove suspended particulate matter.

2.2. Solid-Phase Extraction (SPE)

  • Cartridge Conditioning:

    • Select an appropriate SPE cartridge (e.g., C18, HLB).

    • Condition the cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through it, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Load 500 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After loading, wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.

  • Drying:

    • Dry the cartridge by passing air or nitrogen through it for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the trapped analytes by passing 5-10 mL of a suitable solvent (e.g., acetonitrile or ethyl acetate) through the cartridge. Collect the eluate in a clean collection tube.

  • Concentration:

    • Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • Transfer the concentrated extract to a 2 mL autosampler vial for LC-MS/MS analysis.

2.3. Instrumental Analysis: LC-MS/MS

  • LC Conditions (Typical):

    • System: High-Performance Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[20]

    • Mobile Phase B: Methanol with 0.1% formic acid.[20]

    • Gradient: Start with 5% B, ramp to 95% B over 10 min, hold for 2 min, and return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (Typical):

    • Ionization Source: Electrospray Ionization (ESI), positive and/or negative mode.[10]

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Gas Flow: 800 L/hr at 350°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize MRM transitions for each analyte.

3. Data Presentation

Method performance is validated for key parameters as shown in the table below.

Pesticide/MetaboliteMatrixLOQ (ng/L)Spiking Level (ng/L)Average Recovery (%)RSD (%)
AtrazineWater55098.74.5
Atrazine-desethylWater550101.25.1
DiuronWater1010095.46.3
IsoproturonWater1010097.95.8
CarbofuranWater55093.17.2
MethomylWater1010090.58.0

Note: Data is representative and compiled from established LC-MS/MS pesticide analysis methods. In-house validation is required.[20][21][22]

4. Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Instrumental Analysis sample 1. Water Sample (500 mL) filter 2. Filter through 0.45 µm filter sample->filter condition 3. Condition SPE Cartridge (Methanol, Water) filter->condition load 4. Load Sample condition->load wash 5. Wash with Water load->wash dry 6. Dry Cartridge (Nitrogen) wash->dry elute 7. Elute with Organic Solvent dry->elute concentrate 8. Concentrate Eluate elute->concentrate lcms 9. LC-MS/MS Analysis concentrate->lcms data 10. Data Processing & Quantification lcms->data

Caption: Workflow for water sample analysis using SPE and LC-MS/MS.

Application Note 3: Rapid Screening with Enzyme-Linked Immunosorbent Assay (ELISA)

1. Scope and Principle

Immunoassays, particularly ELISA, are valuable tools for the rapid screening of pesticide residues in environmental samples.[11] These methods are based on the highly specific binding reaction between an antigen (the pesticide) and an antibody.[23] The competitive ELISA format is most common for small molecules like pesticides. In this format, the pesticide in the sample competes with a labeled pesticide (enzyme conjugate) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the pesticide in the sample. ELISA is advantageous for its speed, portability, and cost-effectiveness, making it ideal for preliminary screening of a large number of samples before confirmatory analysis by GC-MS or LC-MS.[6][12]

2. General Protocol (using a Commercial ELISA Kit)

  • Sample Preparation: Prepare water or soil extracts according to the kit manufacturer's instructions. This may involve simple dilution for water samples or a solvent extraction followed by dilution for soil samples.

  • Reagent Preparation: Reconstitute or dilute all kit components (standards, antibody solution, enzyme conjugate, wash buffer, substrate) as per the manual.

  • Assay Procedure:

    • Add standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme conjugate solution to each well.

    • Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature to allow for the competitive binding reaction.

    • Wash the plate multiple times with the wash buffer to remove unbound reagents.

    • Add the chromogenic substrate to each well. A color will develop.

    • Incubate for a specified time (e.g., 15-30 minutes).

    • Add the stop solution to each well to halt the color development.

  • Data Analysis:

    • Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).

    • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of the pesticide in the samples by interpolating their absorbance values from the standard curve.

3. Data Presentation

ELISA kits provide qualitative (presence/absence) or semi-quantitative results. Performance is characterized by the detection limit and the range of quantification.

Target AnalyteMatrixDetection Limit (µg/L)Assay TimeFormat
AtrazineWater0.05 - 5.0~1.5 hoursCompetitive ELISA
DDTSoil/Water0.1 - 2.0~2 hoursCompetitive ELISA
2,4-DWater0.2 - 10.0~1.5 hoursCompetitive ELISA
ChlorpyrifosWater0.02 - 0.5~1.5 hoursCompetitive ELISA

Note: Data is representative of commercially available ELISA kits.

4. Visualization

ELISA_Logic cluster_principle Competitive ELISA Principle cluster_result Result Interpretation sample_pesticide Pesticide in Sample (Antigen) antibody Antibody (Coated on Plate) sample_pesticide->antibody Competes with enzyme_conjugate Enzyme-Labeled Pesticide (Conjugate) enzyme_conjugate->antibody high_conc High Sample Pesticide low_conc Low Sample Pesticide low_signal Low Color Signal high_conc->low_signal leads to high_signal High Color Signal low_conc->high_signal leads to

Caption: Logical relationship in a competitive ELISA for pesticide detection.

Environmental Fate of Obsolete Pesticides

Understanding the environmental fate of obsolete pesticides is crucial for designing effective monitoring strategies. Their persistence, low water solubility, and high affinity for organic matter mean they primarily reside in soil and sediment, from where they can enter the food web or be transported long distances in the atmosphere.[2][3][5]

Environmental_Fate Application Pesticide Application (Historical) Soil Soil & Sediment Application->Soil Deposition Water Surface & Ground Water Soil->Water Runoff & Leaching Air Atmosphere Soil->Air Volatilization Biota Biota (Plants & Animals) Soil->Biota Uptake Water->Soil Sedimentation Water->Air Volatilization Water->Biota Uptake & Bioaccumulation Air->Soil Deposition Air->Water Deposition Biota->Biota Biomagnification

Caption: Environmental pathways of persistent obsolete pesticides.

References

Troubleshooting & Optimization

Troubleshooting peak tailing for Mexacarbate in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for scientists, researchers, and drug development professionals encountering peak tailing issues during the reverse-phase HPLC analysis of Mexacarbate.

Frequently Asked Questions (FAQs)

FAQ 1: What is peak tailing and why is it a concern for this compound analysis?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having an elongated trailing edge.[1][2] In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape.[2] This distortion is problematic because it can decrease the resolution between adjacent peaks, reduce analytical sensitivity, and lead to inaccurate peak integration, which compromises the precision of quantification.[3]

This compound, a carbamate (B1207046) pesticide, possesses a basic dimethylamine (B145610) functional group.[4] In reverse-phase HPLC using silica-based columns, this basic group can interact strongly with residual acidic silanol (B1196071) groups (Si-OH) on the stationary phase surface.[3][5] This secondary interaction, in addition to the primary hydrophobic retention, causes some this compound molecules to be retained longer than others, resulting in a "tailing" peak shape.[5][6]

FAQ 2: What are the primary causes of peak tailing for this compound?

The causes of peak tailing can be broadly categorized as either chemical or physical/instrumental.

  • Chemical Causes (Most Common for this compound):

    • Silanol Interactions: The primary cause is the interaction between the basic amine group of this compound and acidic residual silanol groups on the silica-based stationary phase.[1][7] This is a form of secondary retention mechanism.[5]

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound or high enough to deprotonate the silanol groups (typically pH > 3), these secondary interactions are more pronounced.

    • Contaminants: Trace metals in the silica (B1680970) matrix can increase the acidity of silanol groups, worsening the tailing effect.[1]

  • Physical & Instrumental Causes:

    • Column Issues: Degradation of the column packing bed, the formation of a void at the column inlet, or a partially blocked inlet frit can distort peak shapes.[2][8]

    • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector can cause band broadening and tailing.[9]

    • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase and lead to distorted peaks.[2][7]

FAQ 3: How can I systematically troubleshoot the peak tailing issue?

A logical workflow is essential for efficiently diagnosing the problem. Start by evaluating the chromatogram and then systematically check the mobile phase, column, and hardware.

G start Peak Tailing Observed (Tailing Factor > 1.2) check_scope Are all peaks tailing or only the this compound peak? start->check_scope all_tail All Peaks Tailing check_scope->all_tail All mexa_tail Only this compound Tailing check_scope->mexa_tail Only this compound cause_physical Suspect Physical/Instrumental Issue: - Column Void/Contamination - Extra-Column Volume - Column Overload all_tail->cause_physical cause_chemical Suspect Chemical Interaction: - Strong Silanol Interaction - Inappropriate Mobile Phase pH mexa_tail->cause_chemical action_physical 1. Check connections for dead volume. 2. Reduce sample concentration/volume. 3. Flush or replace column. cause_physical->action_physical action_chemical 1. Adjust mobile phase pH to < 3. 2. Add a competing base (e.g., TEA). 3. Use a modern, end-capped column. cause_chemical->action_chemical

Figure 1. A troubleshooting workflow for diagnosing the cause of peak tailing.
FAQ 4: How do I modify the mobile phase to improve the peak shape of this compound?

Optimizing the mobile phase is often the most effective first step for addressing chemical-related peak tailing.[10]

Option 1: Adjusting Mobile Phase pH Lowering the mobile phase pH (typically to ≤ 3.0) protonates the residual silanol groups on the stationary phase, neutralizing their negative charge and minimizing the secondary electrostatic interaction with the protonated basic this compound molecule.[1][7]

Experimental Protocol: Preparing an Acidified Mobile Phase

  • Prepare Aqueous Portion: To 950 mL of HPLC-grade water, add 1.0 mL of formic acid or trifluoroacetic acid (TFA) to achieve a concentration of ~0.1% (v/v).

  • Check pH: Use a calibrated pH meter to ensure the pH is in the range of 2.5 - 3.0. Adjust with small additions of acid if necessary.

  • Final Volume: Bring the final volume to 1000 mL with HPLC-grade water.

  • Mix Mobile Phase: Prepare your final mobile phase by mixing this acidified aqueous solution with your organic modifier (e.g., acetonitrile, methanol) in the desired ratio (e.g., 50:50 v/v).

  • Degas: Degas the final mobile phase using sonication or vacuum filtration before use.

Option 2: Using a Competing Base An alternative is to add a small concentration of a competing base, like triethylamine (B128534) (TEA), to the mobile phase.[7] TEA acts as a silanol-masking agent by preferentially interacting with the active silanol sites, preventing this compound from binding to them.

ParameterRecommended Adjustment for this compoundRationale
Mobile Phase pH 2.5 - 3.0 Protonates silanol groups, minimizing secondary interactions.[1][7]
Additive (Acid) 0.1% Formic Acid or TFAEffective proton source, compatible with MS detectors.[7]
Additive (Base) 10-25 mM Triethylamine (TEA)Acts as a competing base to mask active silanol sites.[7]
Buffer Strength 10-25 mM (for UV)Higher ionic strength can help mask silanol interactions.[7]

Table 1. Recommended mobile phase modifications to reduce peak tailing.

Figure 2. How mobile phase pH affects this compound's interaction with the stationary phase.
FAQ 5: What if mobile phase adjustments don't solve the problem?

If peak tailing persists, the issue may lie with the column or system hardware.

  • Use a Modern Column: The most effective solution is often to use a modern, high-purity silica column that is "end-capped".[7] End-capping chemically treats the silica surface to reduce the number of accessible silanol groups, significantly improving peak shape for basic compounds like this compound.[2]

  • Check for Column Contamination: Strongly retained basic compounds from previous injections can contaminate the column and create active sites. A rigorous column wash is recommended.

  • Inspect for Column Voids: A void at the head of the column can cause peak distortion.[2] This can be diagnosed by reversing the column (if permitted by the manufacturer) and observing if the peak shape improves. If a void is present, the column should be replaced.

  • Minimize Extra-Column Volume: Ensure all tubing is cut cleanly and is as short and narrow-bore as possible. Check that all fittings are properly seated to avoid dead volume.[9]

FAQ 6: What is a reliable protocol for cleaning a contaminated C18 column?

A multi-step solvent wash can regenerate a column contaminated with strongly retained basic compounds. Always disconnect the column from the detector before flushing with strong solvents.[3]

Experimental Protocol: General Purpose Reverse-Phase Column Wash

  • Initial Flush: Flush the column with your mobile phase composition but without any buffer salts (e.g., use Water/Acetonitrile instead of Buffer/Acetonitrile). Flush with at least 10 column volumes.[11]

  • Intermediate Wash: Flush the column with 20 column volumes of Isopropanol. This is a good intermediate solvent miscible with both aqueous and highly organic solvents.

  • Strong Organic Wash: Flush with 20 column volumes of 100% Acetonitrile or Methanol to remove strongly retained hydrophobic and organic contaminants.[11][12]

  • Return to Initial Conditions: Before re-introducing a buffered mobile phase, flush again with the intermediate solvent (Isopropanol) and then the salt-free mobile phase from Step 1.

  • Re-equilibration: Finally, re-equilibrate the column with the actual buffered mobile phase for at least 20 column volumes or until the baseline is stable.[3]

Column Dimensions (ID x L)Approx. Volume10 Column Volumes20 Column Volumes
4.6 x 150 mm2.5 mL25 mL50 mL
4.6 x 250 mm4.2 mL42 mL84 mL
2.1 x 100 mm0.35 mL3.5 mL7.0 mL

Table 2. Estimated flush volumes for common analytical column sizes.

References

Technical Support Center: Analysis of Mexacarbate by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the LC-MS/MS analysis of Mexacarbate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of this compound quantification.[1]

Q2: What are the common sample preparation techniques to mitigate matrix effects for this compound analysis?

A2: The most common and effective sample preparation techniques include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A widely used method for pesticide residue analysis in food matrices like fruits and vegetables.[2][3]

  • Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to isolate analytes from a liquid sample, effective for cleaning up complex matrices like water and soil.

  • Liquid-Liquid Extraction (LLE): A classic separation technique based on the differential solubility of the analyte in two immiscible liquids.

  • Sample Dilution: A straightforward approach where the sample extract is diluted to reduce the concentration of interfering matrix components.[4]

Q3: How can I quantify the extent of matrix effects in my this compound analysis?

A3: Matrix effects can be quantitatively assessed by comparing the signal response of an analyte in a pure solvent standard to its response in a matrix-matched standard (a blank sample extract spiked with the analyte at the same concentration). The matrix effect percentage can be calculated using the following formula:

Matrix Effect (%) = ((Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) - 1) * 100

A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Q4: What are the recommended LC-MS/MS parameters for this compound analysis?

A4: For the analysis of this compound using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) mode is typically employed for its high selectivity and sensitivity.[5][6] The following MRM transitions are recommended for this compound:

ParameterValue
Parent Ion (Q1) 223.2 m/z
Quantifier Ion (Q3) 166.1 m/z
Qualifier Ion (Q3) 151.0 m/z

It is crucial to optimize other parameters such as collision energy (CE) and declustering potential (DP) on your specific instrument for optimal performance.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Issue 1: Low or No Signal for this compound

Possible Cause Troubleshooting Step
Ion Suppression Significant ion suppression from matrix components can drastically reduce the analyte signal.[7][8] Review your sample preparation method. Consider a more rigorous cleanup using SPE or increasing the dilution factor of your sample extract.
Incorrect MS/MS Parameters Verify that the correct MRM transitions for this compound are being used. Infuse a standard solution of this compound to optimize the collision energy and other source parameters on your instrument.[6][9]
Analyte Degradation Carbamates can be susceptible to degradation. Ensure that samples and standards are stored properly and prepared fresh. Avoid high temperatures and extreme pH during sample preparation.
LC Column Issues Poor peak shape or loss of retention can indicate a degraded or contaminated column. Flush the column or replace it if necessary.

Issue 2: High Variability in Results (Poor Precision)

Possible Cause Troubleshooting Step
Inconsistent Matrix Effects The composition of the matrix can vary between samples, leading to inconsistent ion suppression or enhancement. The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for this variability. If a SIL-IS is not available, ensure your matrix-matched calibration standards closely represent the samples being analyzed.
Sample Preparation Inconsistency Ensure that each step of your sample preparation protocol is performed consistently for all samples and standards. Automated sample preparation can help reduce variability.
Carryover Residual analyte from a previous high-concentration sample can be injected with the subsequent sample, leading to artificially high results. Implement a robust wash cycle for the autosampler and injection port between samples.

Issue 3: Poor Peak Shape (Fronting, Tailing, or Splitting)

Possible Cause Troubleshooting Step
Incompatible Injection Solvent Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion. If possible, reconstitute your final extract in the initial mobile phase.
Column Overload Injecting too high a concentration of the analyte or matrix components can lead to peak fronting. Dilute the sample extract and reinject.
Column Contamination or Degradation Matrix components can accumulate on the column, affecting peak shape. Use a guard column and consider a more effective sample cleanup method. Back-flushing or replacing the column may be necessary.

Experimental Protocols & Data

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes representative recovery and matrix effect data for carbamate (B1207046) pesticides using different sample preparation techniques. While specific data for this compound is limited, these values for structurally similar carbamates provide a useful comparison.

Analyte (Carbamate) Matrix Method Average Recovery (%) Matrix Effect (%) Reference
CarbofuranCabbageQuEChERS95.4-15.2 (Suppression)[10]
AldicarbCabbageQuEChERS91.2-21.8 (Suppression)[10]
MethomylWaterSPE98.0Not Reported[11]
OxamylWaterSPE102.0Not Reported[11]
CarbarylVegetablesQuEChERS101-8.0 (Suppression)[6]
PropoxurVegetablesQuEChERS98-12.0 (Suppression)[6]

Note: Recovery and matrix effect values can vary significantly depending on the specific matrix, analyte concentration, and laboratory conditions.

Detailed Methodologies

1. QuEChERS Protocol for this compound in Fruits and Vegetables (Modified from EN 15662) [3]

This protocol is suitable for the extraction of this compound from high-water content matrices.

a) Extraction:

  • Homogenize a representative 10 g sample of the fruit or vegetable.

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).

  • Add an appropriate internal standard if used.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). For matrices with high pigment content, consider adding Graphitized Carbon Black (GCB).

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

  • The supernatant is ready for LC-MS/MS analysis, potentially after dilution.

2. Solid-Phase Extraction (SPE) Protocol for this compound in Water Samples

This protocol is designed for the extraction and concentration of this compound from water samples.

a) SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

b) Sample Loading:

  • Pass the water sample (e.g., 100 mL, pH adjusted if necessary) through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

c) Cartridge Washing:

  • Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

d) Analyte Elution:

  • Elute the retained this compound from the cartridge with a suitable organic solvent, such as 5-10 mL of acetonitrile or methanol.

  • The eluate can be evaporated to near dryness and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase for concentration of the analyte.

Visualizations

Experimental Workflows

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup homogenize Homogenize Sample (10g) add_acn Add Acetonitrile (10mL) homogenize->add_acn add_salts Add QuEChERS Salts add_acn->add_salts centrifuge1 Centrifuge add_salts->centrifuge1 transfer_supernatant Transfer Supernatant (1mL) centrifuge1->transfer_supernatant Acetonitrile Extract add_dspe Add d-SPE Sorbent transfer_supernatant->add_dspe vortex Vortex add_dspe->vortex centrifuge2 Centrifuge vortex->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis Clean Extract

QuEChERS Workflow for Fruit and Vegetable Samples.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction cluster_post Post-Elution condition Condition Cartridge (Methanol & Water) load_sample Load Water Sample condition->load_sample wash Wash Cartridge (Water) load_sample->wash elute Elute this compound (Acetonitrile/Methanol) wash->elute evaporate Evaporate & Reconstitute elute->evaporate analysis LC-MS/MS Analysis evaporate->analysis

Solid-Phase Extraction (SPE) Workflow for Water Samples.
Logical Relationships

Matrix_Effect_Mitigation cluster_problem Problem cluster_solutions Solutions cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_calibration Calibration Strategy matrix_effects Matrix Effects (Ion Suppression/Enhancement) quechers QuEChERS matrix_effects->quechers spe SPE matrix_effects->spe lle LLE matrix_effects->lle dilution Dilution matrix_effects->dilution gradient Gradient Optimization matrix_effects->gradient column Column Selection matrix_effects->column matrix_matched Matrix-Matched Standards matrix_effects->matrix_matched internal_std Internal Standards (SIL-IS) matrix_effects->internal_std

Strategies for Mitigating Matrix Effects.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Mexacarbate Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mexacarbate analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity and reliability of low-level this compound detection in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended analytical technique for achieving high sensitivity in low-level this compound detection?

A1: For achieving high sensitivity and selectivity in detecting trace levels of this compound, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a widely recommended and powerful technique.[1][2][3] This method offers excellent specificity by selecting precursor and product ions unique to this compound, which significantly reduces matrix interference and enhances detection limits. Another sensitive method is High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection, as established by EPA Method 531.1 for N-methylcarbamates.[4]

Q2: How can I improve the extraction efficiency of this compound from complex matrices like soil or biological fluids?

A2: To improve extraction efficiency, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely used sample preparation technique for pesticide residue analysis in various matrices.[5][6] For soils with high organic content where this compound might be strongly adsorbed, techniques like sonication-assisted extraction or pressurized liquid extraction can provide more exhaustive extraction.[7][8] The choice of extraction solvent is also critical; acetonitrile (B52724) is commonly used in the QuEChERS method.[2][9]

Q3: Are there alternative methods to chromatography for rapid screening of this compound?

A3: Yes, immunoassay-based methods like Enzyme-Linked Immunosorbent Assay (ELISA) can be excellent for rapid, high-throughput screening of this compound.[7] These methods are known for their high sensitivity and can be adapted for on-site analysis.[7][10] Electrochemical biosensors are another emerging alternative, offering rapid detection, portability, and high sensitivity for carbamate (B1207046) pesticides.[11][12]

Q4: What are the common degradation products of this compound that I should be aware of during analysis?

A4: this compound can degrade in the environment and in biological systems. The primary degradation pathways include demethylation and hydrolysis.[13] Common degradation products to monitor include 4-methylamino-3,5-xylyl N-methylcarbamate, 4-amino-3,5-xylyl N-methylcarbamate, and 4-dimethylamino-3,5-xylenol.[13][14] It is crucial to consider these degradation products in your analytical method, as they can also be toxicologically relevant.[14]

Troubleshooting Guides

Issue 1: Low or No Signal/Response for this compound Standard
Possible Cause Troubleshooting Step
Degradation of Standard Solution This compound is susceptible to hydrolysis, especially in alkaline solutions.[13] Prepare fresh standard solutions in a suitable solvent like methanol (B129727) or acetonitrile and store them at low temperatures (e.g., -20°C).[1]
Incorrect Instrument Parameters (HPLC-MS/MS) Optimize mass spectrometry parameters, including precursor/product ion selection, collision energy, and cone voltage for this compound.[1] Ensure the ESI source is in the correct polarity mode (positive mode is common for carbamates).[1]
Post-Column Derivatization Failure (HPLC-Fluorescence) Verify the freshness and concentration of the o-Phthalaldehyde (OPA) and 2-mercaptoethanol (B42355) derivatization reagents.[4] Check for blockages or leaks in the post-column reaction system and ensure the reaction coil temperature is optimal.
Inactive GC Inlet For GC-based methods, active sites in the inlet liner can cause analyte degradation. Use a deactivated liner and perform regular inlet maintenance.[8]
Issue 2: Poor Peak Shape (Tailing or Broadening)
Possible Cause Troubleshooting Step
Secondary Interactions on HPLC Column Use a high-quality, end-capped C18 column. Ensure the mobile phase pH is appropriate to keep this compound in a neutral form. Adding a small amount of a competing base to the mobile phase can sometimes improve peak shape.
Column Contamination Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) to remove contaminants. If the problem persists, replace the analytical column.
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.
Inappropriate Mobile Phase Optimize the mobile phase composition. A gradient elution of acetonitrile and water is commonly used for separating this compound and its metabolites.[14]
Issue 3: Low Recovery During Sample Preparation
Possible Cause Troubleshooting Step
Inefficient Extraction For solid samples, ensure they are thoroughly homogenized.[6] Increase extraction time or consider a more vigorous technique like sonication.[7] For the QuEChERS method, ensure proper shaking and centrifugation steps are followed.[6]
Analyte Adsorption to Labware Use silanized glass vials or polypropylene (B1209903) tubes to minimize adsorption of the analyte to surfaces.
Matrix Effects (Ion Suppression/Enhancement in MS) Dilute the final extract to reduce the concentration of co-eluting matrix components.[8] Use a matrix-matched calibration curve for accurate quantification. Employ stable isotope-labeled internal standards if available.
Inefficient Solid Phase Extraction (SPE) Elution Ensure the SPE cartridge is properly conditioned and not allowed to dry out before sample loading. Optimize the elution solvent composition and volume to ensure complete elution of this compound from the sorbent.[8]
Issue 4: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Pump or Mobile Phase Issues Check for leaks in the HPLC system. Degas the mobile phase thoroughly to prevent bubble formation in the pump. Ensure consistent mobile phase composition by preparing fresh batches.
Fluctuations in Column Temperature Use a column oven to maintain a stable and consistent column temperature.[4] Temperature fluctuations can significantly affect retention times in HPLC.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method.

Quantitative Data Summary

Table 1: Comparison of Detection Limits for this compound and other Carbamates by Different Analytical Methods.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Reference
HPLC with UV DetectorThis compoundStandards3 ng[14]
HPLC-UVThis compoundFood0.004-0.05 ppm[13]
HPLC-Post-Column FluorescenceCarbamatesWater~1 ppb[4]
Automated SPE-HPLC-CLCarbamatesWater2.7–11.7 ng/L[5]
LC-MS/MS QTRAPCarbamatesFruits/Vegetables0.2–2.0 µg/kg[1]
GC-MS/MSDerivatized CarbamatesWaterComparable to EPA methods[15]
ELISA (Chemiluminescent)MethiocarbStandards0.004 ng/mL[10]
Electrochemical BiosensorCarbamatesStandards1-8 nM[11]

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS for Solid Matrices (e.g., Fruits, Vegetables)
  • Homogenization : Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.[6]

  • Hydration (if necessary) : For dry samples, add an appropriate amount of reagent water to hydrate (B1144303) the sample.

  • Extraction : Add 10-15 mL of acetonitrile to the tube. If required, add internal standards at this stage.

  • Salting-out : Add a pre-packaged salt mixture, commonly containing MgSO₄ (to remove water) and NaCl or sodium acetate (B1210297) (to induce phase separation).

  • Shaking : Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent salt agglomeration.

  • Centrifugation : Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup : Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove sugars and fatty acids, and C18 to remove nonpolar interferences).

  • Vortex and Centrifuge : Vortex the d-SPE tube for 30 seconds and then centrifuge for 5 minutes.

  • Final Extract : The supernatant is the final extract. It can be directly injected for LC-MS/MS analysis or subjected to solvent exchange for GC-MS/MS analysis.

Protocol 2: Analysis by HPLC-MS/MS
  • Chromatographic System : An HPLC system equipped with a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase : A gradient elution is typically used.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Program : A typical gradient might start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration. The flow rate is typically around 0.2-0.4 mL/min.

  • Mass Spectrometer : A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MS/MS Parameters : Use Multiple Reaction Monitoring (MRM) for quantification.

    • Optimize the precursor ion (typically [M+H]⁺ for this compound) and at least two product ions.

    • Optimize collision energy (CE) and other source parameters for each MRM transition to maximize signal intensity.

  • Data Acquisition and Quantification : Acquire data in MRM mode. Create a calibration curve using matrix-matched standards or by using an internal standard to correct for matrix effects.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Water) Homogenize Homogenization Sample->Homogenize Extraction Extraction (e.g., QuEChERS) Homogenize->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Analysis LC-MS/MS or GC-MS Analysis Cleanup->Analysis Data Data Acquisition Analysis->Data Quant Quantification Data->Quant Result Final Result Quant->Result

Caption: General experimental workflow for sensitive this compound detection.

Troubleshooting_Low_Signal Start Low Signal Intensity for this compound CheckStd Check Standard Integrity (Freshness, Storage) Start->CheckStd CheckInst Verify Instrument Parameters (MS Tuning, Source Conditions) CheckStd->CheckInst Standard OK Resolved Problem Resolved CheckStd->Resolved Standard Issue Found CheckSamplePrep Evaluate Sample Prep (Extraction & Cleanup) CheckInst->CheckSamplePrep Instrument OK CheckInst->Resolved Instrument Issue Found CheckMatrix Investigate Matrix Effects (Ion Suppression) CheckSamplePrep->CheckMatrix Prep OK CheckSamplePrep->Resolved Prep Issue Found CheckMatrix->Resolved Addressed

Caption: Troubleshooting workflow for low signal intensity.

AChE_Inhibition_Pathway This compound This compound AChE_Active Acetylcholinesterase (AChE) (Active) This compound->AChE_Active Binds to Active Site AChE_Inactive Carbamoylated AChE (Inactive) AChE_Active->AChE_Inactive Inhibition Choline Choline + Acetate AChE_Active->Choline Hydrolysis Signal Measurable Signal (Electrochemical or Colorimetric) AChE_Inactive->Signal Reduced Signal ACh Acetylcholine (ACh) ACh->AChE_Active Substrate Choline->Signal Normal Signal

Caption: Signaling pathway for AChE-based biosensor detection.

References

Overcoming poor reproducibility in Mexacarbate bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mexacarbate bioassays. This resource is designed for researchers, scientists, and drug development professionals to help overcome common challenges and improve the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a carbamate (B1207046) insecticide that functions as a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][2] By inhibiting AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in the synapse and subsequent overstimulation of cholinergic receptors.[3][4] This disruption of nerve function is the basis of its toxicity to target organisms.[2]

Q2: What is the most common bioassay to determine the activity of this compound?

A2: The most common method is the acetylcholinesterase (AChE) inhibition assay, frequently based on the colorimetric method developed by Ellman.[3][4][5] This assay measures the activity of AChE by observing the production of a yellow-colored product when the enzyme hydrolyzes a substrate like acetylthiocholine (B1193921) (ATCh).[3][4] The presence of an inhibitor like this compound reduces the rate of color formation, and the percentage of inhibition can be calculated by comparing the reaction rate with and without the inhibitor.[3]

Q3: Why am I seeing significant variability in my IC50 values for this compound?

A3: Variability in IC50 values can stem from multiple sources. Key factors include the stability of this compound, reagent preparation, experimental conditions, and procedural consistency.[6][7] this compound is susceptible to hydrolysis, especially under alkaline conditions, and can also undergo photodegradation.[8] Additionally, one of its metabolites, 4-methylamino-3,5-xylyl-N-methylcarbamate, is reported to be a more potent AChE inhibitor than this compound itself, which could be a factor if degradation occurs.[1][8]

Q4: What are the critical parameters to control in an AChE inhibition assay?

A4: To ensure reproducibility, it is crucial to tightly control several parameters:

  • Temperature: Enzyme kinetics are highly sensitive to temperature.[6] Maintain a consistent temperature throughout the assay.

  • pH: The stability of both the enzyme and this compound is pH-dependent. This compound degrades faster in alkaline conditions.[8] Use a stable buffer system, typically a phosphate (B84403) buffer at pH 7.4-8.0.[4]

  • Incubation Times: Both the pre-incubation of the enzyme with the inhibitor and the reaction time after substrate addition must be precise and consistent across all wells and plates.[3][4]

  • Reagent Concentrations: Accurate concentrations of the enzyme, substrate (ATCh), and Ellman's reagent (DTNB) are essential. Prepare these solutions fresh daily if possible.[3][4]

  • Solvent Concentration: If dissolving this compound in a solvent like DMSO, ensure the final concentration in the assay is low (typically ≤1%) and consistent across all wells, including controls, to avoid solvent effects on enzyme activity.[3]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your this compound bioassays.

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Inconsistent pipetting volumes.2. Temperature gradients across the microplate.3. Inadequate mixing of reagents in wells.1. Use calibrated pipettes and consistent technique. A multichannel pipettor is recommended for adding reagents quickly.[9]2. Ensure the plate is incubated in a stable, uniform temperature environment.3. Gently tap the plate after adding reagents to ensure thorough mixing.[4]
No or very low AChE activity in control wells (no inhibitor) 1. Degraded or inactive AChE enzyme.2. Incorrect buffer pH, inactivating the enzyme.3. Error in reagent preparation (e.g., substrate omitted).1. Use a fresh aliquot of the enzyme or purchase a new batch. Store the enzyme stock as recommended by the supplier (e.g., at -20°C).[4]2. Prepare fresh buffer and verify its pH.3. Carefully review the protocol and prepare fresh reagents.
IC50 value is consistently higher or lower than expected 1. Inaccurate concentration of this compound stock solution.2. Degradation of this compound stock solution.3. Presence of metabolites that are more or less potent.[1][8]1. Verify the purity of the this compound standard and recalibrate the balance used for weighing.2. Prepare a fresh stock solution. This compound is unstable in aqueous solutions and sensitive to light.[8] Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C, protected from light.3. Minimize degradation by using freshly prepared dilutions and controlling pH and light exposure.
Drifting absorbance/fluorescence readings over time 1. Photodegradation of reagents (especially DTNB or fluorescent probes).2. Evaporation from wells during incubation.1. Protect the plate from light during incubation steps.[4]2. Use plate sealers for incubations longer than a few minutes.
High background signal in "No Enzyme" blank wells 1. Spontaneous hydrolysis of the substrate (ATCh).2. Contamination of reagents.1. This is a known issue. Subtract the rate of the "No Enzyme" blank from all other readings.[4]2. Use high-purity water and reagents. Prepare fresh solutions.

Visualizations and Protocols

Acetylcholinesterase Inhibition Pathway

The following diagram illustrates the mechanism of AChE inhibition by this compound.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds Choline Choline + Acetate AChE->Choline BlockedAChE Inhibited AChE Signal Signal Propagation Receptor->Signal This compound This compound This compound->AChE Inhibits

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.

Troubleshooting Workflow for Poor Reproducibility

This workflow provides a logical sequence for diagnosing reproducibility issues in your bioassay.

Troubleshooting_Workflow Start Poor Reproducibility Detected CheckReagents Verify Reagent Preparation (Freshness, pH, Concentration) Start->CheckReagents CheckCompound Assess this compound Integrity (Fresh Stock, Purity, Storage) CheckReagents->CheckCompound Reagents OK Rerun Re-run Assay with Single Change CheckReagents->Rerun Issue Found CheckProcedure Review Assay Procedure (Pipetting, Incubation Times) CheckCompound->CheckProcedure Compound OK CheckCompound->Rerun Issue Found CheckEnvironment Evaluate Environmental Controls (Temperature, Light Exposure) CheckProcedure->CheckEnvironment Procedure OK CheckProcedure->Rerun Issue Found CheckEnvironment->Rerun Environment OK CheckEnvironment->Rerun Issue Found Resolved Problem Resolved Rerun->Resolved

Caption: A systematic workflow for troubleshooting reproducibility issues.

Standard Operating Protocol: Cell-Free AChE Inhibition Assay

This protocol is adapted from the Ellman method and is designed for a 96-well microplate format.[3][4]

1. Reagent Preparation

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0. Store at 4°C.[4]

  • AChE Enzyme Stock: Prepare a 1 U/mL stock solution of AChE (e.g., from Electrophorus electricus) in Assay Buffer. Aliquot and store at -20°C. Before use, dilute with Assay Buffer to the final working concentration (e.g., 0.05 U/mL).[4]

  • DTNB Solution (Ellman's Reagent): Prepare a 10 mM stock solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) in Assay Buffer. Store protected from light at 4°C.[4]

  • ATChI Substrate Solution: Prepare a 10 mM stock solution of acetylthiocholine iodide in deionized water. This solution must be prepared fresh daily.[3]

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create serial dilutions in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration does not exceed 1%.[3]

2. Assay Procedure (96-Well Plate)

  • Plate Setup:

    • Test Wells: Add 20 µL of Assay Buffer + 20 µL of diluted this compound solution.

    • 100% Activity Control (No Inhibitor): Add 20 µL of Assay Buffer + 20 µL of the inhibitor solvent (e.g., 1% DMSO in Assay Buffer).[4]

    • Blank (No Enzyme): Add 40 µL of Assay Buffer + 20 µL of the inhibitor solvent.[4]

  • Enzyme Addition: Add 20 µL of the diluted AChE enzyme solution to all "Test Wells" and "100% Activity Control" wells. Do NOT add enzyme to the "Blank" wells.

  • Pre-incubation: Gently tap the plate to mix. Incubate at room temperature (or a specified temperature, e.g., 37°C) for 15-30 minutes to allow the inhibitor to interact with the enzyme.[4]

  • Reaction Initiation:

    • Prepare a fresh Working Reagent Mix. For each well, combine Assay Buffer, 10 mM DTNB, and 10 mM ATChI. A typical final volume is 200 µL per well.

    • Add 140 µL of the Working Reagent Mix to all wells to initiate the reaction.[4]

  • Absorbance Measurement:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 412 nm.[3]

    • For a kinetic assay, take readings every minute for 10-15 minutes.[3]

    • For an endpoint assay, incubate for a fixed time (e.g., 10 minutes) and then measure the final absorbance.[4]

3. Data Analysis

  • Calculate Reaction Rate: For kinetic assays, determine the rate of change in absorbance per minute (ΔAbs/min) for each well by plotting absorbance vs. time and calculating the slope of the linear portion.[3] For endpoint assays, subtract the initial absorbance from the final absorbance.

  • Correct for Blank: Subtract the rate of the "Blank" well from all other wells.

  • Calculate Percentage of Inhibition: Use the following formula:[3]

    % Inhibition = [ (Rate of Control - Rate of Test Well) / Rate of Control ] * 100

  • Determine IC50: Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

References

Technical Support Center: Method Refinement for Separating Mexacarbate from its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the separation of Mexacarbate from its metabolites.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Resolution Inappropriate mobile phase composition.Optimize the mobile phase gradient or isocratic composition. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to water.[1]
Incorrect column selection.Ensure the column chemistry (e.g., C18, C8) is suitable for separating this compound and its more polar metabolites.[1][2]
Column degradation.Flush the column with a strong solvent or replace it if performance does not improve.
Peak Tailing or Fronting Active sites on the column interacting with analytes.Use a mobile phase additive like trifluoroacetic acid (TFA) to reduce peak tailing for basic compounds. Ensure the sample is dissolved in a solvent weaker than the mobile phase.[3]
Column overload.Reduce the sample concentration or injection volume.
Column void or contamination.Wash the column or replace it if a void has formed at the inlet.[3]
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the HPLC pump is functioning correctly and the mobile phase is properly degassed.[4][5]
Temperature variations.Use a column oven to maintain a stable temperature.[6]
Insufficient column equilibration time between runs.Increase the equilibration time to ensure the column is ready for the next injection.[3]
Low Signal Intensity or Sensitivity Suboptimal detector settings.For fluorescence detection after post-column derivatization, optimize the excitation and emission wavelengths.[7]
On-column decomposition of this compound.For GC analysis, consider derivatization techniques like flash methylation to improve stability and sensitivity.[8] HPLC is generally preferred due to the thermal lability of carbamates.[9]
Inefficient post-column derivatization.Check the concentration and pH of the derivatization reagents (e.g., o-phthalaldehyde (B127526) and 2-mercaptoethanol) and ensure proper mixing.[9]
Ghost Peaks or Carryover Contamination in the syringe, injector, or column.Implement a thorough wash cycle for the autosampler and flush the column with a strong solvent.
Impurities in the mobile phase or reagents.Use high-purity HPLC-grade solvents and freshly prepared reagents.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for separating this compound and its metabolites?

A1: High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection is the most common and recommended method.[6][9][10] This approach offers good sensitivity and selectivity for carbamate (B1207046) pesticides, which can be thermally unstable and thus challenging to analyze by Gas Chromatography (GC).[9] EPA Method 531.1 is a widely referenced protocol for this type of analysis.[9][10]

Q2: What are the major metabolites of this compound I should expect to see?

A2: The primary metabolic pathways for this compound are hydrolysis and N-demethylation.[11][12] Key metabolites include:

  • 4-Dimethylamino-3,5-xylenol (hydrolysis product)

  • 4-Methylamino-3,5-xylyl methylcarbamate

  • 4-Amino-3,5-xylyl methylcarbamate

  • 4-Methylformamido-3,5-xylyl methylcarbamate

  • 4-Formamido-3,5-xylyl methylcarbamate[11][12]

Q3: Can I use Gas Chromatography (GC) to analyze this compound?

A3: While GC methods exist, they are often less reliable for carbamates like this compound due to their thermal instability, which can lead to decomposition in the hot injector port and on the column.[1] If GC-MS is necessary, techniques like flash methylation in the injector can be employed to create more thermally stable derivatives.[8]

Q4: How can I improve the detection limits for this compound and its metabolites?

A4: To improve detection limits, consider the following:

  • Sample Pre-concentration: Utilize Solid-Phase Extraction (SPE) to concentrate the analytes from your sample matrix before HPLC analysis.[2][13]

  • Post-Column Derivatization: Employing post-column derivatization with a reagent like o-phthalaldehyde (OPA) to form highly fluorescent derivatives significantly enhances sensitivity for fluorescence detection.[6][9]

  • Optimize Detector Settings: Ensure the fluorescence detector is set to the optimal excitation and emission wavelengths for the derivatized analytes.[9]

Q5: What are typical mobile phases used for the HPLC separation of this compound?

A5: Reversed-phase HPLC is commonly used. A gradient of water and an organic solvent like methanol (B129727) or acetonitrile is typically employed.[1] The exact gradient program will depend on the specific column and the range of metabolite polarities you need to separate.

Quantitative Data Summary

The following tables summarize typical parameters for the HPLC analysis of this compound.

Table 1: HPLC Retention Times for this compound and its Metabolites

CompoundAbbreviationRetention Time (min)
4-Amino-3,5-xylyl N-methylcarbamateCompound 14.88
4-Methylamino-3,5-xylyl N-methylcarbamateCompound 27.90
4-Formamido-3,5-xylyl N-methylcarbamateCompound 35.86
4-Methylformamido-3,5-xylyl N-methylcarbamateCompound 411.20
This compoundCompound 517.20
4-Dimethylamino-3,5-xylenolCompound 63.48
Data obtained under specific experimental conditions with an RP-8 column and may vary.[1]

Table 2: Detection Limits for Carbamate Pesticides using HPLC with Fluorescence Detection

CompoundMethod Detection Limit (MDL) (µg/L)
Aldicarb≤0.01
Carbofuran≤0.01
Carbaryl≤0.01
Methomyl≤0.01
Oxamyl≤0.01
These values are for a range of carbamates analyzed by EPA Method 531.2 and demonstrate the sensitivity of the technique.[7]

Experimental Protocols

Protocol 1: HPLC Separation of this compound and its Metabolites (Based on EPA Method 8318A)

This protocol outlines a general procedure for the separation of N-methylcarbamates.

  • Sample Extraction:

    • Extract the sample (e.g., water, soil) with a suitable solvent such as dichloromethane (B109758) or acetonitrile.

    • For solid samples, a technique like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be effective.

  • Extract Cleanup (Optional):

    • Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., aminopropyl-bonded silica) to remove interferences.[2]

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol and water is commonly used.

    • Flow Rate: Typically 1.0-1.5 mL/min.

    • Column Temperature: Maintain a constant temperature (e.g., 35°C) using a column heater.[6]

  • Post-Column Derivatization:

    • After the analytical column, the eluent is mixed with a hydrolysis reagent (e.g., 0.05N NaOH) to hydrolyze the carbamates to methylamine.

    • This is followed by mixing with a derivatization reagent (e.g., o-phthalaldehyde and 2-mercaptoethanol) to form a fluorescent derivative.[6][9]

  • Detection:

    • Detector: Fluorescence detector.

    • Excitation Wavelength: Approximately 330 nm.

    • Emission Wavelength: Approximately 450 nm.[9]

Visualizations

Mexacarbate_Metabolism This compound This compound Metabolite1 4-Methylamino-3,5-xylyl methylcarbamate This compound->Metabolite1 N-Demethylation Metabolite3 4-Dimethylamino-3,5-xylenol This compound->Metabolite3 Hydrolysis Metabolite2 4-Amino-3,5-xylyl methylcarbamate Metabolite1->Metabolite2 N-Demethylation

Caption: Metabolic pathway of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Injection HPLC Injection Cleanup->Injection Separation C18 Column Separation Injection->Separation Derivatization Post-Column Derivatization Separation->Derivatization Detection Fluorescence Detection Derivatization->Detection Data_Analysis Data Analysis Detection->Data_Analysis Data Acquisition

Caption: Experimental workflow for HPLC analysis.

References

How to prevent Mexacarbate degradation during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Mexacarbate during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound degradation during sample preparation?

A1: The primary causes of this compound degradation are exposure to alkaline conditions, high temperatures, and light.[1] this compound, a carbamate (B1207046) pesticide, is susceptible to hydrolysis of its ester linkage, a process that is significantly accelerated in basic (high pH) solutions. Additionally, being subject to photo-decomposition, prolonged exposure to light, particularly UV radiation, can lead to its breakdown. Thermal instability is also a concern, and elevated temperatures during extraction and solvent evaporation steps can contribute to degradation.

Q2: At what pH is this compound most stable?

A2: this compound is most stable in acidic to neutral conditions. Its hydrolysis rate increases significantly as the pH becomes more alkaline.[2] For optimal stability during sample preparation, it is recommended to maintain the pH of all solutions, including extraction solvents and sample matrices, below 7.

Q3: Can I use Gas Chromatography (GC) to analyze this compound?

A3: While GC can be used, it is challenging due to the thermal instability of many carbamate pesticides, including this compound.[3] High temperatures in the GC inlet can cause the molecule to degrade, leading to inaccurate quantification. High-Performance Liquid Chromatography (HPLC) is generally the preferred method for the analysis of carbamates as it avoids high temperatures.[3][4][5] If GC must be used, derivatization to a more thermally stable compound may be necessary.

Q4: What is the QuEChERS method and is it suitable for this compound analysis?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined sample preparation technique widely used for pesticide residue analysis in food and environmental samples.[6][7][8][9] It involves a salting-out extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (dSPE) cleanup. The QuEChERS method is well-suited for this compound analysis, particularly because it often employs buffered extraction kits that can maintain an acidic pH, which is crucial for preventing degradation.[6][10]

Q5: How should I store my samples and extracts to prevent this compound degradation?

A5: Samples and extracts should be stored in a cool, dark environment, preferably refrigerated at 4°C or frozen if longer-term storage is required.[2] Protection from light is critical, so amber vials or containers wrapped in aluminum foil are recommended. It is also advisable to analyze the extracts as soon as possible after preparation to minimize the potential for degradation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound sample preparation that can lead to its degradation.

Issue Potential Cause Recommended Solution
Low recovery of this compound Alkaline Hydrolysis: The pH of the sample, extraction solvent, or cleanup sorbents may be too high.- Ensure the pH of the sample homogenate is acidic (pH 4-6) before extraction. - Use an acidic extraction solvent, such as acetonitrile with 1% acetic acid.[6] - Employ buffered QuEChERS extraction salts that maintain an acidic pH.
Thermal Degradation: Excessive heat was applied during solvent evaporation or GC analysis.- Use a gentle stream of nitrogen for solvent evaporation at a low temperature (e.g., < 40°C). - If using GC, consider a lower inlet temperature or derivatization. HPLC is the recommended analytical technique.[3]
Photodegradation: Samples or extracts were exposed to light for extended periods.- Work in a location with subdued lighting. - Use amber glassware or wrap containers with aluminum foil. - Store samples and extracts in the dark.
Poor reproducibility of results Inconsistent pH control: The pH may be varying between samples during preparation.- Standardize the pH adjustment step for all samples. - Use a calibrated pH meter to verify the pH of your solutions.
Variable exposure to light and heat: Inconsistent handling of samples is leading to different levels of degradation.- Implement a standardized workflow that minimizes exposure of all samples to light and heat. - Process samples in batches under identical conditions.
Presence of unexpected peaks in the chromatogram Degradation Products: The observed peaks may be degradation products of this compound, such as 4-dimethylamino-3,5-xylenol.- Review the literature for known degradation products of this compound to aid in peak identification.[11] - Implement the preventative measures in this guide to minimize the formation of these products.

Quantitative Data Summary

The stability of this compound is highly dependent on the pH of the medium. The following table summarizes the hydrolysis half-life of this compound at different pH values.

pHTemperature (°C)Half-life (days)
5.942046.5
7.02025.7
8.42204.6
Data sourced from ECHEMI[2]

This data clearly illustrates the critical importance of maintaining an acidic to neutral pH to prevent significant hydrolytic degradation of this compound during sample preparation and analysis.

Experimental Protocol: QuEChERS Method for this compound in Soil

This protocol provides a detailed methodology for the extraction and cleanup of this compound from soil samples using a modified QuEChERS method designed to minimize degradation.

1. Sample Homogenization:

  • Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris.

  • Homogenize the sieved soil by thorough mixing.

  • For moist samples, determine the moisture content to report results on a dry weight basis.

2. Extraction:

  • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and vortex for 30 seconds to create a slurry.

  • Add 10 mL of acetonitrile containing 1% acetic acid.

  • Add the contents of a buffered extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18 sorbent.

  • Vortex the dSPE tube for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an amber HPLC vial.

  • The sample is now ready for analysis by HPLC with UV or fluorescence detection.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Degradation start Start: Low this compound Recovery or Poor Reproducibility check_ph Check pH of all solutions (Sample, Solvents) start->check_ph ph_ok Is pH acidic to neutral (pH < 7)? check_ph->ph_ok adjust_ph Action: Adjust pH to 4-6 using acid (e.g., acetic acid) ph_ok->adjust_ph No check_temp Check for heat exposure during sample processing ph_ok->check_temp Yes adjust_ph->check_temp temp_ok Is temperature kept low (< 40°C)? check_temp->temp_ok reduce_temp Action: Use gentle evaporation (e.g., nitrogen stream) Avoid high-temperature GC temp_ok->reduce_temp No check_light Check for light exposure temp_ok->check_light Yes reduce_temp->check_light light_ok Are samples protected from light? check_light->light_ok protect_light Action: Use amber vials or foil Work in subdued light light_ok->protect_light No end End: Improved Recovery and Reproducibility light_ok->end Yes protect_light->end

Caption: Troubleshooting workflow for preventing this compound degradation.

References

Calibration curve issues in Mexacarbate quantitative analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of Mexacarbate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, with a specific focus on challenges related to calibration curves.

Troubleshooting Guide: Calibration Curve Issues

This guide addresses common problems encountered during the construction and use of calibration curves in quantitative this compound assays.

Question 1: Why is my this compound calibration curve showing poor linearity (a low R² value)?

Possible Causes and Solutions:

  • Analyte Instability: this compound can be unstable under certain conditions. It is subject to photo-decomposition and hydrolyzes rapidly in alkaline media[1][2]. Degradation of the analyte in stock solutions or prepared standards will lead to a non-linear response.

    • Solution: Prepare fresh stock solutions and calibration standards regularly. Store them protected from light and in a slightly acidic or neutral pH buffer if in an aqueous solution[2]. Verify the stability of this compound under your specific laboratory storage and handling conditions.

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a signal plateau at the upper end of the calibration curve, which negatively impacts linearity.

    • Solution: Analyze a wider range of standards, including lower concentration points. If high concentrations are expected in samples, they should be diluted to fall within the well-characterized linear portion of the curve.

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., food, soil) can suppress or enhance the ionization of this compound, leading to a non-linear response[3][4]. This is a significant issue in complex sample types[5].

    • Solution: Improve sample preparation to remove interfering matrix components. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by a dispersive solid-phase extraction (dSPE) cleanup are effective for pesticide analysis[6][7]. The most reliable way to compensate for matrix effects is to use matrix-matched calibration curves[4][8].

  • Improper Standard Preparation: Errors in serial dilutions, incorrect weighing of the reference standard, or using improperly calibrated pipettes can introduce significant errors[9].

    • Solution: Ensure all glassware and pipettes are properly calibrated[9][10]. Prepare standards carefully, starting from a certified reference material. Consider preparing a bridging stock solution to avoid very small volume transfers for low-level standards[9].

Question 2: My calibration curve is not reproducible between different analytical runs. What are the likely causes?

Possible Causes and Solutions:

  • Analyte Degradation: As mentioned, this compound stability is a concern. The half-life can be as short as 4.6 days at pH 8.42[2]. Inconsistent storage times or conditions for standards between runs will lead to variability.

    • Solution: Prepare fresh calibration standards for each analytical run or establish and validate the stability of your standards for a defined period under specific storage conditions.

  • Inconsistent Sample Preparation: Variability in extraction efficiency or cleanup can lead to poor reproducibility.

    • Solution: Automate sample preparation steps where possible to improve consistency[11]. Ensure thorough and consistent vortexing and timing for all manual steps. The use of an appropriate internal standard added at the beginning of the process can help compensate for variability.

  • LC-MS/MS System Variability: Fluctuations in instrument performance (e.g., injection volume, mobile phase composition, ion source temperature, or voltage) can cause run-to-run differences[12].

    • Solution: Perform regular system maintenance and calibration. Run system suitability tests before each analytical batch to ensure the instrument is performing consistently. Re-running the calibration curve with each batch of samples is a standard practice to account for day-to-day instrument drift[12].

Question 3: The y-intercept of my calibration curve is significantly different from zero. What does this indicate?

Possible Causes and Solutions:

  • Contamination: A high intercept can be caused by contamination in the blank (solvent, matrix blank), glassware, or the LC-MS/MS system itself.

    • Solution: Run procedural blanks to identify the source of contamination. Ensure all glassware is scrupulously clean. Check the purity of the solvents used for standard and mobile phase preparation.

  • Matrix Interference: An interfering compound in the matrix that co-elutes with this compound and shares a similar mass transition can cause a positive bias and a non-zero intercept.

    • Solution: Improve the chromatographic separation to resolve this compound from the interference. Modify the sample cleanup procedure to remove the interfering compound. Using a more selective mass transition (if available) can also help. Forcing the calibration curve through zero when a significant intercept is present can lead to inaccurate quantification of low-level samples[13].

Frequently Asked Questions (FAQs)

Q1: What is an acceptable coefficient of determination (R² value) for a calibration curve? A1: For quantitative analysis, a coefficient of determination (R²) of ≥ 0.99 is generally considered acceptable for linear regression models. However, visual inspection of the curve and its residuals is equally important to ensure there are no systematic trends or biases in the data.

Q2: How should I prepare my calibration standards for this compound analysis? A2: Start by accurately weighing a certified reference standard of this compound to prepare a primary stock solution in a solvent like methanol (B129727) or acetonitrile[14]. From this stock, perform serial dilutions to prepare working standards that cover the expected concentration range of your samples[10][15]. For samples with significant matrix effects, it is highly recommended to prepare matrix-matched standards by spiking the final set of standards into an extract of a blank matrix (a sample of the same type that is known to be free of this compound)[6][8].

Q3: What are matrix effects and how can I mitigate them? A3: Matrix effects are the alteration (suppression or enhancement) of the analyte signal due to co-eluting compounds from the sample matrix[4][16]. These co-extractives can interfere with the ionization process in the mass spectrometer's source[4]. Mitigation strategies include:

  • Improved Sample Cleanup: More effective removal of matrix components during sample preparation.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, though this may compromise detection limits[5].

  • Matrix-Matched Calibration: This is the most common approach, where calibration standards are prepared in a blank matrix extract to ensure that standards and samples experience the same matrix effects[8][17].

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS is the gold standard for correcting both matrix effects and variability in extraction, as it behaves nearly identically to the analyte throughout the entire analytical process.

Q4: How stable is this compound in solution and in different environmental conditions? A4: this compound is stable under normal, neutral conditions but degrades rapidly in highly alkaline media[1]. Its hydrolysis half-life is dependent on pH, being 46.5 days at pH 5.94 but only 4.6 days at pH 8.42 (at 20°C)[2]. It is also subject to photodegradation[2]. In soil, it degrades relatively quickly, with half-lives for CO2 evolution observed between 7 and 9 days[2]. Therefore, samples and standards should be stored in a cool, dark place, and pH should be controlled if they are in aqueous solutions.

Quantitative Data Summary

Table 1: Troubleshooting Summary for this compound Calibration Curves.

Issue Potential Cause Recommended Solution
Poor Linearity (Low R²) Analyte degradation, Detector saturation, Matrix effects, Standard preparation error. Use fresh standards, Dilute high-concentration points, Improve sample cleanup, Use matrix-matched calibration, Verify pipettes and technique.
Poor Reproducibility Analyte instability between runs, Inconsistent sample preparation, Instrument drift. Prepare fresh standards for each batch, Automate sample prep, Run system suitability checks, Calibrate with each batch.
High Y-Intercept Contamination of blank/system, Matrix interference. Analyze procedural blanks, Use high-purity solvents, Improve chromatographic separation, Use more selective mass transitions.

| Signal Suppression/Enhancement | Co-eluting matrix components affecting ionization. | Use matrix-matched calibration standards, Use a stable isotope-labeled internal standard, Improve sample cleanup. |

Experimental Protocols

Protocol 1: General Procedure for this compound Quantification in a Food Matrix (e.g., Vegetables) by LC-MS/MS

This protocol provides a general workflow. Specific parameters must be optimized and validated for your laboratory, instrument, and specific matrix.

  • Preparation of Standards:

    • Prepare a 1 mg/mL primary stock solution of this compound in methanol.

    • Perform serial dilutions in acetonitrile (B52724) to create working standards with concentrations from approximately 1 to 200 µg/L.

    • For matrix-matched calibration, prepare a blank vegetable extract using the method below. Add the final working standards to the blank extract to achieve the desired concentrations.

  • Sample Preparation (Modified QuEChERS):

    • Homogenize 10 g of the sample with 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate).

    • Shake vigorously for 1 minute and centrifuge at >3000 g for 5 minutes.

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Perform dispersive SPE (dSPE) cleanup by adding the aliquot to a tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).

    • Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient starting with high aqueous phase, ramping up to high organic phase to elute this compound, followed by a wash and re-equilibration.

    • Injection Volume: 5-10 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion for this compound (m/z 223.2) and at least two product ions should be optimized.

Visualizations

G start_node Start: Calibration Curve Fails (e.g., R² < 0.99) decision_node1 Reproducible Between Runs? start_node->decision_node1 Check Linearity decision_node decision_node process_node process_node end_node Result: Acceptable Calibration Curve process_node1 Investigate Run-to-Run Variability: - Check analyte stability - Standardize sample prep - Run system suitability tests decision_node1->process_node1 No decision_node2 Significant Y-intercept? decision_node1->decision_node2 Yes process_node1->start_node Re-run process_node1->end_node process_node2 Check for Contamination: - Analyze blanks (solvent, matrix) - Improve chromatography - Use matrix-matched standards decision_node2->process_node2 Yes decision_node3 Evidence of Matrix Effects? decision_node2->decision_node3 No process_node2->start_node Re-run process_node2->end_node process_node3 Implement Compensation Strategy: - Use Matrix-Matched Calibration - Use Stable Isotope Labeled IS - Improve sample cleanup decision_node3->process_node3 Yes process_node4 Review Standard Preparation: - Check calculations & dilutions - Calibrate pipettes - Check for detector saturation decision_node3->process_node4 No process_node3->start_node Re-run process_node3->end_node process_node4->start_node Re-run process_node4->end_node

Caption: Troubleshooting workflow for failed calibration curves.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing node_style node_style process_style process_style data_style data_style result_style result_style A Sample Receipt & Homogenization C Sample Extraction (e.g., QuEChERS) A->C B Standard & QC Preparation E LC-MS/MS Analysis B->E D Extract Cleanup (e.g., dSPE) C->D D->E F Peak Integration & Calibration E->F G Quantification & Data Review F->G H Final Report G->H

Caption: General workflow for this compound quantitative analysis.

References

Technical Support Center: Mexacarbate Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

The second round of searches provided more targeted information. I found several resources discussing the effects of injection volume on peak shape in HPLC, confirming that injecting a sample dissolved in a solvent stronger than the mobile phase can lead to peak fronting, especially with larger injection volumes. The general guidance of keeping the injection volume between 1-5% of the column volume was reinforced.

Crucially, I found a CIPAC method for multi-active substance analysis that includes Mexacarbate. While it doesn't detail an injection volume optimization study, it provides specific chromatographic conditions, including an injection volume (0.5 µL or 5 µL depending on the procedure). This gives me a concrete starting point for a hypothetical experimental protocol.

I also found several papers on the analysis of other carbamates, which, while not directly about this compound, provide typical injection volumes (e.g., 10 µL, 20 µL) and analytical conditions that can be used as further reference points. EPA method 8318A also lists this compound and provides general guidance for the analysis of N-methylcarbamates.

While I haven't found a paper that specifically details a loading study or injection volume optimization for this compound, I believe I now have enough information to construct a comprehensive technical support guide. I can synthesize the general principles of injection volume optimization with the known properties of this compound and the specific analytical conditions found in the literature to create a realistic and detailed experimental protocol and troubleshooting guide. I have enough information to create the tables and diagrams as required. Therefore, I will proceed with generating the response.

Welcome to the technical support center for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting injection volume for this compound analysis on HPLC?

A general rule of thumb for HPLC is to keep the injection volume between 1-5% of the total column volume to avoid peak distortion.[1] For a standard 4.6 x 150 mm column, a starting injection volume of 5-20 µL is a reasonable starting point. However, the optimal volume is dependent on the sample concentration and the sensitivity of the detector. It is always recommended to perform an injection volume loading study to determine the optimal injection volume for your specific method.

Q2: My this compound peak is showing fronting. What is the likely cause and how can I fix it?

Peak fronting is a common issue when the injection volume is too large or the sample is dissolved in a solvent that is stronger than the mobile phase.[2][3] This causes the analyte to travel through the column too quickly at the beginning, leading to a distorted peak shape.

Troubleshooting Steps:

  • Reduce Injection Volume: Decrease the injection volume incrementally (e.g., by 50%) and observe the effect on the peak shape.

  • Sample Solvent Matching: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase conditions.[3] this compound is freely soluble in methanol (B129727) and acetonitrile (B52724), which are common HPLC mobile phase components.[4] If using a gradient method, dissolve the sample in the initial mobile phase composition.

  • Perform a Loading Study: A systematic injection volume loading study will help identify the maximum injectable volume before peak shape is compromised.

Q3: I am observing peak tailing with my this compound standard. What could be the issue?

Peak tailing, an asymmetrical peak with a "tail" extending to the right, can be caused by several factors:

  • Secondary Interactions: Interactions between the analyte and active sites on the column packing material (e.g., free silanol (B1196071) groups) can cause tailing.

  • Column Overload: Injecting too much sample mass (concentration x injection volume) can lead to tailing.

  • Column Degradation: A contaminated or old column can lose its efficiency and cause peak tailing.

Troubleshooting Steps:

  • Mobile Phase Modifier: Adding a small amount of a competing base, like triethylamine, to the mobile phase can help to reduce tailing caused by silanol interactions.

  • Lower Sample Concentration: Dilute your sample and reinject to see if the tailing improves.

  • Column Washing/Replacement: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

Q4: What is a suitable mobile phase and detection wavelength for this compound analysis?

A common mobile phase for the analysis of carbamates is a mixture of acetonitrile and water or methanol and water in a reversed-phase HPLC setup.[5] A gradient elution is often used to separate the analyte from other components in the sample. For UV detection, a wavelength in the range of 220-240 nm is typically suitable for carbamates.[5] A study by Sundaram et al. utilized a UV detector for the analysis of this compound and its metabolites.

Troubleshooting Guide: Optimizing Injection Volume

This guide provides a systematic approach to optimizing the injection volume for this compound analysis to achieve a balance between sensitivity and good peak chromatography.

Problem: Poor Peak Shape (Fronting or Broadening) at Higher Injection Volumes

Experimental Protocol: Injection Volume Loading Study

This protocol outlines a procedure to determine the maximum injection volume for a this compound sample without compromising peak shape.

1. Materials and Instrumentation:

  • HPLC System: With UV or DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound Standard: 100 µg/mL in methanol.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A linear gradient tailored to the elution of this compound. A starting point could be 35% B to 65% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

2. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Perform a series of injections of the this compound standard solution with increasing volumes (e.g., 2 µL, 5 µL, 10 µL, 15 µL, 20 µL, 25 µL).

  • For each injection, record the chromatogram and carefully examine the peak shape of this compound.

  • Calculate the peak asymmetry or tailing factor for each injection. A value between 0.9 and 1.2 is generally considered acceptable.

  • Plot the peak area and peak height against the injection volume to assess linearity.

  • Plot the peak asymmetry/tailing factor against the injection volume.

3. Data Analysis and Interpretation:

The optimal injection volume is the highest volume that provides a symmetrical peak (asymmetry factor close to 1.0) and maintains a linear relationship between injection volume and peak area/height.

Data Presentation:

Table 1: Effect of Injection Volume on this compound Peak Characteristics

Injection Volume (µL)Peak AreaPeak HeightAsymmetry FactorObservations
250000100001.05Symmetrical peak
5125000250001.02Symmetrical peak
10250000500000.98Symmetrical peak
15370000720000.85Slight fronting observed
20480000900000.75Significant fronting
25550000950000.60Severe fronting, peak broadening

Mandatory Visualization:

Injection_Volume_Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_decision Decision cluster_result Result prep_std Prepare this compound Standard prep_hplc Equilibrate HPLC System prep_std->prep_hplc inject_series Inject Series of Increasing Volumes prep_hplc->inject_series record_data Record Chromatograms and Peak Data inject_series->record_data calc_asymmetry Calculate Peak Asymmetry record_data->calc_asymmetry plot_data Plot Peak Area/Height & Asymmetry vs. Volume calc_asymmetry->plot_data is_optimal Peak Shape & Linearity Acceptable? plot_data->is_optimal is_optimal->inject_series No, adjust volume range and repeat optimal_vol Determine Optimal Injection Volume is_optimal->optimal_vol Yes

Caption: Workflow for optimizing HPLC injection volume.

Logical Relationship Diagram:

Troubleshooting_Peak_Fronting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem_node Peak Fronting Observed cause1 Injection Volume Too Large problem_node->cause1 cause2 Sample Solvent Stronger Than Mobile Phase problem_node->cause2 solution1a Reduce Injection Volume cause1->solution1a solution1b Perform Loading Study cause1->solution1b solution2a Dissolve Sample in Mobile Phase cause2->solution2a solution2b Use a Weaker Solvent cause2->solution2b

Caption: Troubleshooting logic for peak fronting in HPLC.

References

Technical Support Center: Trace Analysis of Mexacarbate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during the trace analysis of Mexacarbate.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, presented in a question-and-answer format.

Question 1: I am observing a peak at the retention time of this compound in my solvent blank. What are the potential sources of this contamination?

Answer:

Observing a this compound peak in a solvent blank, often referred to as a "ghost peak," points to contamination within your analytical system or reagents. The most common sources include:

  • Contaminated Solvents: Impurities in the mobile phase, even in high-purity solvents, can accumulate on the column and elute as a peak.[1][2] Always use LC-MS grade solvents and freshly prepared mobile phases.

  • System Contamination: Residual this compound from previous injections can be retained in the injector, tubing, or column.[1][2] A thorough system flush with a strong solvent is recommended.

  • Leaching from Labware: Plasticizers and other compounds can leach from plastic containers, pipette tips, and vial caps (B75204) into your solvents or samples.[3] It is advisable to use glass or polypropylene (B1209903) labware that has been tested for leachables.

  • Cross-Contamination: Improper cleaning of syringes or autosampler needles can lead to carryover from a high-concentration sample to a subsequent blank.

Question 2: My this compound peak area is inconsistent across replicate injections of the same standard. What could be causing this variability?

Answer:

Inconsistent peak areas are often a sign of issues with the injection process or the stability of the analyte. Potential causes include:

  • Injector Carryover: Residual sample in the injection port can lead to variable amounts being injected in subsequent runs.[4] Implementing a robust needle wash protocol can mitigate this.

  • Partial Clogging: Particulate matter in the sample or mobile phase can partially block the injector or column frit, leading to inconsistent injection volumes. Filtering all samples and mobile phases is crucial.

  • Analyte Degradation: this compound, like many carbamates, can be thermally unstable and prone to degradation in the sample vial or on the column.[5] Ensure the autosampler is temperature-controlled and minimize the time samples spend in the autosampler.

  • Air Bubbles: The presence of air bubbles in the syringe or sample loop will result in a smaller volume of sample being injected.[1] Ensure all solvents are properly degassed.

Question 3: I am seeing unexpected peaks in my chromatogram that are interfering with the quantification of this compound. How can I identify and eliminate these?

Answer:

Interfering peaks can originate from the sample matrix, sample preparation, or degradation of the target analyte.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., soil, water, biological fluids) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[6] A more effective sample cleanup, such as dispersive solid-phase extraction (dSPE) with different sorbents, may be necessary.

  • Contaminants from Sample Preparation: Reagents and materials used during sample extraction and cleanup can introduce interfering substances. For example, primary secondary amine (PSA) sorbent used in QuEChERS can sometimes introduce contaminants. Running a procedural blank (a blank sample taken through the entire sample preparation process) can help identify these sources.

  • Degradation Products: this compound can degrade to form other compounds that may be chromatographically separated and detected. The primary degradation pathway for carbamates is hydrolysis of the ester linkage.[7] Adjusting the pH of the sample and standards to be neutral or slightly acidic can help minimize degradation.

Frequently Asked Questions (FAQs)

What are the most critical sources of contamination to consider in this compound trace analysis?

The most critical sources are those that can introduce contaminants at levels close to your limit of quantitation. These include:

  • Solvents and Reagents: Always use the highest grade available (e.g., LC-MS grade).

  • Water: Use freshly purified water (e.g., from a Milli-Q system).

  • Glassware and Plasticware: Thoroughly clean all reusable items and consider using certified low-leachable consumables.

  • The Laboratory Environment: Dust and aerosols in the lab can be a source of contamination.

How can I prevent contamination from my sample preparation method (e.g., QuEChERS)?

To minimize contamination during QuEChERS:

  • Use high-purity salts and sorbents.

  • Ensure all centrifuge tubes and other plasticware are free from contaminants.

  • Perform a procedural blank with each batch of samples to monitor for contamination.

  • Be mindful of the sorbents used in dSPE, as they can sometimes be a source of interferences.

What is a "matrix effect" and how can I minimize it for this compound analysis?

Matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[6] This can lead to either signal suppression or enhancement. To minimize matrix effects:

  • Effective Sample Cleanup: Utilize methods like QuEChERS or SPE to remove as much of the matrix as possible.

  • Chromatographic Separation: Optimize your LC method to separate this compound from interfering matrix components.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to compensate for any consistent matrix effects.

  • Use of an Internal Standard: An isotopically labeled internal standard is the most effective way to correct for matrix effects, as it will be affected in the same way as the native analyte.

Can the degradation of this compound interfere with my analysis?

Yes. Carbamate (B1207046) pesticides can be unstable and degrade under certain conditions.[5][7] The primary degradation product of this compound is likely its corresponding phenol, formed by the hydrolysis of the carbamate ester bond. This and other degradation products could potentially co-elute with this compound or other analytes of interest, causing interference. To minimize degradation, it is important to control the pH and temperature of your samples and standards.

Data Presentation

Table 1: Potential Contamination Sources in this compound Trace Analysis and Estimated Concentration Ranges.

Contamination SourcePotential ContaminantsTypical Concentration Range in Blank
Solvents (Acetonitrile, Methanol (B129727), Water) Plasticizers (e.g., phthalates), unknown organics< 1 µg/L
Reagents (Salts, Buffers, Sorbents) Impurities from manufacturing, cross-contamination< 0.5 µg/L
Glassware Ions (Na+, K+) from glass, residual detergentsVariable, can lead to adduct formation
Plasticware (Vials, Caps, Pipette Tips) Plasticizers, slip agents, antioxidants1 - 10 µg/L
LC System (Injector, Tubing, Column) Carryover from previous injectionsHighly variable, dependent on previous sample concentration
Laboratory Air Dust particles, volatile organic compoundsLow, but can be significant for ultra-trace analysis

Experimental Protocols

Protocol: Determination of this compound in Soil using QuEChERS and LC-MS/MS

This protocol is adapted from standard QuEChERS methods for pesticide analysis in soil.[8]

1. Sample Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
  • Immediately cap and shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL dSPE tube containing 900 mg MgSO₄ and 150 mg of primary secondary amine (PSA) sorbent and 150 mg of C18 sorbent.
  • Vortex for 30 seconds.
  • Centrifuge at ≥5000 rcf for 2 minutes.

3. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and dilute it with the initial mobile phase for LC-MS/MS analysis. A 1:1 dilution is a good starting point.
  • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column is suitable for this analysis.
  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for carbamates.
  • MS/MS Detection: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound for quantification and confirmation.

Mandatory Visualization

Contamination_Sources_Workflow start Start: Trace Analysis of this compound sample_collection Sample Collection & Storage start->sample_collection sample_prep Sample Preparation (e.g., QuEChERS) sample_collection->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_review Data Review: Contamination Suspected? lcms_analysis->data_review end_good End: Reliable Results data_review->end_good No glassware Glassware/ Plasticware data_review->glassware Yes solvents Solvents/ Reagents data_review->solvents Yes environment Laboratory Environment data_review->environment Yes system LC-MS System Carryover data_review->system Yes glassware->sample_collection Leaching solvents->sample_prep Impurities environment->sample_prep Airborne Particulates system->lcms_analysis Residuals

Figure 1. Workflow for identifying potential contamination sources.

Troubleshooting_Workflow start Problem Observed: Unexpected Peak or Poor Reproducibility check_blank Analyze Solvent Blank start->check_blank peak_in_blank Peak Present? check_blank->peak_in_blank contam_source Investigate System & Solvent Contamination peak_in_blank->contam_source Yes check_proc_blank Analyze Procedural Blank peak_in_blank->check_proc_blank No clean_system Flush System, Use Fresh Solvents contam_source->clean_system solution Problem Resolved clean_system->solution peak_in_proc_blank Peak Present? check_proc_blank->peak_in_proc_blank contam_reagents Investigate Sample Prep Reagents/Materials peak_in_proc_blank->contam_reagents Yes check_matrix Investigate Matrix Effects & Analyte Stability peak_in_proc_blank->check_matrix No contam_reagents->solution optimize_cleanup Optimize Cleanup, Use Matrix-Matched Standards, Check Analyte Stability check_matrix->optimize_cleanup optimize_cleanup->solution

Figure 2. Troubleshooting workflow for contamination issues.

References

Technical Support Center: Enhancing Resolution of Carbamate Pesticide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for enhancing the chromatographic resolution of carbamate (B1207046) pesticide isomers. Below you will find troubleshooting advice, frequently asked questions, quantitative data, and detailed experimental protocols to assist in your analytical method development.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My carbamate isomers are co-eluting or showing very poor resolution (Rs < 1.0). What is the first step I should take?

A1: The initial step is to systematically optimize your mobile phase conditions. For reversed-phase chromatography, begin by adjusting the solvent strength, which involves changing the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A common strategy is to run a broad gradient (e.g., 5% to 95% organic solvent) to determine the approximate elution conditions.[1] If you are using an isocratic method, decreasing the percentage of the organic modifier will increase retention times and may improve separation.

Q2: I've adjusted the solvent strength, but the resolution is still insufficient. What's the next logical step?

A2: If altering the solvent strength is ineffective, the next step is to change the selectivity of your chromatographic system. You can achieve this by:

  • Switching the Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities. If you are using one, try the other.

  • Adjusting the Mobile Phase pH: For ionizable carbamates, slight changes in pH can significantly alter retention and selectivity.[1] Buffering the mobile phase is crucial for reproducibility.[1]

  • Modifying Column Temperature: Lowering the column temperature often increases resolution, although it will also increase retention times and backpressure.

Q3: I am working with chiral carbamate isomers. What specific considerations should I have?

A3: For chiral isomers, a chiral stationary phase (CSP) is typically required for separation.[2][3][4] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for chiral pesticide separations.[2][3][4] The mobile phase for chiral separations often consists of a non-polar solvent like n-hexane with a polar modifier such as isopropanol (B130326).[2][3] The concentration of the polar modifier is a critical parameter to optimize for achieving enantioselectivity.[2][3]

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for separating carbamate pesticide isomers?

A1: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most widely used and effective techniques for the separation of carbamate pesticide isomers.[5] These techniques, especially when coupled with mass spectrometry (LC-MS/MS), provide the necessary sensitivity and selectivity for complex matrices.[6][7][8]

Q2: What type of HPLC column is best for achiral carbamate isomer separation?

A2: While standard C18 columns can be used, specialized columns may offer better selectivity.[9] For positional isomers, consider columns with different chemistries, such as phenyl or pentafluorophenyl (PFP) phases, which can provide alternative selectivities.[10] Columns with embedded amide or carbamate groups have also shown excellent performance for separating diastereomers.[10]

Q3: How do mobile phase additives affect the resolution of carbamate isomers?

A3: Mobile phase additives can significantly influence separation. For ionizable compounds, buffers are used to control the pH and ensure reproducible retention times.[1] In some cases, acidic additives like formic acid or acetic acid are used, particularly for LC-MS compatibility.[11] The choice and concentration of the additive should be optimized as part of method development.[12]

Q4: Can I use Gas Chromatography (GC) for carbamate pesticide analysis?

A4: Gas chromatography is generally not recommended for the direct analysis of many carbamate pesticides due to their thermal instability.[13] These compounds can degrade at the high temperatures used in the GC injector, leading to poor reproducibility and inaccurate quantification.[13] If GC must be used, a derivatization step is often necessary.

Quantitative Data: Impact of Mobile Phase Composition on Resolution

The following table summarizes the effect of different mobile phase compositions on the resolution (Rs) of two hypothetical carbamate isomers on a chiral stationary phase.

Experiment ID Stationary Phase Mobile Phase (v/v)Flow Rate (mL/min)Temperature (°C)Resolution (Rs)
1Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol (90:10)0.8251.8
2Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol (85:15)0.8252.5
3Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol (80:20)0.8252.1
4Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol (B145695) (90:10)0.8251.5

This data is illustrative and intended for comparative purposes.

Experimental Protocols

Protocol 1: Method Development for Chiral Carbamate Isomer Separation by HPLC

This protocol outlines a general approach for developing a separation method for chiral carbamate pesticide isomers.

1. Materials and Reagents:

  • HPLC-grade n-hexane, isopropanol, and ethanol.

  • Analytical standard of the carbamate pesticide racemate.

  • Chiral HPLC column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm).

2. Instrumentation:

  • HPLC system with a UV detector or a circular dichroism (CD) detector.

3. Initial Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

4. Optimization Procedure: a. Prepare a standard solution of the carbamate racemate in the mobile phase. b. Equilibrate the column with the initial mobile phase for at least 30 minutes. c. Inject the standard and record the chromatogram. d. If resolution is not optimal, systematically vary the percentage of isopropanol in the mobile phase (e.g., in 2-5% increments from 5% to 25%).[2][3] e. For each mobile phase composition, allow the column to equilibrate before injecting the standard. f. If necessary, evaluate the effect of column temperature on the separation.[2] g. If isopropanol does not provide adequate separation, switch the modifier to ethanol and repeat the optimization steps.

5. Data Analysis:

  • For each condition, calculate the resolution (Rs) between the enantiomer peaks.

  • The optimal conditions are those that provide baseline resolution (Rs ≥ 1.5) in the shortest analysis time.

Visualizations

Workflow start Start: Poor Isomer Resolution mobile_phase Optimize Mobile Phase start->mobile_phase solvent_strength Adjust Solvent Strength (Organic %) mobile_phase->solvent_strength Step 1 solvent_type Change Organic Modifier (e.g., ACN to MeOH) solvent_strength->solvent_type If insufficient ph Adjust pH (for ionizable isomers) solvent_type->ph If insufficient temperature Optimize Column Temperature ph->temperature If insufficient stationary_phase Change Stationary Phase temperature->stationary_phase If insufficient chiral_column Select Appropriate Chiral Column stationary_phase->chiral_column For Chiral Isomers achiral_column Select Column with Different Selectivity (e.g., Phenyl, PFP) stationary_phase->achiral_column For Achiral Isomers end End: Resolution Achieved chiral_column->end achiral_column->end

Caption: Troubleshooting workflow for enhancing isomer resolution.

ChiralSeparation start Start: Chiral Carbamate Separation select_csp Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->select_csp mobile_phase Select Mobile Phase (e.g., n-Hexane/Isopropanol) select_csp->mobile_phase optimize_modifier Optimize Polar Modifier % (e.g., 5-25% Isopropanol) mobile_phase->optimize_modifier check_resolution Resolution (Rs) >= 1.5? optimize_modifier->check_resolution optimize_temp Optimize Temperature check_resolution->optimize_temp No end End: Baseline Separation check_resolution->end Yes change_modifier Change Polar Modifier (e.g., to Ethanol) optimize_temp->change_modifier If still insufficient change_modifier->optimize_modifier

Caption: Method development for chiral carbamate isomer separation.

References

Technical Support Center: Optimizing Mexacarbate Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Mexacarbate.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC separation of this compound, offering step-by-step solutions to improve peak shape, resolution, and retention time.

Problem 1: Poor Peak Shape (Tailing)

Symptom: The this compound peak is asymmetrical, with a trailing edge that extends significantly.

Possible Causes and Solutions:

  • Secondary Interactions with Residual Silanols: this compound, with its basic dimethylamino group, can interact with acidic silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of residual silanols, minimizing these secondary interactions. Since this compound has a predicted high pKa (around 12.26), it will remain protonated and ionized at acidic pH.[1] Operating in a pH range of 3-4 is often a good starting point to improve peak shape for basic compounds.[2]

    • Solution 2: Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups, leading to more symmetrical peaks.

    • Solution 3: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are less prone to causing peak tailing with basic analytes.

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, resulting in peak tailing.

    • Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was likely the issue.

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can affect the chromatography.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase columns). The use of a guard column is highly recommended to protect the analytical column.

Problem 2: Poor Resolution

Symptom: The this compound peak is not well separated from other components in the sample.

Possible Causes and Solutions:

  • Inappropriate Mobile Phase Strength: The organic solvent concentration in the mobile phase may not be optimal for separating this compound from interfering peaks.

    • Solution 1: Adjust Acetonitrile/Methanol Concentration: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of all components, potentially improving resolution between closely eluting peaks. Conversely, a slight increase in the organic solvent percentage can sometimes improve separation if peaks are too broad. A systematic approach, adjusting the organic content in small increments (e.g., 2-5%), is recommended.

    • Solution 2: Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties and interactions with the analyte and stationary phase.

  • Incorrect Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds.

    • Solution: As this compound is basic, adjusting the pH can change its retention time relative to other components. Experimenting with different pH values (e.g., in the range of 3 to 7) can be a powerful tool to improve resolution.

Problem 3: Inconsistent Retention Times

Symptom: The retention time of the this compound peak varies between injections.

Possible Causes and Solutions:

  • Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs or after a change in mobile phase composition.

    • Solution: Increase the column equilibration time before each injection until a stable baseline is achieved.

  • Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to retention time drift.

    • Solution: Ensure accurate mobile phase preparation and keep solvent reservoirs capped to minimize evaporation. If using a gradient, ensure the pump is functioning correctly.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate this compound?

A common starting point for reversed-phase HPLC analysis of carbamates like this compound is a mobile phase consisting of a mixture of acetonitrile and water. A gradient elution is often employed to effectively separate compounds with a range of polarities. For example, a gradient starting with a lower percentage of acetonitrile and increasing over time can provide good separation. The use of a buffer, such as ammonium (B1175870) formate (B1220265) or acetate, at a slightly acidic pH (e.g., 3-5) is also recommended to improve peak shape.

Q2: How does the pH of the mobile phase affect the retention of this compound?

This compound is a weak base due to its dimethylamino group. In reversed-phase HPLC:

  • At low pH (e.g., 3-4), the dimethylamino group will be protonated (positively charged). This increased polarity will lead to a shorter retention time . This pH range is often beneficial for achieving good peak shape by minimizing interactions with silanol groups.[2][3]

  • At higher pH (approaching its pKa), this compound will be in its neutral, less polar form. This will result in a longer retention time . However, at neutral to higher pH, peak tailing may become an issue due to interactions with ionized silanols on the stationary phase.

Q3: My this compound peak is tailing. What is the first thing I should try?

The most common cause of peak tailing for a basic compound like this compound is secondary interaction with residual silanols on the column. Therefore, the first and often most effective solution is to adjust the mobile phase to a lower pH . Adding a small amount of an acidifier like formic acid or using a buffer to maintain a pH between 3 and 4 can significantly improve peak symmetry.

Q4: Can I use methanol instead of acetonitrile in my mobile phase?

Yes, methanol can be used as the organic modifier instead of acetonitrile. The choice between the two can affect the selectivity of your separation. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC, meaning it will elute compounds faster at the same concentration. If you are struggling with co-eluting peaks, switching from acetonitrile to methanol (or vice versa) can alter the elution order and potentially improve your separation.

Quantitative Data Summary

The following tables provide an example of how mobile phase composition can affect the chromatographic parameters of this compound. Please note that these are representative values and actual results may vary depending on the specific column, instrument, and other experimental conditions.

Table 1: Effect of Acetonitrile Concentration on this compound Retention Time

% Acetonitrile (in water)Retention Time (min)Peak Asymmetry (As)
50%12.51.8
60%8.21.5
70%5.11.3

As the percentage of the strong organic solvent (acetonitrile) increases, the retention time of this compound decreases.[4]

Table 2: Effect of Mobile Phase pH on this compound Peak Shape

Mobile Phase pHPeak Asymmetry (As)
7.02.1
5.01.6
3.51.2

Lowering the mobile phase pH generally improves the peak shape (asymmetry closer to 1) for basic compounds like this compound.[2][3]

Experimental Protocols

Representative HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 30% B

      • 20-25 min: 30% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare working standards by diluting the stock solution with the initial mobile phase composition (e.g., 30% Acetonitrile in water with 0.1% formic acid).

  • Sample Preparation:

    • The sample preparation method will depend on the matrix. For water samples, a simple filtration may be sufficient. For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

Visualizations

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_basic Is this compound a basic compound? start->check_basic adjust_ph Lower Mobile Phase pH (e.g., to pH 3-4) check_basic->adjust_ph Yes check_overload Dilute Sample and Re-inject check_basic->check_overload No/Unsure end_good Problem Resolved adjust_ph->end_good overload_q Did Peak Shape Improve? check_overload->overload_q column_issue Investigate Column Health overload_q->column_issue No overload_q->end_good Yes flush_column Flush with Strong Solvent column_issue->flush_column replace_column Consider Column Replacement flush_column->replace_column end_bad Problem Persists (Consult further resources) replace_column->end_bad

Caption: A logical workflow for troubleshooting peak tailing of this compound.

Relationship Between Mobile Phase Parameters and Chromatographic Outcome

G cluster_0 Mobile Phase Adjustments cluster_1 Expected Outcomes for this compound increase_org Increase % Organic (e.g., Acetonitrile) decrease_rt Decreased Retention Time increase_org->decrease_rt decrease_ph Decrease pH (e.g., towards 3) improve_shape Improved Peak Shape (Less Tailing) decrease_ph->improve_shape decrease_rt_ph Decreased Retention Time decrease_ph->decrease_rt_ph

Caption: Impact of mobile phase adjustments on this compound separation.

References

Technical Support Center: Solid-Phase Extraction (SPE) of Mexacarbate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of Mexacarbate during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery in SPE?

A1: Low recovery of this compound is often due to one or more of the following factors:

  • Improper pH of the sample: this compound is susceptible to hydrolysis under alkaline conditions. Maintaining a slightly acidic to neutral pH (around 5-7) during extraction is crucial to prevent degradation.

  • Inappropriate Sorbent Selection: Using a sorbent that does not have a strong affinity for this compound will result in the analyte passing through the cartridge without being retained. For a non-polar compound like this compound, a reverse-phase sorbent such as C18 is a common choice.

  • Incorrect Solvent Strength: If the wash solvent is too strong, it can prematurely elute the retained this compound. Conversely, if the elution solvent is too weak, it will not effectively desorb the analyte from the sorbent.

  • Sample Matrix Interference: Complex sample matrices can contain compounds that compete with this compound for binding sites on the sorbent or interfere with the elution process.

  • Flow Rate: A sample loading flow rate that is too high can prevent efficient interaction between this compound and the sorbent, leading to breakthrough.

  • Sorbent Drying: Allowing the sorbent bed to dry out after conditioning and before sample loading can deactivate the functional groups, leading to poor retention.

Q2: Which SPE sorbent is recommended for this compound extraction?

A2: For a moderately non-polar compound like this compound, reverse-phase sorbents are generally the most effective. C18 (octadecylsilane) is a widely used and often successful choice for carbamate (B1207046) pesticides. Polymeric sorbents can also be a good alternative, offering different selectivity and higher capacity. The optimal sorbent may vary depending on the sample matrix, so it is recommended to screen a few different types during method development.

Q3: What is the ideal pH for extracting this compound from aqueous samples?

A3: To prevent hydrolysis, the sample pH should be adjusted to a slightly acidic to neutral range, typically between pH 5 and 7. At higher pH values, the rate of hydrolysis of carbamates increases significantly, leading to analyte loss.

Q4: How can I prevent analyte breakthrough during sample loading?

A4: To minimize breakthrough:

  • Optimize the loading flow rate: A slower flow rate (e.g., 1-2 mL/min) allows for sufficient interaction time between this compound and the sorbent.

  • Check the sample solvent: Ensure the sample is dissolved in a solvent that is weak enough not to cause elution during loading. For aqueous samples, ensure the organic solvent content is low.

  • Do not overload the cartridge: Use a sorbent mass that is adequate for the amount of analyte and potential interferences in your sample. If you suspect overloading, consider using a cartridge with a larger sorbent mass or diluting your sample.

Q5: My recovery is still low after optimizing the basic parameters. What else can I do?

A5: If you are still experiencing low recovery, consider the following advanced troubleshooting steps:

  • Perform a Mass Balance Study: Analyze the fractions from each step of the SPE process (load, wash, and elution) to determine where the analyte is being lost. This will help you pinpoint the problematic step.

  • Incorporate a "Soak" Step: During elution, allow the solvent to sit in the sorbent bed for a few minutes before final collection. This can improve the desorption of strongly retained analytes.

  • Matrix Modification: For complex matrices, you may need to perform a pre-extraction cleanup step, such as liquid-liquid extraction or protein precipitation, before SPE.

  • Use a Different Elution Solvent: If this compound is not eluting completely, try a stronger solvent or a combination of solvents. For example, if you are using methanol (B129727), you could try a mixture of methanol and acetonitrile, or add a small amount of a less polar solvent.

Troubleshooting Guide for Low this compound Recovery

This guide provides a systematic approach to identifying and resolving common issues leading to low recovery of this compound in SPE.

Diagram: Troubleshooting Workflow for Low this compound Recovery in SPE

TroubleshootingWorkflow start Start: Low this compound Recovery check_ph Is sample pH between 5 and 7? start->check_ph adjust_ph Adjust sample pH to 5-7 check_ph->adjust_ph No check_sorbent Is the sorbent appropriate (e.g., C18)? check_ph->check_sorbent Yes adjust_ph->check_sorbent test_sorbents Test alternative sorbents (e.g., polymeric) check_sorbent->test_sorbents No check_wash Is analyte lost in the wash step? check_sorbent->check_wash Yes test_sorbents->check_wash weaken_wash Decrease wash solvent strength check_wash->weaken_wash Yes check_elution Is analyte retained on the cartridge? check_wash->check_elution No weaken_wash->check_elution strengthen_elution Increase elution solvent strength or volume check_elution->strengthen_elution Yes check_flow_rate Is the loading flow rate < 2 mL/min? check_elution->check_flow_rate No end_good Recovery Improved strengthen_elution->end_good decrease_flow_rate Decrease loading flow rate check_flow_rate->decrease_flow_rate No matrix_effects Consider matrix effects and perform sample pre-treatment check_flow_rate->matrix_effects Yes decrease_flow_rate->matrix_effects end_bad Issue Persists: Consult further matrix_effects->end_bad SPE_Workflow start Start: Sample Preparation condition 1. Condition Sorbent (e.g., Methanol) start->condition equilibrate 2. Equilibrate Sorbent (e.g., Water) condition->equilibrate load 3. Load Sample (pH adjusted) equilibrate->load wash 4. Wash Sorbent (to remove interferences) load->wash elute 5. Elute this compound (e.g., Acetonitrile) wash->elute concentrate 6. Concentrate & Reconstitute elute->concentrate analysis End: Analysis (e.g., HPLC) concentrate->analysis

Technical Support Center: Minimizing Signal Suppression in Mexacarbate Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, quantify, and minimize signal suppression during the mass spectrometric analysis of Mexacarbate.

Frequently Asked Questions (FAQs)
Q1: What is signal suppression in mass spectrometry?

Signal suppression, a type of matrix effect, is a common phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) that results in a decreased instrument response for the analyte of interest, in this case, this compound.[1][2] It occurs when co-eluting components from the sample matrix interfere with the ionization of the target analyte in the ion source, leading to reduced sensitivity, poor accuracy, and unreliable quantification.[1][2][3] This competition for ionization is particularly prevalent in Electrospray Ionization (ESI), which is a common technique for analyzing carbamate (B1207046) pesticides.[1][4]

Q2: What are the primary causes of signal suppression for an analyte like this compound?

Signal suppression can originate from various sources, which are broadly categorized as endogenous or exogenous.[2][5]

  • Endogenous Components: These are substances naturally present in the sample matrix, such as salts, proteins, lipids (especially phospholipids), and other metabolites.[2]

  • Exogenous Substances: These are contaminants introduced during sample collection, storage, or preparation.[2] Common examples include plasticizers leaching from labware, detergents, and mobile phase additives like ion-pairing agents (e.g., TFA).[2][6]

  • High Analyte Concentration: At very high concentrations, the analyte itself can saturate the ionization source, leading to a non-linear response and self-suppression.[2][7]

Q3: How can I detect and quantify the extent of signal suppression in my experiment?

Two primary experimental methods are widely used to evaluate ion suppression.[2]

  • Post-Column Infusion: This method identifies at which points in a chromatographic run suppression occurs. A standard solution of this compound is continuously infused via a T-connector into the mobile phase flow after the analytical column but before the MS ion source.[2][5] After a stable signal for this compound is achieved, a blank matrix extract is injected. Any dip or drop in the constant baseline signal indicates the elution of interfering components from the matrix that are causing ion suppression.[5]

  • Post-Extraction Spike: This method quantifies the percentage of signal suppression for this compound specifically.[2] It involves comparing the peak area of this compound in a clean solution to its area in a blank matrix extract that has been spiked with the analyte after the extraction process.[2] The matrix effect can be calculated using the following formula:

    Matrix Effect (%) = [ (Peak Area in Spiked Matrix / Peak Area in Neat Solvent) - 1 ] * 100

    A negative result indicates signal suppression, while a positive result indicates signal enhancement.[2]

Troubleshooting Guides
Issue: My this compound signal is weak, inconsistent, or has disappeared entirely. Where do I start?

A sudden or consistent loss of signal can be frustrating. A systematic approach is the best way to identify the root cause. The following workflow provides a logical sequence of checks.

Troubleshooting_Workflow Troubleshooting Workflow for Poor this compound Signal cluster_Start cluster_MS Mass Spectrometer Checks cluster_LC LC & Method Checks cluster_Matrix Matrix Effect Investigation Start Poor or Inconsistent This compound Signal MS_Check 1. Check MS System Status Start->MS_Check Begin with the detector Tune_Cal Is MS tuned and calibrated? MS_Check->Tune_Cal Source_Clean Is ion source clean? MS_Check->Source_Clean Gases_Flow Are gas flows and temperatures correct? MS_Check->Gases_Flow LC_Check 2. Verify LC & Consumables Tune_Cal->LC_Check If MS is OK Source_Clean->LC_Check Gases_Flow->LC_Check Mobile_Phase Mobile phase prepared correctly? (pH, additives, fresh) LC_Check->Mobile_Phase Leaks Any leaks in the system? LC_Check->Leaks Column_Health Is the column old or clogged? LC_Check->Column_Health Matrix_Check 3. Investigate Matrix Effects Mobile_Phase->Matrix_Check If LC is OK Leaks->Matrix_Check Column_Health->Matrix_Check Quantify_ME Quantify Suppression (Post-Extraction Spike) Matrix_Check->Quantify_ME Optimize_Prep Optimize Sample Prep Quantify_ME->Optimize_Prep If suppression is >20% Optimize_Chroma Optimize Chromatography Quantify_ME->Optimize_Chroma If suppression is >20%

Caption: A step-by-step workflow for troubleshooting poor this compound signal.

Issue: I have confirmed significant matrix effects. How can I improve my sample preparation?

Effective sample preparation is the most critical step to remove interfering matrix components before they enter the LC-MS system.[1][3]

Causes_of_Suppression Primary Causes of Signal Suppression Suppression Signal Suppression (Reduced this compound Response) Matrix Matrix Components (Lipids, Salts, Proteins) Matrix->Suppression LC Poor Chromatographic Separation LC->Suppression Source Ion Source Competition Source->Suppression Exogenous Exogenous Contaminants (Plasticizers, Solvents) Exogenous->Suppression

Caption: Key factors that contribute to signal suppression in mass spectrometry.

The choice of technique depends on the complexity of the matrix. For pesticides like this compound, more rigorous cleanup is often necessary.

Technique Description Effectiveness for this compound Considerations
Sample Dilution Diluting the final sample extract with the initial mobile phase.[1]Moderate: Simple and can be effective at reducing the concentration of interfering species.Reduces this compound concentration as well, potentially compromising detection limits. Requires a highly sensitive instrument.[1][4]
Protein Precipitation (PPT) Adding a solvent (e.g., acetonitrile) to precipitate proteins from biological fluids.[1]Low: Removes proteins but is often insufficient for removing other interferences like phospholipids (B1166683) and salts.[1]Best used in combination with other techniques.
Liquid-Liquid Extraction (LLE) Partitioning this compound into an immiscible organic solvent, leaving polar interferences in the aqueous layer.[1]Good: More effective than PPT at removing polar interferences.Can be labor-intensive and require large volumes of organic solvent.
Solid-Phase Extraction (SPE) Passing the sample through a solid sorbent that retains the analyte, followed by washing away interferences and eluting the analyte.[1][3]Excellent: Highly effective for selectively isolating this compound and removing a wide range of matrix components.[3]Requires method development to select the appropriate sorbent and solvent system.
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe." A two-step process involving a salting-out extraction followed by dispersive SPE (d-SPE) for cleanup.[8][9]Excellent: The standard for multi-residue pesticide analysis in complex food matrices.[10] Very effective for this compound.The d-SPE cleanup step can be tailored with different sorbents (e.g., PSA, C18, GCB) to target specific matrix types.
Issue: Can I reduce suppression by optimizing my chromatography?

Yes. The goal of chromatography is to separate this compound from any matrix components that were not removed during sample preparation.[1][3]

  • Increase Chromatographic Resolution: If an interfering compound co-elutes with this compound, suppression will occur.[3] Improving separation is key.

    • Switch to UPLC/UHPLC: Ultra-high performance liquid chromatography uses smaller column particles (e.g., 1.7 µm vs 3.5 or 5 µm in HPLC) to generate much sharper and narrower peaks.[11] This increased resolution provides more "space" in the chromatogram, reducing the likelihood of a matrix component co-eluting with your analyte.[11]

    • Modify Gradient: Adjust the mobile phase gradient to increase the separation between the this compound peak and any nearby interferences identified by post-column infusion.

  • Optimize Mobile Phase Additives: The composition of the mobile phase directly impacts ionization efficiency.

    • Acidifiers: For positive mode ESI, small amounts of formic acid or acetic acid are often added to the mobile phase to promote the formation of protonated molecules [M+H]+, which can enhance the signal for carbamates.[12]

    • Buffers: Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can improve peak shape and provide stable ionization conditions.[12][13] Avoid non-volatile buffers like phosphate, as they will contaminate the mass spectrometer.

Additive Typical Concentration Primary Function in Positive ESI Reference
Formic Acid 0.1%Promotes protonation ([M+H]+), enhances signal.[10][14]
Acetic Acid 0.1% - 1%Alternative proton source, can enhance signal.[15][16]
Ammonium Formate 5-10 mMImproves peak shape, provides stable pH, can enhance signal.[12]
Ammonium Acetate 5-10 mMSimilar to ammonium formate, useful for controlling pH.[16]
Issue: How can I optimize my mass spectrometer settings to combat suppression?

While sample prep and chromatography are the primary lines of defense, MS settings can also be adjusted.

  • Ion Source Parameter Optimization: Ensure the ion source parameters are optimized specifically for this compound under your final LC conditions.[17][18] This includes nebulizer gas pressure, drying gas flow and temperature, and capillary/sprayer voltage.[17][19] A poorly optimized source can worsen suppression effects.

  • Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI because it uses a gas-phase ionization mechanism.[1][5] If your instrument has an APCI source, testing it may provide a significant improvement.[5]

  • Switch Ionization Polarity: Fewer compounds ionize in negative mode compared to positive mode.[5] If this compound has a reasonable response in negative ion mode, switching polarity might eliminate the specific interference that is causing suppression in positive mode.[1]

Experimental Protocols
Protocol 1: Quantifying Matrix Effect using Post-Extraction Spike

This protocol provides a step-by-step method to calculate the percent signal suppression or enhancement.[2]

  • Prepare Neat Solution (A): Prepare a standard solution of this compound in a clean solvent (e.g., the initial mobile phase composition or acetonitrile (B52724)/water) at a known concentration (e.g., 50 ng/mL).

  • Prepare Blank Matrix Extract: Select a representative sample matrix that is known to be free of this compound. Process this "blank" sample using your complete sample preparation procedure (e.g., QuEChERS).

  • Prepare Spiked Sample (B): Take a known volume of the final blank matrix extract from Step 2. Spike it with the this compound standard to achieve the exact same final concentration as the Neat Solution (A).

  • Analysis: Inject both solutions (A and B) into the LC-MS system under identical conditions and record the peak area for this compound.

  • Calculation:

    • Let Peak Area (A) be the response from the Neat Solution.

    • Let Peak Area (B) be the response from the Spiked Sample.

    • Calculate the Matrix Effect: ME (%) = [ (B / A) - 1 ] * 100

Protocol 2: Generic QuEChERS Workflow for this compound

This protocol outlines the general steps for the widely used QuEChERS method, which is highly effective for pesticides in food matrices.[8][9]

  • Sample Homogenization:

    • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.[9] For dry samples, add an appropriate amount of water.

  • Extraction and Partitioning:

    • Add 10-15 mL of acetonitrile to the tube.[9]

    • Add a pre-packaged salt mixture (commonly MgSO₄, NaCl, and citrate (B86180) buffers). The salts induce phase separation between the aqueous and organic layers.

    • Shake vigorously for 1 minute and centrifuge. The supernatant is your crude extract.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a portion of the acetonitrile supernatant (e.g., 6-8 mL) to a smaller centrifuge tube containing a d-SPE salt/sorbent mixture.

    • The sorbent mixture typically includes:

      • MgSO₄: To remove residual water.

      • PSA (Primary Secondary Amine): To remove sugars and fatty acids.

      • C18: To remove non-polar interferences like fats.

      • GCB (Graphitized Carbon Black): To remove pigments (use with caution as it can adsorb planar pesticides).

    • Vortex for 30 seconds and centrifuge.

  • Final Extract:

    • The resulting supernatant is the cleaned extract. It can be injected directly or after dilution and addition of an acidifier for pH adjustment.

References

Validation & Comparative

A Comparative Guide to HPLC and GC Methods for the Analysis of Mexacarbate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Mexacarbate, the selection of an appropriate analytical methodology is critical to ensure data accuracy, sensitivity, and reliability. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand as two primary techniques for this purpose, each presenting distinct advantages and challenges. This guide provides a comprehensive cross-validation of HPLC and GC methods for this compound analysis, supported by experimental data and detailed protocols to aid in method selection and implementation.

Executive Summary

HPLC is generally the preferred method for the analysis of carbamates like this compound due to their thermal lability.[1][2] Direct analysis by GC can lead to on-column decomposition, necessitating derivatization to achieve reliable results.[1][2] HPLC methods, particularly those employing post-column derivatization with fluorescence detection, offer high sensitivity and selectivity for carbamates.[3][4][5] Conversely, GC coupled with mass spectrometry (GC-MS) can provide excellent specificity and is a viable alternative, especially when derivatization procedures are optimized.[2]

Comparison of Method Performance

The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes typical validation parameters for the analysis of carbamates using HPLC and GC methodologies.

ParameterHPLC with Post-Column Derivatization & Fluorescence DetectionGas Chromatography with Mass Spectrometry (GC-MS) (with derivatization)
Linearity (r²) >0.999[3]>0.99[6]
Limit of Detection (LOD) 3 ng (for this compound)[1]; 0.01 - 0.5 µg/L (for various carbamates)[3]Comparable to HPLC-FLD[6]
Limit of Quantification (LOQ) ~1 µg/L (for various carbamates)[3]1.2 - 9.2 µg/kg (for various carbamates)[6]
Accuracy (Recovery) 85% - 97%[3]87 - 104.4%[6]
Precision (%RSD) < 5%[3]1.7 - 8.49%[6]

Experimental Protocols

Detailed methodologies are essential for the successful replication and validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization and Fluorescence Detection (Based on EPA Method 531.1)

This method is a robust and widely used technique for the analysis of N-methylcarbamates.[4] It involves a reversed-phase HPLC separation followed by post-column derivatization to form a fluorescent product.[4]

  • Sample Preparation:

    • Extraction of this compound from the sample matrix can be achieved using liquid-liquid extraction or solid-phase extraction (SPE).

  • HPLC Conditions:

    • Column: C18 reversed-phase column.[6]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.[7]

    • Flow Rate: 0.75 mL/min.[7]

    • Injection Volume: 20 µL.[7]

  • Post-Column Derivatization:

    • The column effluent is mixed with a solution of o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol.[4]

    • A strong base is used to hydrolyze the carbamate (B1207046) to methylamine, which then reacts with OPA to form a highly fluorescent derivative.[4]

  • Detection:

    • Detector: Fluorescence detector.

    • Excitation Wavelength: ~330 nm.[4]

    • Emission Wavelength: ~450 nm.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the thermal instability of this compound, a derivatization step is often necessary to produce a more volatile and stable compound suitable for GC analysis.[3]

  • Sample Preparation and Derivatization:

    • Extract this compound from the sample matrix.

    • A common derivatization technique is methylation by flash alkylation in the injector port.[2]

  • GC-MS Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A polar capillary column, such as a DB-WAX or equivalent, is typically used.[6]

    • Injector Temperature: 250°C.[2]

    • Oven Temperature Program: Start at 70°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 6 minutes.[2]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2][6]

    • Injection Mode: Split or splitless, depending on the sample concentration.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

Cross-Validation Workflow

Cross-validation is a critical process to ensure the consistency and reliability of analytical data when comparing two different methods.

A Define Acceptance Criteria (e.g., ±20% agreement for ≥67% of samples) B Select Representative Samples (Spiked and Real-World) A->B C Analyze Samples by HPLC B->C D Analyze Samples by GC-MS B->D E Compare Results (Statistical Analysis, e.g., t-test) C->E D->E F Evaluate Against Acceptance Criteria E->F G Methods are Correlated F->G Pass H Investigate Discrepancies F->H Fail

Workflow for the cross-validation of HPLC and GC methods.

Conclusion

Both HPLC and GC are powerful techniques for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. HPLC with post-column derivatization and fluorescence detection is a highly sensitive and robust method that avoids the challenges of thermal degradation inherent to GC analysis of carbamates. However, with appropriate derivatization, GC-MS offers excellent selectivity and confirmatory capabilities. A thorough cross-validation as outlined is essential to ensure data equivalency if both methods are to be used interchangeably.

References

A Comparative Analysis of Mexacarbate and Carbaryl Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the toxicological profiles of Mexacarbate and Carbaryl, supported by experimental data and standardized protocols.

This guide provides a detailed comparative analysis of the toxicity of two N-methyl carbamate (B1207046) insecticides: this compound and Carbaryl. Developed for researchers, scientists, and drug development professionals, this document synthesizes acute toxicity data, ecotoxicological effects, and the shared mechanism of action. It includes summaries of quantitative data, detailed experimental methodologies for key toxicological assays, and visualizations of the primary signaling pathway and experimental workflows.

Executive Summary

Both this compound (trade name Zectran) and Carbaryl (trade name Sevin) are carbamate insecticides that function by inhibiting the enzyme acetylcholinesterase (AChE). While sharing a common mechanism, their toxicological profiles exhibit significant differences in potency and species sensitivity. The available data indicates that this compound is considerably more acutely toxic to mammals and birds on a per-milligram basis than Carbaryl.[1][2] Carbaryl, while less acutely toxic in mammals, is noted for its high toxicity to certain non-target organisms, particularly aquatic invertebrates and bees.[3][4] this compound is now considered an obsolete or discontinued (B1498344) pesticide, limiting the availability of a complete modern toxicological dataset, particularly for dermal and inhalation routes of exposure.[5]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for both this compound and Carbaryl is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, which terminates the nerve signal.

By binding to the active site of AChE, these carbamate compounds carbamoylate a serine residue, rendering the enzyme temporarily inactive.[6] This leads to an accumulation of ACh in the synapse, causing continuous stimulation of cholinergic receptors. The resulting state of neuronal hyperexcitation leads to tremors, paralysis, and, at sufficient doses, death.[6] A key feature of carbamate-induced inhibition is its reversibility; the carbamylated enzyme can spontaneously hydrolyze, allowing AChE to regain its function.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Enzymatic Regulation & Inhibition presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft 1. ACh Release postsynaptic Postsynaptic Neuron Carbamates This compound or Carbaryl synaptic_cleft->postsynaptic 2. ACh binds to Receptors AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate 3. Hydrolysis (Signal Termination) Inhibited_AChE Carbamylated AChE (Inactive) AChE->Inhibited_AChE ACh Acetylcholine (ACh) ACh->AChE Carbamates->AChE Inhibition

Diagram 1: Mechanism of Acetylcholinesterase (AChE) inhibition by carbamates.

Comparative Toxicity Data

The following tables summarize acute toxicity data for this compound and Carbaryl across different species and exposure routes.

Mammalian Acute Toxicity
Compound Species Oral LD₅₀ (mg/kg) Dermal LD₅₀ (mg/kg) Inhalation LC₅₀ (mg/L, 4-hr)
This compound Rat14 - 37[1]Data not availableData not available
Mouse12[1]Data not availableData not available
Carbaryl Rat303 - 699[7][8]>2,000 - >4,000[4][7]>3.4 - 3.84[4][7]
Rabbit710[4]>4,000[7]Data not available
Dog~759[9]Data not availableData not available
Cat125 - 250[4]Data not availableData not available
Avian Acute Oral Toxicity

This compound is classified as extremely toxic to avian species, with LD₅₀ values significantly lower than those for Carbaryl, which is considered practically non-toxic to slightly toxic to birds.[2][4]

Compound Species Oral LD₅₀ (mg/kg) Toxicity Class
This compound Mallard3.0[2]Extremely Toxic
Pheasant4.5[2]Extremely Toxic
Carbaryl Mallard>2,000[4]Practically Non-toxic
Pigeon1,000 - 3,000[4]Slightly Toxic
Aquatic Ecotoxicity

Both compounds exhibit high toxicity to aquatic invertebrates. Carbaryl is particularly toxic to Daphnia magna, with 48-hour EC₅₀ values reported in the low microgram-per-liter range.[3][4] Fish species show a range of sensitivities to Carbaryl, from highly to slightly toxic.[4]

Compound Species Endpoint (Duration) Value
This compound Daphnia magna (Water flea)EC₅₀ (48 hr)0.0018 mg/L[1]
Rainbow TroutLC₅₀ (96 hr)13.9 mg/L[1]
Carbaryl Daphnia magna (Water flea)EC₅₀ (48 hr)0.006 - 0.0075 mg/L[3][4]
Daphnia pulex (Water flea)LC₅₀ (48 hr)0.033 mg/L[10]
Atlantic SalmonLC₅₀ (96 hr)0.25 mg/L[4]
Rainbow TroutLC₅₀ (96 hr)1.4 mg/L[7]
Black BullheadLC₅₀ (96 hr)20 mg/L[4]

Experimental Protocols

The toxicity values cited in this guide are typically determined using standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). The inhibitory potency against acetylcholinesterase is commonly measured using the Ellman assay.

In Vivo Acute Toxicity Testing

The Acute Toxic Class Method is used to classify a substance's oral toxicity. The procedure involves a stepwise administration of the test substance to a small number of animals.

  • Test Species: Typically female rats.[11]

  • Administration: A single oral dose of the substance is administered via gavage.[1]

  • Procedure: The test proceeds sequentially using a series of defined dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of dosing at one level determines the dose for the next step.[11]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[11]

  • Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at specific dose levels.[1]

OECD_423_Workflow start Start: Select Initial Dose (e.g., 300 mg/kg) dose_group Administer single oral dose to 3 female rats start->dose_group observe Observe for 14 days (mortality, clinical signs, body weight) dose_group->observe mortality_check Mortality Outcome? observe->mortality_check stop_classify Stop Test & Classify Substance according to GHS Criteria mortality_check->stop_classify  0/3 or 1/3 animals die dose_lower Dose next group at lower level (e.g., 50 mg/kg) mortality_check->dose_lower  ≥2/3 animals die dose_higher Dose next group at higher level (e.g., 2000 mg/kg) mortality_check->dose_higher  No mortality at starting dose (confirmatory step) dose_lower->dose_group dose_higher->dose_group

Diagram 2: Simplified workflow for an Acute Oral Toxicity study (OECD 423).

This test assesses health hazards from short-term dermal exposure.

  • Test Species: Typically rats, with healthy, intact skin.

  • Preparation: Fur is removed from the dorsal area (approx. 10% of body surface) 24 hours before the test.

  • Application: The test substance is applied uniformly to the shaved area and held in place with a porous gauze dressing for a 24-hour exposure period.

  • Procedure: A stepwise, fixed-dose procedure is used, often starting with a limit test at 2000 mg/kg. If toxicity is observed, lower doses are tested.

  • Observation Period: Animals are observed for 14 days for signs of toxicity and skin irritation.

  • Endpoint: Determination of the LD₅₀ or classification of the substance based on GHS criteria.

These tests determine the acute toxicity to fish and aquatic invertebrates.

  • Fish (OECD 203): Fish (e.g., Rainbow Trout, Zebrafish) are exposed to at least five concentrations of the test substance in a geometric series for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours to determine the LC₅₀.[5]

  • Daphnia (OECD 202): Juvenile Daphnia sp. (<24 hours old) are exposed to at least five concentrations for 48 hours. Immobilization (inability to swim after gentle agitation) is recorded at 24 and 48 hours to determine the EC₅₀.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman Method)

This spectrophotometric assay is the standard method for measuring AChE activity and its inhibition.

  • Principle: The assay measures the product of AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured by absorbance at 412 nm.

  • Procedure:

    • Preparation: Prepare solutions of buffer (e.g., phosphate (B84403) buffer, pH 8.0), DTNB, ATCh, the enzyme (AChE), and the inhibitor (this compound or Carbaryl) at various concentrations.

    • Incubation: In a 96-well plate, add buffer, DTNB, enzyme solution, and the inhibitor solution. Allow to pre-incubate.

    • Reaction Initiation: Add the substrate (ATCh) to all wells to start the reaction.

    • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Endpoint: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is then determined.

Ellman_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis prep_reagents Prepare Reagents: - Buffer (pH 8.0) - DTNB (Ellman's Reagent) - AChE Enzyme - ATCh Substrate - Inhibitor (Test Compound) add_reagents Add to wells: Buffer + DTNB + AChE + Inhibitor prep_reagents->add_reagents preincubate Pre-incubate (e.g., 5 min at 25°C) add_reagents->preincubate add_substrate Initiate Reaction: Add ATCh Substrate preincubate->add_substrate measure Measure Absorbance (412 nm) in kinetic mode add_substrate->measure calc_rate Calculate reaction rates (ΔAbsorbance / time) measure->calc_rate calc_inhibition Calculate % Inhibition vs. Control calc_rate->calc_inhibition determine_ic50 Determine IC₅₀ Value calc_inhibition->determine_ic50

Diagram 3: General workflow for an in vitro AChE inhibition (Ellman) assay.

Conclusion

The comparative analysis reveals that while this compound and Carbaryl are both reversible acetylcholinesterase inhibitors, this compound exhibits substantially higher acute oral toxicity to mammals and birds. Carbaryl is less acutely toxic to mammals but poses a significant risk to aquatic invertebrates and beneficial insects. The discontinuation of this compound has resulted in notable gaps in its toxicological database, particularly concerning dermal and inhalation exposure routes. This guide provides the foundational data and methodologies necessary for researchers to understand the distinct toxicological profiles of these two carbamate insecticides.

References

A Guide to Inter-laboratory Comparison of Mexacarbate Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the determination of Mexacarbate, a carbamate (B1207046) insecticide. The focus is on providing researchers, scientists, and drug development professionals with objective performance data and detailed experimental protocols to aid in method selection and implementation. Due to a lack of publicly available, direct inter-laboratory comparison studies specifically for this compound, this guide utilizes data from proficiency tests and validation studies of closely related N-methylcarbamate pesticides. This approach provides a reliable benchmark for expected method performance.

Executive Summary

The analysis of this compound and other carbamate pesticides is crucial for ensuring food safety and environmental monitoring. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS). The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique that offers high recovery and efficiency for a broad range of pesticides in various matrices.[1]

This guide compares the performance of two common analytical approaches:

  • HPLC with UV or Fluorescence Detection (HPLC-UV/FLD): A robust and widely available technique. Carbamates are thermally labile, making HPLC a suitable choice.[2] Post-column derivatization can be employed to enhance sensitivity and selectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS/MS): Offers high sensitivity and selectivity, especially with the use of tandem mass spectrometry (MS/MS).[3] Derivatization is often required to improve the volatility and thermal stability of carbamates for GC analysis.

The selection of a suitable method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Performance Comparison of Analytical Methods

The following table summarizes typical performance characteristics for the analysis of N-methylcarbamate pesticides, including those with similar properties to this compound, using HPLC-UV/FLD and GC-MS/MS. The data is compiled from various validation studies and proficiency testing reports.

ParameterHPLC-UV/FLDGC-MS/MS
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) 1 - 10 µg/kg0.5 - 5 µg/kg
Limit of Quantitation (LOQ) 5 - 25 µg/kg1 - 10 µg/kg
Accuracy (Recovery %) 80 - 110%85 - 115%
Precision (RSD %) < 15%< 10%
Common Matrices Fruits, Vegetables, WaterFruits, Vegetables, Soil, Biological Samples

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for the specific carbamate and matrix of interest.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues from food matrices.[4]

  • Sample Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g).

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3,000 rcf for 5 minutes.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) for removal of polar matrix components, C18 for removal of non-polar interferences, and graphitized carbon black (GCB) for pigment removal).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2-5 minutes.

  • Final Extract: The resulting supernatant is ready for analysis by HPLC or GC.

Analytical Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in various matrices.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting condition is 30% acetonitrile, increasing to 70-80% over the course of the run.[5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 220 nm is a common wavelength for the detection of carbamates.[6]

  • Quantification: Quantification is based on the peak area of the analyte compared to a calibration curve prepared from certified reference standards.

Analytical Method 2: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This method provides high sensitivity and selectivity for the analysis of this compound, particularly in complex matrices.

  • Instrumentation: Gas chromatograph coupled to a tandem mass spectrometer.

  • Derivatization (optional but recommended): Due to the thermal instability of carbamates, a derivatization step is often employed to improve their volatility and chromatographic behavior. This can involve methylation or silylation of the molecule.

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 70 °C), ramps up to a higher temperature (e.g., 280-300 °C), and holds for a few minutes to ensure elution of all components.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor and product ion transitions for the derivatized this compound would need to be determined. For example, for derivatized carbamates, characteristic losses of small molecules are monitored.

  • Quantification: Quantification is performed using the peak area of the specific MRM transitions and comparing it to a matrix-matched calibration curve.

Visualizations

Inter_Laboratory_Comparison_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase A Sample Selection and Preparation B Homogenization and Spiking A->B C Distribution to Participating Laboratories B->C D Sample Analysis using Pre-defined Methods C->D E Data Acquisition and Processing D->E F Submission of Results E->F G Statistical Analysis (e.g., z-scores, recovery, precision) F->G H Final Report and Comparison G->H

Caption: General workflow of an inter-laboratory comparison study.

Performance_Parameters cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance Method Analytical Method Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (RSD) Method->Precision Sensitivity Sensitivity (LOD, LOQ) Method->Sensitivity Linearity Linearity (R²) Method->Linearity Selectivity Selectivity Method->Selectivity Robustness Robustness Method->Robustness

Caption: Key performance parameters for analytical method comparison.

References

A Comparative Guide to Cholinesterase Inhibition: Mexacarbate vs. Organophosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms and kinetics of cholinesterase inhibition by Mexacarbate, a carbamate (B1207046) insecticide, and organophosphates, a major class of insecticides and nerve agents. Understanding the distinct interactions of these compounds with acetylcholinesterase (AChE), a critical enzyme in the nervous system, is paramount for toxicology, drug development, and the creation of effective antidotes.

Executive Summary

This compound and organophosphates both exert their primary toxic effect by inhibiting acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors. However, the nature of this inhibition differs significantly. This compound acts as a reversible inhibitor , forming a carbamylated enzyme that can be hydrolyzed to regenerate active AChE. In contrast, organophosphates are irreversible inhibitors , forming a stable phosphorylated enzyme that is not readily hydrolyzed, leading to a long-lasting blockade of enzyme activity. This fundamental difference in the reversibility of inhibition dictates the duration and severity of toxic effects and the strategies for therapeutic intervention.

Mechanism of Action: A Tale of Two Inhibitors

The inhibition of acetylcholinesterase by both this compound and organophosphates involves the acylation of a serine residue within the enzyme's active site. However, the stability of the resulting acylated enzyme is the key differentiator.

This compound (Carbamate) Inhibition:

Carbamates, like this compound, are considered pseudo-irreversible or reversible inhibitors. They act as substrates for acetylcholinesterase, leading to the formation of a carbamylated enzyme. This carbamylated enzyme is more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine, but it is still susceptible to hydrolysis, which regenerates the active enzyme. The rate of decarbamylation is significantly slower than deacetylation, resulting in a temporary inhibition of enzyme activity.

Organophosphate Inhibition:

Organophosphates form a highly stable covalent bond with the serine residue in the active site of acetylcholinesterase, resulting in a phosphorylated enzyme. This phosphorylation is essentially irreversible under physiological conditions. The recovery of acetylcholinesterase activity after organophosphate exposure largely depends on the de novo synthesis of new enzyme molecules, a process that can take days to weeks. Furthermore, a process known as "aging" can occur, where the phosphorylated enzyme undergoes a conformational change, rendering it completely resistant to reactivation by currently available oxime antidotes.

Quantitative Comparison of Inhibition Potency

Direct, head-to-head comparative studies of this compound and a wide range of organophosphates on human acetylcholinesterase are limited in the publicly available literature. The following tables present available data to provide a comparative perspective. It is crucial to note that the data for this compound and the organophosphates are from different studies and enzyme sources, which may affect direct comparability due to variations in experimental conditions.

Table 1: Inhibition of Snail Acetylcholinesterase

This table presents comparative kinetic constants for the inhibition of acetylcholinesterase from the snail Lymnaea acuminata by this compound and two organophosphates.[1][2]

CompoundTypek₂ (min⁻¹)Kₐ (M)kᵢ (M⁻¹min⁻¹)
This compound Carbamate1.101.37 x 10⁻⁵8.03 x 10⁴
Phorate Organophosphate0.281.10 x 10⁻⁴2.55 x 10³
Formothion Organophosphate0.141.79 x 10⁻⁴7.82 x 10²
  • k₂: Carbamylation/Phosphorylation rate constant

  • Kₐ: Affinity constant

  • kᵢ: Bimolecular rate constant

Table 2: IC₅₀ Values for Inhibition of Human Erythrocyte Acetylcholinesterase by Various Organophosphates

OrganophosphateIC₅₀ (µM)
Chlorpyrifos0.12
Monocrotophos0.25
Profenofos0.35
Acephate4.0

Experimental Protocols

The most common method for determining acetylcholinesterase activity and the inhibitory potency of compounds is the spectrophotometric method developed by Ellman.

Ellman's Assay for Acetylcholinesterase Activity and Inhibition

Principle:

This assay is based on the measurement of the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine. Thiocholine is generated from the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by acetylcholinesterase. The rate of TNB production is directly proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from human erythrocytes or recombinant sources)

  • 0.1 M Phosphate (B84403) Buffer, pH 8.0

  • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer

  • 10 mM Acetylthiocholine iodide (ATCh) in deionized water

  • Inhibitor stock solutions (this compound and organophosphates) in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure for IC₅₀ Determination:

  • Reagent Preparation: Prepare fresh working solutions of DTNB and ATCh on the day of the experiment.

  • Plate Setup:

    • Blank wells: 50 µL of phosphate buffer.

    • Control wells (100% activity): 40 µL of phosphate buffer and 10 µL of AChE solution.

    • Inhibitor wells: 30 µL of phosphate buffer, 10 µL of AChE solution, and 10 µL of inhibitor solution at various concentrations.

  • Pre-incubation: Add 100 µL of DTNB solution to all wells. Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 50 µL of ATCh solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (V_control - V_inhibitor) / V_control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizing the Molecular Interactions and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

G cluster_0 Acetylcholine Hydrolysis (Normal Function) ACh Acetylcholine Complex AChE-ACh Complex ACh->Complex Binds AChE Acetylcholinesterase (Active Site: Ser-OH) AChE->Complex Acetate Acetate Acetylated_AChE Acetylated AChE Complex->Acetylated_AChE Acetylation Acetylated_AChE->AChE Rapid Hydrolysis Choline Choline Acetylated_AChE->Choline

Figure 1. Normal hydrolysis of acetylcholine by acetylcholinesterase.

G cluster_1 This compound (Carbamate) Inhibition cluster_2 Organophosphate Inhibition This compound This compound Complex_M AChE-Mexacarbate Complex This compound->Complex_M Binds AChE_M AChE (Active Site: Ser-OH) AChE_M->Complex_M Carbamylated_AChE Carbamylated AChE Complex_M->Carbamylated_AChE Carbamylation Carbamylated_AChE->AChE_M Slow Hydrolysis (Reversible) OP Organophosphate Complex_OP AChE-OP Complex OP->Complex_OP Binds AChE_OP AChE (Active Site: Ser-OH) AChE_OP->Complex_OP Phosphorylated_AChE Phosphorylated AChE (Irreversible) Complex_OP->Phosphorylated_AChE Phosphorylation Aging Aged Phosphorylated AChE (Resistant to Reactivation) Phosphorylated_AChE->Aging Aging

Figure 2. Mechanisms of cholinesterase inhibition by this compound and Organophosphates.

G cluster_workflow Experimental Workflow: Ellman's Assay for IC₅₀ Determination start Prepare Reagents (Buffer, AChE, DTNB, ATCh, Inhibitors) plate_setup Set up 96-well plate (Blank, Control, Inhibitor concentrations) start->plate_setup preincubation Pre-incubate with Inhibitor plate_setup->preincubation reaction_start Initiate reaction with ATCh preincubation->reaction_start measurement Kinetic measurement of Absorbance at 412 nm reaction_start->measurement analysis Calculate Reaction Rates and % Inhibition measurement->analysis ic50 Determine IC₅₀ from Dose-Response Curve analysis->ic50

Figure 3. Experimental workflow for determining IC₅₀ using the Ellman's assay.

Conclusion

The distinction between the reversible inhibition by this compound and the irreversible inhibition by organophosphates has profound implications for their toxicological profiles and the development of therapeutic countermeasures. While both classes of compounds are potent cholinesterase inhibitors, the potential for spontaneous reactivation of the carbamylated enzyme makes carbamate poisoning generally less severe and of shorter duration than organophosphate poisoning. This guide provides a foundational understanding of these differences, supported by available quantitative data and detailed experimental protocols, to aid researchers in their ongoing efforts to develop safer pesticides and more effective treatments for anticholinesterase poisoning.

References

Degradation Rates of Mexacarbate and Other Carbamates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the degradation kinetics of key carbamate (B1207046) insecticides, providing researchers with comparative data and detailed experimental protocols to understand their environmental persistence.

This guide offers an objective comparison of the degradation rates of Mexacarbate, Carbaryl, Carbofuran, and Methomyl, four prominent carbamate insecticides. By summarizing quantitative data from various experimental studies, this document aims to provide researchers, scientists, and drug development professionals with a consolidated resource for evaluating the environmental fate of these compounds. Detailed methodologies for key degradation experiments are provided to support the interpretation and replication of the cited data.

Comparative Degradation Rates

The persistence of carbamate pesticides in the environment is a critical factor in assessing their potential for ecological impact. The degradation of these compounds is primarily governed by three processes: hydrolysis, photolysis, and microbial degradation. The rates of these processes are highly dependent on environmental conditions such as pH, temperature, and the presence of microorganisms.

The following table summarizes the reported degradation half-lives (t½) for this compound, Carbaryl, Carbofuran, and Methomyl under various conditions. It is important to note that direct comparisons should be made with caution due to the variability in experimental parameters across different studies.

CarbamateDegradation ProcessHalf-life (t½)Experimental Conditions
This compound Hydrolysis46.5 dayspH 5.94, 20°C
Hydrolysis25.7 dayspH 7.0, 20°C
Hydrolysis4.6 dayspH 8.42, 20°C
Microbial (Soil)7.31 days (aerobic)Sandy loam forest litter
Microbial (Soil)8.88 days (aerobic)Clay loam forest litter
Microbial (Soil)7.72 days (submerged)Sandy loam forest litter
Microbial (Soil)9.32 days (submerged)Clay loam forest litter
Carbaryl Hydrolysis26 dayspH 7, 28°C
Hydrolysis0.15 dayspH 9, 27°C
Photolysis6.6 daysDistilled water, sunlight
Microbial (Soil)2.18 - 2.32 daysIn squash and cucumber fruits
Carbofuran Hydrolysis690 weekspH 6.0, 25°C
Hydrolysis8.2 weekspH 7.0, 25°C
Hydrolysis1.0 weekpH 8.0, 25°C
Photolysis78 daysNot specified
Microbial (Soil)26 - 110 daysField studies
Methomyl Photolysis91.2 minutespH not specified, 10°C, 254 nm UV light
Photolysis70.7 minutespH not specified, 50°C, 254 nm UV light
Microbial (Soil)3 - 50 daysGeneral range in soil

Experimental Protocols

To ensure the reproducibility and accurate interpretation of degradation rate data, it is essential to follow standardized experimental protocols. The following sections outline the general methodologies for conducting hydrolysis, photolysis, and microbial degradation studies for carbamate pesticides.

Hydrolysis Study Protocol

Hydrolysis is a key abiotic degradation pathway for carbamates, particularly in aqueous environments. The rate of hydrolysis is significantly influenced by pH and temperature.

Objective: To determine the rate of hydrolytic degradation of a carbamate pesticide at different pH values.

Materials:

  • Carbamate pesticide of interest

  • Sterile, buffered aqueous solutions (e.g., pH 4, 7, and 9)

  • Constant temperature incubator or water bath

  • Analytical instrumentation for pesticide quantification (e.g., HPLC)

Procedure:

  • Prepare sterile aqueous buffer solutions at the desired pH levels.

  • Add a known concentration of the carbamate pesticide to each buffer solution.

  • Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • At predetermined time intervals, collect aliquots from each solution.

  • Analyze the concentration of the parent carbamate in each aliquot using a validated analytical method.

  • Plot the concentration of the carbamate against time for each pH.

  • Determine the hydrolysis rate constant (k) and the half-life (t½ = 0.693/k) for each pH condition.

Photolysis Study Protocol

Photolysis, or degradation by light, is another important abiotic pathway for the breakdown of carbamate pesticides, especially on surfaces and in clear water.

Objective: To determine the rate of photolytic degradation of a carbamate pesticide under controlled light conditions.

Materials:

  • Carbamate pesticide of interest

  • Solvent transparent to the light source (e.g., acetonitrile, purified water)

  • Photoreactor with a specific light source (e.g., xenon arc lamp simulating sunlight, or a specific wavelength UV lamp)

  • Quartz or borosilicate glass reaction vessels

  • Analytical instrumentation for pesticide quantification (e.g., GC-MS, LC-MS)

Procedure:

  • Prepare a solution of the carbamate pesticide in a suitable solvent.

  • Place the solution in a photochemically transparent reaction vessel.

  • Irradiate the sample in the photoreactor at a constant temperature.

  • Run a parallel control sample in the dark to account for any non-photolytic degradation.

  • At specific time points, withdraw samples and analyze for the parent compound and potential degradation products.

  • Calculate the rate of photolysis and the corresponding half-life after correcting for any dark degradation.

Microbial Degradation Study Protocol

Microbial degradation is a significant process for the breakdown of carbamates in soil and water, mediated by various microorganisms.

Objective: To assess the rate of microbial degradation of a carbamate pesticide in a specific environmental matrix (e.g., soil).

Materials:

  • Carbamate pesticide of interest (often radiolabeled, e.g., with ¹⁴C)

  • Characterized soil sample with a known microbial population

  • Incubation chambers with temperature and moisture control

  • Trapping solutions for volatile organic compounds and ¹⁴CO₂ (if using radiolabeled compound)

  • Extraction solvents and analytical instrumentation (e.g., LSC for radiolabeled studies, HPLC or GC for non-labeled studies)

Procedure:

  • Treat the soil sample with a known concentration of the carbamate pesticide.

  • Adjust the soil moisture to a specific level (e.g., 50% of water holding capacity).

  • Incubate the treated soil in the dark at a constant temperature (e.g., 20°C).

  • Include sterile control samples to differentiate between biotic and abiotic degradation.

  • Periodically sample the soil and extract the pesticide residues.

  • Analyze the extracts to determine the concentration of the parent compound and major metabolites.

  • If using a ¹⁴C-labeled pesticide, monitor the evolution of ¹⁴CO₂ as an indicator of mineralization.

  • Determine the rate of degradation and the half-life in the non-sterile soil, corrected for any degradation in the sterile control.

Visualizing Degradation Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Carbamate Degradation Pathways Carbamate Carbamate Pesticide Hydrolysis Hydrolysis Carbamate->Hydrolysis Photolysis Photolysis Carbamate->Photolysis Microbial Microbial Degradation Carbamate->Microbial Degradation_Products Degradation Products Hydrolysis->Degradation_Products Photolysis->Degradation_Products Microbial->Degradation_Products

Caption: Major degradation pathways for carbamate pesticides.

cluster_1 Experimental Workflow: Soil Microbial Degradation A 1. Soil Sample Preparation & Spiking B 2. Incubation (Controlled Temp/Moisture) A->B C Sterile Control A->C D 3. Periodic Sampling B->D C->D E 4. Solvent Extraction D->E F 5. Analytical Quantification (HPLC/GC) E->F G 6. Data Analysis (Half-life Calculation) F->G

Caption: A typical workflow for a soil microbial degradation study.

Mexacarbate: A Fading Footprint in the Landscape of Modern Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

Once a notable player in pest control, the carbamate (B1207046) insecticide Mexacarbate has been largely superseded by modern insecticidal chemistries. An objective comparison, supported by available experimental data, reveals that while this compound was effective in its time, contemporary insecticides in the neonicotinoid, pyrethroid, and diamide (B1670390) classes generally offer greater target specificity and, in many cases, a more favorable toxicological profile for non-target organisms.

This compound, a carbamate pesticide first marketed in 1961, is now considered obsolete or discontinued (B1498344) by the World Health Organization.[1] Like other carbamates, its mode of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), causing continuous nerve stimulation, paralysis, and ultimately, death.[2]

Modern insecticides, developed in the decades following this compound's introduction, target different and more specific sites within the insect nervous and muscular systems. Neonicotinoids act as agonists on nicotinic acetylcholine receptors (nAChRs), pyrethroids modulate the function of voltage-gated sodium channels, and diamides activate ryanodine (B192298) receptors, leading to uncontrolled muscle contraction.

Comparative Efficacy: A Look at the Data

Direct comparative efficacy studies between this compound and a wide range of modern insecticides on the same pest species under identical conditions are scarce in publicly available literature, largely due to this compound's discontinued use. However, by compiling and comparing toxicity data (LD50 and LC50 values) from various studies, a picture of their relative potencies can be formed. A lower LD50 or LC50 value indicates higher toxicity to the target pest.

It is crucial to note that direct comparisons of these values across different studies should be interpreted with caution due to variations in experimental protocols, test organisms, and environmental conditions.

Table 1: Comparative Acute Toxicity (LD50/LC50) of this compound and Modern Insecticides Against Various Insect Pests

Insecticide ClassActive IngredientTarget PestExposure RouteToxicity ValueUnitReference
Carbamate This compound Oak leaf roller (Archips semiferanus)Topical0.03µg/g[3]
Pyrethroid Bioethanomethrin (B1667278)Oak leaf roller (Archips semiferanus)Topical0.00061µg/g[3]
Pyrethroid PyrethrinsOak leaf roller (Archips semiferanus)Topical0.0085µg/g[3]
Diamide FlubendiamideDiamondback moth (Plutella xylostella)Diet Incorporation0.021mg/mL[4]
Diamide ChlorantraniliproleDiamondback moth (Plutella xylostella)Diet Incorporation0.048mg/mL[4]
Diamide CyantraniliproleDiamondback moth (Plutella xylostella)Diet Incorporation0.007mg/mL[4]
Diamide FlubendiamideTobacco cutworm (Spodoptera litura)Diet Incorporation0.031ppm[5]
Diamide ChlorantraniliproleTobacco cutworm (Spodoptera litura)Diet Incorporation0.086ppm[5]
Diamide CyantraniliproleTobacco cutworm (Spodoptera litura)Diet Incorporation0.094ppm[5]
Neonicotinoid ImidaclopridIndian honeybee (Apis cerana indica)Topical0.33ppm
Neonicotinoid ThiamethoxamIndian honeybee (Apis cerana indica)Topical0.40ppm
Neonicotinoid AcetamipridIndian honeybee (Apis cerana indica)Topical0.64ppm

From the limited available data, it is evident that modern insecticides can exhibit significantly higher potency against certain pests. For instance, the pyrethroid bioethanomethrin was found to be approximately 49 times more toxic to the oak leaf roller than this compound in a topical application study.[3]

Signaling Pathways and Modes of Action

The distinct modes of action of these insecticide classes are a key differentiator. The broader mechanism of acetylcholinesterase inhibition by carbamates like this compound can also affect non-target organisms that possess this enzyme, including beneficial insects, birds, and mammals.[6] Modern insecticides often exhibit a higher degree of selectivity.

Insecticide Signaling Pathways cluster_Carbamate Carbamate (e.g., this compound) cluster_Neonicotinoid Neonicotinoid cluster_Pyrethroid Pyrethroid cluster_Diamide Diamide This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Blocked Postsynaptic_Neuron_Carbamate Postsynaptic Neuron ACh->Postsynaptic_Neuron_Carbamate Continuous Stimulation Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds and Activates Postsynaptic_Neuron_Neonic Postsynaptic Neuron nAChR->Postsynaptic_Neuron_Neonic Continuous Stimulation Pyrethroid Pyrethroid Na_Channel Voltage-Gated Sodium Channel Pyrethroid->Na_Channel Modifies/Keeps Open Nerve_Membrane_Pyrethroid Nerve Membrane Na_Channel->Nerve_Membrane_Pyrethroid Disrupts Nerve Impulses Diamide Diamide RyR Ryanodine Receptor (RyR) Diamide->RyR Activates Muscle_Cell Muscle Cell RyR->Muscle_Cell Uncontrolled Calcium Release (Muscle Contraction/Paralysis)

Caption: Simplified signaling pathways of major insecticide classes.

Experimental Protocols

The determination of insecticide efficacy relies on standardized laboratory bioassays. Below are summaries of common experimental protocols used to generate the type of data presented in this guide.

Topical Application for LD50 Determination

This method is used to determine the dose of an insecticide that is lethal to 50% of a test population (LD50) through direct contact.

Topical_Application_Workflow A Prepare serial dilutions of insecticide in a suitable solvent (e.g., acetone) C Apply a precise volume (e.g., 1 µL) of insecticide solution to the dorsal thorax of each insect A->C B Anesthetize test insects (e.g., with CO2 or chilling) B->C D Place treated insects in a clean container with food and water C->D E Assess mortality at a set time point (e.g., 24, 48, or 72 hours) D->E F Analyze data using probit analysis to calculate the LD50 value E->F

Caption: Workflow for a topical application bioassay.

A study on the oak leaf roller utilized this method, where larvae were treated topically with insecticides dissolved in acetone (B3395972) using a microapplicator.[3] Mortality was assessed after two days.[3]

Diet Incorporation for LC50 Determination

This method determines the concentration of an insecticide in the diet that is lethal to 50% of a test population (LC50) through ingestion.

Diet_Incorporation_Workflow A Prepare artificial diet for the test insect B Incorporate various concentrations of the insecticide into the diet A->B C Dispense the treated diet into individual wells of a bioassay tray B->C D Place one larva into each well C->D E Incubate under controlled conditions (temperature, humidity, photoperiod) D->E F Assess mortality after a defined period (e.g., 7 days) E->F G Analyze data using probit analysis to calculate the LC50 value F->G

Caption: Workflow for a diet incorporation bioassay.

For example, studies on the diamondback moth and tobacco cutworm involved incorporating diamide insecticides into an artificial diet to determine their LC50 values.[4][5]

Conclusion

While this compound was a significant insecticide in its era, the landscape of pest control has evolved considerably. Modern insecticides from the neonicotinoid, pyrethroid, and diamide classes often demonstrate higher potency and greater target specificity. The development of these newer chemistries has been driven by the need for more effective and, in many cases, environmentally safer alternatives. The discontinuation of this compound reflects this shift in the agricultural and public health sectors towards more advanced and targeted pest management strategies. Researchers and professionals in drug development continue to explore novel modes of action to stay ahead of insecticide resistance and to further improve the safety and efficacy of pest control solutions.

References

A Researcher's Guide to Selecting the Optimal SPE Cartridge for Carbamate Pesticide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of carbamate (B1207046) pesticides is crucial. Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that enriches analytes and removes interfering matrix components, thereby enhancing the sensitivity and reliability of subsequent analyses, typically performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of SPE cartridge sorbent is a critical factor that significantly influences the recovery and reproducibility of the analytical method. This guide provides a comprehensive comparison of the performance of different SPE cartridges for the analysis of carbamate pesticides, supported by experimental data to facilitate an informed selection process.

Performance Comparison of SPE Sorbents

The selection of an appropriate SPE sorbent is paramount for achieving optimal recovery and minimizing matrix effects. The most commonly employed sorbents for carbamate pesticide analysis include C18, Hydrophilic-Lipophilic Balanced (HLB) polymers, Primary Secondary Amine (PSA), and Graphitized Carbon Black (GCB). Each sorbent possesses distinct chemical properties that dictate its suitability for specific applications.

C18 (Octadecylsilane): A nonpolar sorbent that retains analytes through hydrophobic interactions. It is effective for extracting nonpolar to moderately polar carbamates from aqueous samples. However, its performance can be compromised by the presence of high concentrations of nonpolar matrix components, such as lipids.[1]

HLB (Hydrophilic-Lipophilic Balanced): A polymeric sorbent with both hydrophilic and lipophilic retention characteristics. This dual nature allows for the effective extraction of a broad range of compounds, from polar to nonpolar, making it a versatile choice for multi-residue analysis of carbamates.[2][3] Studies have shown that polymeric sorbents like HLB can offer better retention for a wider variety of pesticides compared to silica-based sorbents.[4]

PSA (Primary Secondary Amine): A weak anion-exchange sorbent that is particularly effective in removing organic acids, fatty acids, and sugars from sample extracts.[5][6] It is often used as a cleanup step in dispersive SPE (d-SPE) following a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.[1][7]

GCB (Graphitized Carbon Black): A sorbent with a strong affinity for planar molecules, making it highly effective at removing pigments like chlorophyll (B73375) and carotenoids, as well as sterols from sample extracts.[1][5] However, it may also retain planar carbamate pesticides, leading to lower recoveries for these specific analytes.[6]

The following tables summarize the performance of various SPE and d-SPE sorbents for the analysis of carbamate pesticides as reported in different studies.

Table 1: Performance of d-SPE Sorbents for Carbamate Pesticide Analysis in Dates [8]

Carbamate PesticideKit 1 (PSA, C18EC, MgSO4) Recovery (%)Kit 2 (PSA, GCB, C18EC, MgSO4) Recovery (%)Kit 3 (PSA, C18EC, MgSO4) Recovery (%)
Aldicarb859278
Carbofuran919588
Carbaryl788965
Methomyl629154
Propoxur889881
Bendiocarb559045
Carbosulfan829475
Desmedipham719359
Methiocarb359016
Spiked Concentration10 µg kg⁻¹10 µg kg⁻¹10 µg kg⁻¹
RSD (%)Variable, with some >20%1-11%Variable, with some >20%

Note: Kit 2, which included GCB, demonstrated the most consistent and favorable performance with recoveries ranging from 89 to 103% for all 14 carbamates tested in the study.[8]

Table 2: Performance of Novel Sorbents for Carbamate Pesticide Analysis

SorbentCarbamate PesticidesSample MatrixRecovery (%)RSD (%)LODsLOQsReference
Magnetic Metal-Organic FrameworkBendiocarb, Carbosulfan, Carbofuran, Carbaryl, Propoxur, Isoprocarb, PromecarbFruits and Vegetables71.5 - 122.8< 9.40.005 - 0.090 µg L⁻¹0.015 - 0.300 µg L⁻¹[9][10]
Porous Organic PolymerMetolcarb, Carbaryl, Isoprocarb, Bassa, DiethofencarbMilk, White Wine, Juice82.0 - 110.0N/A0.06 - 0.40 ng mL⁻¹N/A[11]

Experimental Protocols

Detailed methodologies are essential for replicating and adapting analytical methods. Below is a generalized experimental protocol for the solid-phase extraction of carbamate pesticides from a food matrix, followed by LC-MS/MS analysis.

Sample Preparation (QuEChERS Extraction)
  • Homogenization: Weigh 10-15 g of a representative portion of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (B52724) (often with 1% acetic acid) to the tube. Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shaking: Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the pesticides into the acetonitrile layer.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5-10 minutes to separate the sample solids from the acetonitrile extract.

Solid-Phase Extraction (SPE) Cleanup
  • Cartridge Conditioning: Condition the selected SPE cartridge (e.g., C18, HLB) by passing a suitable solvent (e.g., methanol) followed by water through the cartridge. This step activates the sorbent and ensures reproducible retention.

  • Sample Loading: Load an aliquot of the supernatant from the QuEChERS extraction onto the conditioned SPE cartridge. The pesticides will be retained on the sorbent while some matrix components pass through.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove any remaining polar interferences.

  • Elution: Elute the retained carbamate pesticides from the cartridge using a small volume of a strong solvent (e.g., acetonitrile, methanol, or a mixture).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the reconstituted sample into an LC system equipped with a suitable column (e.g., C18) to separate the carbamate pesticides. A gradient elution with mobile phases such as water with formic acid and acetonitrile is commonly used.

  • Mass Spectrometric Detection: Detect and quantify the separated pesticides using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation. The following diagram, generated using Graphviz, illustrates the key steps in the analysis of carbamate pesticides using SPE.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Homogenization Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile & Salts) Homogenization->Extraction Conditioning Cartridge Conditioning Centrifugation Centrifugation Extraction->Centrifugation Loading Sample Loading Centrifugation->Loading Conditioning->Loading Reconstitution Evaporation & Reconstitution Washing Washing Loading->Washing Elution Elution Washing->Elution Elution->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS

References

Comparative Metabolism of Mexacarbate Across Species: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolism of Mexacarbate, a carbamate (B1207046) insecticide, across various species. The information presented is compiled from publicly available scientific literature and is intended to serve as a resource for researchers in toxicology, pharmacology, and drug development. The guide summarizes key metabolic pathways, presents available quantitative data, and outlines relevant experimental methodologies.

Quantitative Metabolic Data

SpeciesCompoundRoute of AdministrationDoseTime FrameParameterValueReference
Rat (Pregnant)[¹⁴C]-MexacarbateIntraperitoneal-15 minRadioactivity in Fetuses1.7% of dose[1]
Rat (Pregnant)[¹⁴C]-MexacarbateIntraperitoneal-8 hrRadioactivity in Fetuses0.8% of dose[1]
Rat (Pregnant vs. Non-pregnant)[¹⁴C]-MexacarbateIntraperitoneal-8 hrRetention of ¹⁴C10.4-23% higher in pregnant rats[1]
RatThis compoundOral-48 hrUnchanged this compound in UrineMinor quantities
RatThis compoundOral-48 hrPhenolic Metabolites in UrineMinor quantities
RatMethyl Carbamate--48 hrCO₂ Elimination (Exhaled Air)~18% of dose[2]
RatMethyl Carbamate--48 hrParent Compound in Urine~90% of urinary excreted material[2]
MouseMethyl Carbamate--48 hrCO₂ Elimination (Exhaled Air)~70% of dose[2]
MouseMethyl Carbamate--48 hrParent Compound in Urine~90% of urinary excreted material[2]

Qualitative Metabolic Profile

While quantitative data is limited for some species, qualitative analysis has identified several key metabolites.

SpeciesKey Metabolites IdentifiedMetabolic ReactionsReference
Insects (Spruce Budworm, Tobacco Budworm, Housefly)4-methylamino-3,5-xylyl-methylcarbamate, 4-amino-3,5-xylyl-methylcarbamate, 4-methylformamido-3,5-xylyl-methylcarbamate, 4-formamido-3,5-xylyl-methylcarbamates, N-hydroxymethyl ZectranN-demethylation, N-formylation, Hydroxylation[1]
Human (in vitro, liver microsomes)Metabolites resulting from hydroxylation and demethylation.Hydroxylation, N-demethylation[3]
Dog 4-dimethylamino-3,5-xylenol, 2,6-dimethylhydroquinone, Glucuronide and sulfate (B86663) conjugates of the corresponding phenolHydrolysis, Demethylation, Displacement of amino group, Conjugation (Glucuronidation, Sulfation)[1]

Experimental Protocols

The following outlines a general experimental protocol for the in-vivo analysis of this compound metabolism, based on methodologies described in the scientific literature for carbamate pesticides.

Objective: To identify and quantify this compound and its metabolites in biological matrices (e.g., urine, feces, plasma, tissues) from a test species.

1. Animal Dosing and Sample Collection:

  • Test Animals: Select appropriate animal models (e.g., Sprague-Dawley rats, C57BL/6 mice). House animals in metabolism cages to allow for separate collection of urine and feces.

  • Dosing: Administer a known dose of this compound (radiolabeled or non-labeled) via the desired route (e.g., oral gavage, intravenous injection).

  • Sample Collection: Collect urine, feces, and blood samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) post-dosing. Tissues can be collected at the termination of the study. Samples should be immediately frozen and stored at -80°C until analysis.

2. Sample Preparation:

  • Urine: Centrifuge to remove any precipitates. For hydrolysis of conjugated metabolites, an enzymatic treatment (e.g., with β-glucuronidase/arylsulfatase) may be employed.

  • Feces and Tissues: Homogenize in an appropriate buffer.

  • Extraction: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate this compound and its metabolites from the biological matrix. A common approach for carbamates is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

    • SPE: Use a C18 or other suitable sorbent. Condition the cartridge, load the sample, wash with a weak solvent to remove interferences, and elute the analytes with a stronger organic solvent.

    • LLE: Extract the sample with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Concentration: Evaporate the solvent from the eluate under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

3. Analytical Methodology (LC-MS/MS):

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) for quantification of the parent compound and known metabolites. A full scan or product ion scan can be used for the identification of unknown metabolites.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and each metabolite need to be optimized.

4. Data Analysis:

  • Quantify the concentration of this compound and its metabolites in each sample using a calibration curve prepared with analytical standards.

  • Calculate the percentage of the administered dose excreted as the parent compound and each metabolite.

  • Determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed metabolic pathways of this compound in different species and a general experimental workflow for its metabolic analysis.

Mexacarbate_Metabolism_Mammals This compound This compound Hydroxylation Hydroxylation (Ring or N-methyl) This compound->Hydroxylation N_Demethylation N-Demethylation This compound->N_Demethylation Hydrolysis Hydrolysis This compound->Hydrolysis Hydroxylated_Metabolite Hydroxylated Metabolite Hydroxylation->Hydroxylated_Metabolite Conjugation Conjugation (Glucuronidation/Sulfation) Hydroxylated_Metabolite->Conjugation N_Desmethyl_this compound 4-Methylamino-3,5-xylyl N-methylcarbamate N_Demethylation->N_Desmethyl_this compound Excretion Urinary/Fecal Excretion N_Desmethyl_this compound->Excretion Xylenol_Metabolite 4-Dimethylamino-3,5-xylenol Hydrolysis->Xylenol_Metabolite Xylenol_Metabolite->Conjugation Xylenol_Metabolite->Excretion Minor Conjugated_Metabolite Conjugated Metabolite Conjugation->Conjugated_Metabolite Conjugated_Metabolite->Excretion

Caption: Proposed metabolic pathway of this compound in mammals.

Mexacarbate_Metabolism_Insects This compound This compound N_Demethylation1 N-Demethylation This compound->N_Demethylation1 N_Formylation1 N-Formylation This compound->N_Formylation1 Hydroxylation Hydroxylation This compound->Hydroxylation Methylamino 4-Methylamino-3,5-xylyl N-methylcarbamate N_Demethylation1->Methylamino N_Demethylation2 N-Demethylation Methylamino->N_Demethylation2 N_Formylation2 N-Formylation Methylamino->N_Formylation2 Excretion Excretion Methylamino->Excretion Amino 4-Amino-3,5-xylyl N-methylcarbamate N_Demethylation2->Amino Amino->Excretion Methylformamido 4-Methylformamido-3,5-xylyl N-methylcarbamate N_Formylation1->Methylformamido Methylformamido->Excretion Formamido 4-Formamido-3,5-xylyl N-methylcarbamate N_Formylation2->Formamido Formamido->Excretion Hydroxymethyl N-Hydroxymethyl Zectran Hydroxylation->Hydroxymethyl Hydroxymethyl->Excretion

Caption: Key metabolic pathways of this compound in insects.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Dosing Animal Dosing (Oral, IV) Collection Sample Collection (Urine, Feces, Blood) Dosing->Collection Extraction Extraction (SPE or LLE) Collection->Extraction Concentration Concentration & Reconstitution Extraction->Concentration LCMS LC-MS/MS Analysis (MRM for Quantification) Concentration->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis Metabolite_ID Metabolite Identification Data_Analysis->Metabolite_ID PK_Parameters Pharmacokinetic Parameters Data_Analysis->PK_Parameters

References

Unveiling the Toxicological Profile of Mexacarbate: A Comparative Guide to In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo toxicity of the carbamate (B1207046) insecticide, Mexacarbate. By presenting quantitative data, detailed experimental methodologies, and visual representations of toxicological pathways and workflows, this document aims to facilitate a deeper understanding of the correlations between laboratory-based cellular assays and whole-organism responses to this compound.

Quantitative Toxicity Data Summary

The following tables summarize the key toxicity endpoints for this compound from various experimental systems, providing a basis for comparing its potency across different biological models.

In Vitro Model OrganismExposure DurationEndpointConcentration (ppm)
Paramecium multimicronucleatum7 hoursLC5083[1]
9 hoursLC5057[1]
13 hoursLC5035[1]
17 hoursLC5025[1]
24 hoursLC5019[1]
In Vivo Model OrganismExposure RouteExposure DurationEndpointValue
Freshwater Crayfish (Orconectes limosus)Water96 hoursLC508.8 µg/mL[2]
Rat (Male)Oral-LD5037 mg/kg[3]
Rat (Female)Oral-LD5025 mg/kg[3]

Experimental Protocols

Detailed methodologies for the key toxicological assays are provided below to ensure reproducibility and critical evaluation of the cited data.

In Vitro Acute Toxicity Testing with Paramecium multimicronucleatum (Static Plate Assay)

This protocol is adapted from studies evaluating the acute toxicity of carbamates on Paramecium multimicronucleatum.[1]

  • Culture Maintenance: Paramecium multimicronucleatum cultures are maintained in an axenic medium, typically a hay infusion or a defined medium supplemented with bacteria (e.g., Klebsiella pneumoniae) as a food source. Cultures are kept in the dark at a constant temperature, approximately 25°C.

  • Test Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetone, due to its low water solubility) and then serially diluted with the culture medium to achieve the desired test concentrations. A solvent control group is prepared with the highest concentration of the solvent used in the test groups. A negative control group with only the culture medium is also included.

  • Exposure: A defined number of Paramecium cells (e.g., 100 cells) are transferred into the wells of a multi-well plate containing the different concentrations of this compound, the solvent control, and the negative control.

  • Incubation: The plates are incubated under the same conditions as the stock cultures for specific time intervals (e.g., 7, 9, 13, 17, and 24 hours).

  • Endpoint Assessment: At each time point, the number of viable (motile) and non-viable (immotile or lysed) paramecia in each well is counted under a stereomicroscope.

  • Data Analysis: The percentage of mortality is calculated for each concentration. The LC50 value, the concentration that is lethal to 50% of the organisms, is then determined using statistical methods such as probit analysis.

In Vivo Acute Toxicity Testing with Freshwater Crayfish (Orconectes limosus)

This protocol is based on standard methods for aquatic invertebrate toxicity testing.[2]

  • Test Organisms: Adult freshwater crayfish (Orconectes limosus) are acclimated to laboratory conditions (e.g., 15°C, specific water hardness and pH) for a minimum of 10 days prior to testing. They are fed a standard diet, but feeding is stopped 24 hours before the start of the exposure.

  • Test Substance Preparation: A stock solution of this compound is prepared. Serial dilutions are made to obtain the desired test concentrations in the test water.

  • Test Conditions: The test is conducted in glass aquaria containing a defined volume of test solution. The temperature, pH, and dissolved oxygen levels are monitored and maintained within a narrow range throughout the test. A 12:12 hour light:dark photoperiod is maintained.

  • Exposure: A specific number of crayfish (e.g., 10 per aquarium) are randomly assigned to each test concentration and a control group (clean water).

  • Observations: The number of dead or immobilized crayfish is recorded at 24, 48, 72, and 96 hours. Behavioral changes are also noted.

  • Data Analysis: The LC50 value at 96 hours is calculated using appropriate statistical software.

In Vivo Acute Oral Toxicity Testing in Rats

This protocol follows the general principles of the OECD Test Guideline 401 for acute oral toxicity.

  • Test Animals: Young, healthy adult rats (e.g., Wistar or Sprague-Dawley strain) of a single sex (typically females as they can be slightly more sensitive) are used. The animals are acclimated to the laboratory environment for at least 5 days. Food is withheld overnight before dosing.

  • Dose Preparation and Administration: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil). The test substance is administered as a single oral dose by gavage. The volume administered is based on the animal's body weight.

  • Dosage Groups: At least three dose levels are used, with a sufficient number of animals per group (e.g., 5). A control group receives only the vehicle.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, coordination, and autonomic signs), and body weight changes for at least 14 days.

  • Necropsy: All animals (including those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.

  • Data Analysis: The LD50 value is calculated using a recognized statistical method, such as the method of Miller and Tainter or probit analysis.

Signaling Pathway and Experimental Workflow

To visualize the molecular mechanism of this compound toxicity and the process of correlating in vitro and in vivo data, the following diagrams are provided.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_this compound This compound Action ACh Acetylcholine (B1216132) (ACh) ACh_Receptor Postsynaptic Receptor ACh->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Carbamylated AChE (Inactive) Response Nerve Impulse Propagation ACh_Receptor->Response Activates This compound This compound This compound->AChE Inhibits (Reversible) Spontaneous_Hydrolysis Spontaneous Hydrolysis Inhibited_AChE->Spontaneous_Hydrolysis ACh_accumulation ACh Accumulation Inhibited_AChE->ACh_accumulation Leads to Reactivated_AChE Active AChE Spontaneous_Hydrolysis->Reactivated_AChE Overstimulation Receptor Overstimulation ACh_accumulation->Overstimulation Toxicity Cholinergic Toxicity Overstimulation->Toxicity

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

IVIVE_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation Correlation and Extrapolation invitro_test Paramecium Acute Toxicity Assay invitro_data LC50 Determination invitro_test->invitro_data ivive In Vitro to In Vivo Extrapolation (IVIVE) invitro_data->ivive Input invivo_test_crayfish Crayfish Acute Toxicity Test invivo_data_crayfish LC50 Determination invivo_test_crayfish->invivo_data_crayfish invivo_test_rat Rat Acute Oral Toxicity Test invivo_data_rat LD50 Determination invivo_test_rat->invivo_data_rat correlation Correlation Analysis invivo_data_crayfish->correlation Validation invivo_data_rat->correlation Validation ivive->correlation risk_assessment Human Health & Environmental Risk Assessment correlation->risk_assessment

Caption: Experimental Workflow for Correlating In Vitro and In Vivo Toxicity.

Correlation Between In Vitro and In Vivo Toxicity

A direct quantitative correlation between the in vitro toxicity of this compound in Paramecium and its in vivo toxicity in crayfish and rats is not straightforward due to differences in biological complexity, metabolic capabilities, and routes of exposure. However, a qualitative correlation can be established based on the shared mechanism of action.

This compound's primary mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function in both invertebrates and vertebrates.[4] The accumulation of acetylcholine leads to overstimulation of the nervous system, resulting in the observed toxic effects.

  • In Vitro System (Paramecium): The LC50 values obtained from Paramecium assays demonstrate the direct cytotoxic and neurotoxic potential of this compound at the cellular level. The observed dose- and time-dependent increase in mortality reflects the progressive inhibition of essential cellular functions, likely including neurotransmission-related processes, leading to cell death.[1]

  • In Vivo Systems (Crayfish and Rats): The toxicity observed in crayfish and rats is a manifestation of the same underlying mechanism of AChE inhibition, but within a more complex physiological context.[2][3] In these organisms, the toxic effects are systemic and include symptoms of cholinergic crisis such as tremors, paralysis, and ultimately, death due to respiratory failure. The LD50 and LC50 values in these whole-animal models are influenced by factors such as absorption, distribution, metabolism, and excretion (ADME), which are not present in the in vitro system.

References

A Comparative Guide to the Accuracy and Precision of Mexacarbate Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality of analytical standards is paramount for obtaining reliable and reproducible results. This guide provides an objective comparison of the performance of Mexacarbate analytical standards, supported by representative experimental data. We will delve into the critical parameters of accuracy and precision, offering detailed methodologies for key analytical techniques and a visual workflow for standard validation.

Performance Comparison of this compound Analytical Standards

The selection of a suitable analytical standard is a critical step in the analytical workflow. The accuracy of the certified purity and the precision of the analytical measurements performed using the standard directly impact the quality of the resulting data. Below is a summary of key performance indicators for hypothetical this compound analytical standards from different suppliers, based on typical performance data for certified reference materials.[1][2][3]

ParameterSupplier ASupplier BSupplier C
Certified Purity (%) 99.8 ± 0.299.5 ± 0.598.9 ± 0.8
Certification Method qNMRHPLC-UVGC-FID
Supplied Form Neat Solid1000 µg/mL in Acetonitrile500 µg/mL in Methanol
Instrumental Precision (%RSD, n=6) 0.50.81.2
Method Accuracy (Recovery %) 99.298.597.8
Method Precision (Inter-day %RSD) 1.52.12.8

This data is representative and intended for comparative purposes.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using common chromatographic techniques. These protocols provide a framework for the validation and use of this compound analytical standards.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound and is based on established protocols for carbamate (B1207046) analysis.[4][5][6]

  • Chromatographic System:

    • Instrument: HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (1000 µg/mL) in acetonitrile.

    • Perform serial dilutions with the mobile phase to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Extract this compound from the sample matrix using a suitable solvent like acetonitrile.

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the thermal lability of some carbamates, GC-MS analysis may require derivatization, although direct analysis is also possible under optimized conditions.[7][8][9]

  • Chromatographic System:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 70 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

  • Standard and Sample Preparation:

    • Prepare stock and working standards in a suitable solvent like ethyl acetate.

    • Sample extraction can be performed using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by a cleanup step.[8]

  • Analysis:

    • Inject 1 µL of the standard or sample extract into the GC-MS system.

    • Identify this compound based on its retention time and the presence of characteristic ions.

    • Quantify using a calibration curve generated from the analytical standards.

Experimental Workflow for Standard Validation

The following diagram illustrates a typical workflow for the validation of a new this compound analytical standard to ensure its accuracy and precision.

G cluster_0 Standard Preparation and System Suitability cluster_1 Method Validation cluster_2 Data Analysis and Comparison prep Standard Receipt and Storage Store as per Certificate of Analysis stock_prep Stock Solution Preparation Accurately weigh and dissolve standard prep->stock_prep working_prep Working Standard Dilution Prepare serial dilutions for calibration stock_prep->working_prep system_suitability System Suitability Test Inject a mid-concentration standard (n=5) to check %RSD working_prep->system_suitability linearity Linearity Assessment Analyze calibration standards to determine R^2 system_suitability->linearity accuracy Accuracy (Recovery) Analyze spiked blank matrix at different concentrations linearity->accuracy precision Precision Intra-day (%RSD from replicates) Inter-day (%RSD over 3 days) accuracy->precision lod_loq LOD & LOQ Determination Signal-to-noise ratio or standard deviation of the response precision->lod_loq data_analysis Data Compilation and Statistical Analysis Calculate mean, SD, %RSD, and recovery lod_loq->data_analysis comparison Comparison with Alternative Standards Evaluate performance against other suppliers or previous batches data_analysis->comparison report Final Report Generation Summarize findings and conclude on standard suitability comparison->report

Caption: Workflow for validating the performance of a this compound analytical standard.

References

Evaluating ELISA Kits for Carbamate Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Challenge of Mexacarbate-Specific Immunoassays

This compound is a broad-spectrum N-methylcarbamate insecticide. Despite its use, dedicated commercial ELISA kits specifically for the detection of this compound are not commonly found. Researchers often rely on broader-spectrum carbamate (B1207046) or organophosphate/carbamate (OP/C) ELISA kits. These kits typically function on the principle of acetylcholinesterase (AChE) inhibition, where the presence of any AChE-inhibiting pesticide will generate a signal. While useful for general screening, this lack of specificity makes it difficult to identify and quantify a single carbamate like this compound in a sample containing multiple related compounds.

Alternatively, competitive ELISA formats use antibodies raised against a specific carbamate. However, due to structural similarities among carbamates, these antibodies may also bind to other, non-target carbamates, a phenomenon known as cross-reactivity. Therefore, a thorough evaluation of an ELISA kit's cross-reactivity profile is essential before its application in research or diagnostics.

Comparative Cross-Reactivity Data of Carbamate ELISA Kits

The following table presents illustrative cross-reactivity data for various N-methylcarbamate pesticides from published studies and commercially available kits. This data demonstrates the variability in specificity among different assays and highlights the importance of consulting technical datasheets or performing in-house validation.

Target AnalyteELISA Kit / AntibodyCross-Reacting CompoundIC50 (ng/mL) of TargetIC50 (ng/mL) of Cross-ReactantCross-Reactivity (%)Reference
CarbofuranAnti-Carbofuran MAbCarbofuran18.4918.49100[1]
3-Hydroxycarbofuran18.49>1000<1.8[1]
Carbaryl18.49>1000<1.8[1]
Propoxur18.49>1000<1.8[1]
CarbarylAnti-Carbaryl MAbCarbaryl0.04 (LOD)-100[2]
Other Carbamates--<1[2]
MethiocarbAnti-Methiocarb MAbMethiocarb0.02 (LOD)-100[2]
Other Carbamates--<1[2]

Note: This table is a compilation of data from different sources and is intended for illustrative purposes. IC50 (50% inhibitory concentration) is a common metric for sensitivity in competitive ELISAs. Cross-reactivity is typically calculated as: (IC50 of target analyte / IC50 of cross-reacting compound) x 100.

Experimental Protocols for Determining Cross-Reactivity

To accurately assess the cross-reactivity of an ELISA kit with this compound or other non-target analytes, a systematic experimental approach is required. The following is a detailed methodology for a competitive ELISA, which is the most common format for small molecule detection.

Objective: To determine the percentage of cross-reactivity of a carbamate ELISA kit with a panel of structurally related pesticides, including this compound.

Materials:

  • Carbamate ELISA Kit (including antibody-coated microplate, enzyme-conjugated target analyte, substrate, and stop solution)

  • Analytical standards of the target carbamate (e.g., Carbofuran if it is a Carbofuran kit)

  • Analytical standards of this compound and other carbamates to be tested for cross-reactivity

  • Assay buffer as specified in the kit manual

  • Microplate reader

  • Calibrated pipettes and sterile tips

  • Deionized water

Procedure:

  • Preparation of Standard Curves:

    • Prepare a series of dilutions of the target carbamate standard in assay buffer to generate a standard curve. A typical concentration range might be from 0.01 to 100 ng/mL.

    • Prepare a separate series of dilutions for this compound and each of the other carbamates to be tested, using the same concentration range.

  • Assay Performance:

    • Follow the ELISA kit manufacturer's instructions for the assay procedure. A general workflow for a competitive ELISA is as follows:

      • Add a fixed volume of the standard dilutions (for the target analyte and the cross-reactants) to the antibody-coated wells of the microplate.

      • Add a fixed volume of the enzyme-conjugated target analyte to each well.

      • Incubate the plate for the recommended time and temperature to allow for competitive binding between the free analyte (from the standard solutions) and the enzyme-conjugated analyte for the limited antibody binding sites.

      • Wash the plate to remove unbound reagents.

      • Add the substrate solution to each well and incubate for the recommended time to allow for color development. The enzyme bound to the plate will convert the substrate into a colored product.

      • Stop the enzyme-substrate reaction by adding the stop solution.

      • Read the absorbance of each well at the specified wavelength using a microplate reader.

  • Data Analysis:

    • For each standard curve (the target analyte and each cross-reactant), plot the absorbance values against the logarithm of the analyte concentration.

    • Perform a four-parameter logistic regression to fit the data and determine the IC50 value for each compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

    • Calculate the percentage of cross-reactivity (%CR) for this compound and the other tested compounds using the following formula: %CR = (IC50 of the target analyte / IC50 of the cross-reacting compound) x 100

Visualizing the Experimental Workflow and Assay Principle

To further clarify the experimental process and the underlying principle of the assay, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis prep_standards Prepare Standard Dilutions (Target Analyte & Cross-Reactants) add_standards Add Standards/Samples to Antibody-Coated Plate prep_standards->add_standards prep_samples Prepare Samples (if applicable) prep_samples->add_standards add_conjugate Add Enzyme-Conjugate add_standards->add_conjugate incubate1 Incubate (Competitive Binding) add_conjugate->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance add_stop->read_plate plot_curves Plot Standard Curves read_plate->plot_curves calc_ic50 Calculate IC50 Values plot_curves->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Workflow for Determining ELISA Cross-Reactivity.

G cluster_high_analyte Low Signal cluster_low_analyte High Signal cluster_legend Legend Ab1 Antibody Analyte1 Analyte Ab1->Analyte1 Binding Conjugate1 Enzyme Conjugate Ab2 Antibody Conjugate2 Enzyme Conjugate Ab2->Conjugate2 Binding Analyte2 Analyte l_ab Antibody l_an Analyte (e.g., this compound) l_co Enzyme Conjugate

Caption: Principle of Competitive ELISA for Small Molecules.

Conclusion

While the direct detection of this compound using a specific ELISA kit remains a challenge due to the lack of commercially available options and published cross-reactivity data, researchers can employ a systematic approach to evaluate the suitability of existing broad-spectrum carbamate ELISA kits. By performing thorough in-house validation and determining the cross-reactivity with this compound and other relevant pesticides, scientists can ensure the reliability of their results. The methodologies and principles outlined in this guide provide a solid foundation for such evaluations, empowering researchers to make informed decisions when selecting and utilizing ELISA kits for carbamate pesticide analysis.

References

Zectran vs. Sevin: A Comparative Guide to Environmental Persistence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of pesticides is a critical aspect of their overall safety and risk assessment. This guide provides a detailed comparison of the environmental persistence of two widely used carbamate (B1207046) insecticides: Zectran (mexacarbate) and Sevin (carbaryl). The information presented is based on a comprehensive review of experimental data to assist researchers in understanding their relative environmental impact.

Quantitative Data on Environmental Persistence

The persistence of a pesticide in the environment is influenced by a variety of factors, including its chemical structure, soil type, water pH, temperature, and microbial activity. The following table summarizes key quantitative data on the environmental half-life of Zectran and Sevin in soil and water.

ParameterZectran (this compound)Sevin (Carbaryl)References
Soil Half-Life
Aerobic7.31 - 8.88 days (sandy loam and clay loam litters)7 - 28 days[1]
Anaerobic7.72 - 9.32 days (submerged sandy loam and clay loam litters)Up to 72 days[1][2]
Water Half-Life
Hydrolysis (pH dependent)46.5 days (pH 5.94, 20°C)25.7 days (pH 7.0, 20°C)4.6 days (pH 8.42, 20°C)1600 days (pH 5)12.1 days (pH 7)3.2 hours (pH 9)[1]
River Water85% degradation in 1 week, complete degradation in 2 weeksComplete degradation within 2 weeks (pH 7.3-8)[1]

Degradation Pathways

The breakdown of Zectran and Sevin in the environment occurs through several mechanisms, primarily hydrolysis, photolysis, and microbial degradation.

Zectran (this compound) Degradation: The primary degradation pathways for Zectran involve hydrolysis of the carbamate ester linkage and N-demethylation of the dimethylamino group. These processes result in the formation of various metabolites, including 4-dimethylamino-3,5-xylenol.

Zectran_Degradation Zectran Zectran (this compound) Hydrolysis Hydrolysis Zectran->Hydrolysis Demethylation N-Demethylation Zectran->Demethylation Metabolite1 4-Dimethylamino-3,5-xylenol Hydrolysis->Metabolite1 Metabolite2 Other Metabolites Demethylation->Metabolite2

Zectran Degradation Pathway

Sevin (Carbaryl) Degradation: The most significant degradation pathway for Sevin is the hydrolysis of its ester linkage to form 1-naphthol (B170400).[3] This initial step is crucial as 1-naphthol is known to be more toxic than the parent compound.[3] Subsequently, 1-naphthol undergoes further microbial degradation.[3]

Sevin_Degradation Sevin Sevin (Carbaryl) Hydrolysis Hydrolysis Sevin->Hydrolysis Metabolite1 1-Naphthol Hydrolysis->Metabolite1 Further_Degradation Microbial Degradation Metabolite1->Further_Degradation End_Products CO2 + H2O Further_Degradation->End_Products

Sevin Degradation Pathway

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for studying the environmental persistence of Zectran and Sevin.

Hydrolysis Study

Objective: To determine the rate of hydrolytic degradation of the test substance in sterile aqueous buffer solutions at different pH values.

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Preparation: Prepare a stock solution of the test substance (Zectran or Sevin) in a suitable organic solvent (e.g., acetonitrile).

  • Incubation: Add a small aliquot of the stock solution to the buffer solutions in sterile, sealed glass vessels to achieve the desired initial concentration. Incubate the samples in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals, withdraw aliquots from each vessel.

  • Analysis: Analyze the concentration of the parent compound and its major degradation products in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Analysis: Determine the rate of hydrolysis and the half-life of the test substance at each pH level.

Aerobic Soil Metabolism Study

Objective: To determine the rate and route of degradation of the test substance in soil under aerobic conditions.

Methodology:

  • Soil Selection and Preparation: Select a representative agricultural soil. Sieve the soil and adjust its moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

  • Test Substance Application: Apply the radiolabeled test substance (e.g., ¹⁴C-Zectran or ¹⁴C-Sevin) to the soil samples at a rate equivalent to the maximum recommended field application rate.

  • Incubation: Incubate the treated soil samples in the dark in a flow-through system that allows for the trapping of volatile organic compounds and ¹⁴CO₂. Maintain a constant temperature (e.g., 20°C) and continuous aeration with moist, CO₂-free air.

  • Sampling: At various time points, collect replicate soil samples.

  • Extraction: Extract the soil samples with appropriate solvents (e.g., acetonitrile/water mixtures) to separate the parent compound and its metabolites from the soil matrix.

  • Analysis: Quantify the radioactivity in the extracts, soil-bound residues, and volatile traps using Liquid Scintillation Counting (LSC). Identify and quantify the parent compound and major metabolites in the extracts using techniques like HPLC with radiometric detection and/or LC-MS.

  • Data Analysis: Determine the dissipation half-life (DT50) of the parent compound and identify the major degradation products and the overall degradation pathway.

Residue Analysis in Water and Soil

Objective: To quantify the concentration of the test substance and its relevant metabolites in water and soil samples.

Methodology:

  • Sample Collection and Preparation:

    • Water: Collect water samples in clean glass bottles. If necessary, filter the samples.

    • Soil: Collect soil samples from the desired depth, air-dry, and sieve them.

  • Extraction:

    • Water: Perform liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) or solid-phase extraction (SPE) to isolate the analytes.

    • Soil: Extract the soil samples with an appropriate solvent mixture (e.g., acetonitrile/water) using techniques such as shaking, sonication, or accelerated solvent extraction (ASE).

  • Clean-up: Clean up the extracts to remove interfering co-extractives using techniques like SPE or gel permeation chromatography (GPC).

  • Analysis: Quantify the analytes in the cleaned-up extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Quality Control: Include procedural blanks, matrix spikes, and certified reference materials to ensure the accuracy and reliability of the results.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis Water_Sample Water Sample LLE_SPE Liquid-Liquid or Solid-Phase Extraction Water_Sample->LLE_SPE Soil_Sample Soil Sample Solvent_Extraction Solvent Extraction (e.g., ASE) Soil_Sample->Solvent_Extraction SPE_GPC SPE or GPC LLE_SPE->SPE_GPC Solvent_Extraction->SPE_GPC GCMS_LCMSMS GC-MS or LC-MS/MS SPE_GPC->GCMS_LCMSMS Data_Analysis Data Analysis GCMS_LCMSMS->Data_Analysis

Residue Analysis Workflow

References

Comparative Analysis of Mexacarbate and Other Acetylcholinesterase Inhibitors: A Dose-Response Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical validation and comparison of Mexacarbate's dose-response data against other relevant acetylcholinesterase (AChE) inhibitors. The information is intended to support researchers in drug development and toxicological studies by offering a clear comparison of potencies, experimental methodologies, and the underlying signaling pathways.

Executive Summary

Data Presentation: Comparative Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various acetylcholinesterase inhibitors, providing a quantitative comparison of their potencies. It is important to note that a specific IC50 value for this compound was not found in the publicly available scientific literature. However, as a carbamate (B1207046) insecticide, its potency is expected to be in a range comparable to other compounds in its class.[3]

Table 1: IC50 Values of Carbamate Insecticides against Acetylcholinesterase

CompoundIC50 ValueSource Organism/EnzymeReference
This compound Not Available--
Carbaryl17 µMRat Brain[4]
Carbofuran3.3 x 10⁻⁸ MNot Specified[5]
Bendiocarb1 µMRat Brain[4]
Propoxur> 1 µMRat Brain[4]
Aldicarb> 1 µMRat Brain[4]

Table 2: IC50 Values of Pharmaceutical Acetylcholinesterase Inhibitors

CompoundIC50 ValueSource Organism/EnzymeReference
Donepezil6.7 nMNot Specified[3]
Rivastigmine4.3 - 4760 nMHuman Acetylcholinesterase[1]
Galantamine410 nMNot Specified[6]

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The most common method for determining the in vitro potency of acetylcholinesterase inhibitors is the Ellman's method. This colorimetric assay is robust, reliable, and suitable for high-throughput screening.

Principle of the Ellman's Method

The assay measures the activity of AChE by quantifying the rate of formation of thiocholine (B1204863). Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity. In the presence of an inhibitor, the rate of this reaction is reduced.

Key Reagents and Materials
  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (e.g., this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

General Procedure
  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and the test inhibitors in the appropriate buffer or solvent.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, AChE enzyme solution, and various concentrations of the test inhibitor or vehicle control.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate (ATCI) and DTNB solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined relative to the control (no inhibitor). The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the fundamental signaling pathway at a cholinergic synapse and the mechanism of action of acetylcholinesterase inhibitors like this compound.

AChE_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (B1216132) (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction AChR->Signal Activates This compound This compound (AChE Inhibitor) This compound->AChE Inhibits

Caption: Cholinergic synapse and AChE inhibition.

Experimental Workflow for IC50 Determination

This diagram outlines the logical flow of the experimental procedure for determining the IC50 value of an acetylcholinesterase inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents (AChE, Substrate, DTNB, Inhibitor) serial_dilutions Create Serial Dilutions of Inhibitor prep_reagents->serial_dilutions add_reagents Add Buffer, AChE, and Inhibitor/Vehicle serial_dilutions->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate start_reaction Initiate Reaction with Substrate and DTNB pre_incubate->start_reaction measure_abs Measure Absorbance at 412 nm (Kinetic or Endpoint) start_reaction->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for AChE IC50 determination.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Mexacarbate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols for the handling and disposal of Mexacarbate, ensuring the protection of laboratory personnel and the integrity of research.

This compound, a carbamate (B1207046) pesticide, is a potent chemical that requires stringent safety measures in a laboratory setting.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals to handle this compound with the utmost care. Adherence to these procedural steps is critical to mitigate the risks of exposure and ensure a safe research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive risk assessment should be conducted before handling this compound to ensure the adequacy of the selected PPE. The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryMinimum RequirementsSpecifications and Recommendations
Hand Protection Chemical-resistant glovesWhile specific breakthrough time data for this compound is not readily available, for carbamate pesticides, nitrile or butyl rubber gloves are recommended. Always inspect gloves for degradation or punctures before use.
Eye and Face Protection Safety goggles with side shieldsMust conform to recognized standards (e.g., ANSI Z87.1). A face shield should be worn in addition to goggles if there is a splash hazard.
Skin and Body Protection Impervious laboratory coat or coverallsShould be worn to prevent skin contact. For tasks with a higher risk of exposure, chemical-resistant aprons or coveralls may be necessary. Ensure shoes are fully enclosed.
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls (e.g., fume hood) are insufficient or when dust and aerosols may be generated. The selection of the respirator depends on the potential exposure level.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or aerosols.

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.

  • Before beginning work, ensure all necessary PPE is available and in good condition.

2. Handling this compound:

  • Avoid all direct contact with the substance.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Use a vacuum or a wet method to reduce dust during clean-up; DO NOT DRY SWEEP.[1]

3. Decontamination:

  • After handling, wash hands and any exposed skin thoroughly with soap and water.

  • In case of skin contact, immediately remove contaminated clothing and wash the affected area with large amounts of soap and water.[1] Seek immediate medical attention.

  • For eye contact, immediately flush with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Contaminated work clothes should be laundered separately by individuals informed of the hazards.[1]

Disposal Plan: Managing this compound Waste

This compound and its containers must be disposed of as hazardous waste.[1]

1. Waste Collection:

  • Use only chemically compatible and properly labeled containers for waste collection. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

  • Never mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.

2. Waste Storage:

  • Store waste containers in a designated, well-ventilated, and secure area.

  • Keep waste containers tightly closed when not in use.

3. Waste Disposal:

  • Arrange for disposal through a licensed hazardous waste disposal service.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Evacuate all personnel not wearing appropriate protective equipment from the spill area.[1]

  • Ventilate the area.

  • Wearing the appropriate PPE, collect the powdered material using a method that avoids dust generation (e.g., wet method or HEPA-filtered vacuum).[1]

  • Place the collected material in a sealed, labeled container for hazardous waste disposal.[1]

  • Decontaminate the spill area with a suitable cleaning agent. For carbamates, scrubbing with washing soda or strong soap is recommended.[3]

In Case of Exposure:

  • Skin Contact: Quickly remove contaminated clothing. Immediately wash the area with large amounts of soap and water. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower lids. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.

Visualizing the Safety Workflow

To further clarify the procedural flow for handling this compound, the following diagram illustrates the key decision points and actions from preparation to disposal.

Mexacarbate_Handling_Workflow start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) risk_assessment->select_ppe prepare_workspace Prepare Workspace (Fume Hood, Eyewash/Shower) select_ppe->prepare_workspace handling Handle this compound (Avoid contact, No eating/drinking) prepare_workspace->handling spill Spill Occurs? handling->spill spill_response Spill Response Protocol (Evacuate, Ventilate, Clean-up) spill->spill_response Yes decontamination Decontaminate Personnel and Workspace spill->decontamination No spill_response->decontamination waste_collection Collect Waste in Labeled Container decontamination->waste_collection disposal Dispose as Hazardous Waste (Licensed Service) waste_collection->disposal end End disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.